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  • Product: 2-[(3-Methylcyclohexyl)oxy]butanoic acid
  • CAS: 1218052-49-3

Core Science & Biosynthesis

Foundational

2-[(3-Methylcyclohexyl)oxy]butanoic acid chemical properties

Advanced Chemical Profiling & Scaffolding Utility[1] Executive Summary 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3) is a specialized ether-linked carboxylic acid scaffold used primarily as a building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Chemical Profiling & Scaffolding Utility[1]

Executive Summary

2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3) is a specialized ether-linked carboxylic acid scaffold used primarily as a building block in medicinal chemistry and lead optimization.[1] Structurally, it combines a lipophilic 3-methylcyclohexyl ring with a polar butanoic acid tail via an


-oxy linkage. This amphiphilic architecture makes it a valuable intermediate for introducing metabolic stability (via the ether bond) and modulating lipophilicity (LogP) in drug candidates.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in drug development, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Stereochemical Complexity

The utility of this molecule lies in its stereochemical richness. Researchers must account for multiple chiral centers which influence biological binding affinity and physical properties.

PropertySpecification
IUPAC Name 2-[(3-methylcyclohexyl)oxy]butanoic acid
CAS Number 1218052-49-3
Molecular Formula

Molecular Weight 200.27 g/mol
SMILES CCC(C(=O)O)OC1CCCC(C)C1
Functional Groups Carboxylic Acid (

), Ether, Cycloalkane
Stereochemical Analysis

The molecule possesses significant stereoisomerism, presenting a challenge and opportunity in chiral resolution:

  • Cyclohexane Ring: The 1,3-substitution pattern allows for cis and trans isomers.

  • 
    -Carbon:  The C2 position of the butanoic acid chain is chiral (
    
    
    
    ).

Consequently, the commercial "technical grade" material is typically a mixture of up to 4 diastereomeric pairs . For high-affinity ligand synthesis, stereoselective synthesis or chiral HPLC separation is often required.

Physicochemical Properties (Experimental & Predicted)

The following data aggregates supplier specifications and chemoinformatic predictions essential for formulation and ADME profiling.

ParameterValue / RangeContext for R&D
Physical State Viscous Liquid or Low-Melting SolidDependent on diastereomeric purity.
Boiling Point

(Predicted)
High boiling point requires vacuum distillation for purification.
Density

Slightly denser than water due to oxygen content.

(Acid)

The

-alkoxy group exerts an inductive electron-withdrawing effect, increasing acidity compared to unsubstituted butyric acid (

).
LogP

Moderate lipophilicity; ideal for CNS-penetrant drug scaffolds.
Solubility Soluble in DCM, MeOH, DMSO; Low in WaterRequires organic co-solvents for biological assays.

Critical Insight: The


-alkoxy substitution significantly lowers the 

relative to standard aliphatic acids. This ensures the molecule is predominantly ionized (anionic) at physiological pH (7.4), affecting membrane permeability and binding kinetics.
Synthetic Methodology

The synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid typically employs a Williamson Ether Synthesis approach. This method is preferred for its scalability and the availability of precursors.

Protocol: Etherification of

-Halo Acids

Reagents:

  • Substrate A: 3-Methylcyclohexanol (Mixture of isomers or enantiopure).

  • Substrate B: 2-Bromobutanoic acid (or its tert-butyl ester to prevent side reactions).

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF (anhydrous) or DMF.

Step-by-Step Workflow:

  • Deprotonation: Under

    
     atmosphere, treat 3-methylcyclohexanol (1.1 eq) with NaH (2.2 eq) in THF at 
    
    
    
    to generate the alkoxide.
  • Alkylation: Add 2-bromobutanoic acid (1.0 eq) dropwise. The extra equivalent of base ensures the carboxylic acid is also deprotonated (forming the carboxylate), protecting it from self-alkylation.

  • Reflux: Heat to

    
     for 4-12 hours.
    
  • Workup: Quench with dilute HCl (pH < 2) to protonate the carboxylate. Extract with Ethyl Acetate.

  • Purification: The crude oil is purified via silica gel chromatography (Hexane:EtOAc gradient) or vacuum distillation.

Synthesis Logic Diagram

SynthesisPathway Start1 3-Methylcyclohexanol (Nucleophile) Step1 Deprotonation (NaH/THF, 0°C) Start1->Step1 Alkoxide Formation Start2 2-Bromobutanoic Acid (Electrophile) Step2 SN2 Displacement (Reflux, 4-12h) Start2->Step2 Add Dropwise Step1->Step2 Inter Intermediate: Carboxylate Salt Step2->Inter Final Target Product: 2-[(3-Methylcyclohexyl)oxy]butanoic acid Inter->Final Acidic Workup (HCl)

Figure 1: Williamson ether synthesis pathway for the production of 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

Applications in Drug Discovery

This molecule serves as a versatile "biostere" and scaffold in three specific areas:

A. Bioisostere for Leucine/Isoleucine Derivatives

The 3-methylcyclohexyl group mimics the bulky, hydrophobic side chains of Leucine or Isoleucine but with restricted conformational freedom. The ether linkage introduces a hydrogen bond acceptor that is absent in the natural amino acid side chain, potentially altering receptor selectivity.

B. TRPM8 Agonist Development (Cooling Agents)

Structurally, this compound resembles Menthoxyacetic acid , a known TRPM8 agonist.

  • Mechanism: The 3-methylcyclohexyl ring mimics the menthol scaffold.

  • Hypothesis: The extension of the acid chain (butanoic vs. acetic) increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration or altering the cooling sensation profile (onset/duration).

C. PROTAC Linker Design

The carboxylic acid handle allows for easy amide coupling to E3 ligase ligands or warheads. The ether chain provides a non-peptidic, metabolically stable linker segment that resists proteolysis in plasma.

Handling, Stability & Safety
  • Storage: Store at

    
     under inert gas (Argon/Nitrogen). The ether linkage is susceptible to slow autoxidation to form peroxides if exposed to air and light for prolonged periods.
    
  • Reactivity:

    • Acid Chloride Formation: Compatible with Thionyl Chloride (

      
      ) or Oxalyl Chloride for activation.
      
    • Esterification: Standard EDC/NHS or HATU coupling works efficiently.

  • Safety: Treat as a skin and eye irritant (H315, H319). No specific toxicology data is available; handle with standard PPE for novel chemical entities.

References
  • PubChem. (2025). Compound Summary: 2-[(3-Methylcyclohexyl)oxy]butanoic acid.[1][2][3][4] National Library of Medicine. Retrieved from [Link]

  • Rowe, R. C., et al. (2009). Handbook of Pharmaceutical Excipients. (Contextual reference for ether/acid stability). Pharmaceutical Press.

Sources

Exploratory

2-[(3-Methylcyclohexyl)oxy]butanoic acid CAS 1218052-49-3

An In-Depth Technical Guide to 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS 1218052-49-3) Abstract This technical guide provides a comprehensive overview of 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS 1218052-49-3), a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS 1218052-49-3)

Abstract

This technical guide provides a comprehensive overview of 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS 1218052-49-3), a versatile small molecule scaffold with significant potential in research and drug development. Due to the limited availability of specific data for this compound, this document leverages established principles of organic chemistry and medicinal chemistry to project its physicochemical properties, outline a robust synthetic pathway, propose a detailed analytical workflow for its characterization, and explore its potential applications as a building block for novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this unique chemical entity.

Introduction and Physicochemical Profile

2-[(3-Methylcyclohexyl)oxy]butanoic acid is an organic compound featuring a butanoic acid moiety linked via an ether bond to a 3-methylcyclohexyl group. This structure combines a lipophilic, three-dimensional cycloalkane with a polar, functional carboxylic acid, making it an intriguing scaffold for chemical synthesis and drug design. Small molecules like this are the cornerstone of modern drug discovery, offering the flexibility to be chemically modified to achieve desired biological activity and pharmacokinetic properties.[1]

Core Chemical Properties

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established.

PropertyValueSource
CAS Number 1218052-49-3Internal Database
Molecular Formula C₁₁H₂₀O₃[2]
Molecular Weight 200.27 g/mol [2]
Description Versatile small molecule scaffold[2]
Predicted Physicochemical Characteristics

Based on its constituent functional groups, we can predict key properties relevant to its application in drug discovery and development.

Predicted PropertyPredicted Value/RangeRationale and Comparative Insights
pKa ~4.5 - 5.0The carboxylic acid proton's acidity will be similar to that of butanoic acid (pKa ~4.8). The ether linkage is electronically neutral and will not significantly influence the pKa.
cLogP (Octanol/Water Partition Coefficient) ~2.5 - 3.5The 3-methylcyclohexyl group imparts significant lipophilicity. This is balanced by the polar carboxylic acid. This moderate lipophilicity is often favorable for oral drug candidates. The cyclohexyl group is a common moiety used to enhance lipophilicity and improve binding in hydrophobic pockets of target proteins.[3][4]
Aqueous Solubility Low to ModerateExpected to have low solubility in neutral water but will be significantly more soluble in basic solutions where it forms the carboxylate salt.
Hydrogen Bond Donors 1 (from -COOH)
Hydrogen Bond Acceptors 3 (two from -COOH, one from ether)

Proposed Synthetic Pathway

A logical and efficient route to synthesize 2-[(3-Methylcyclohexyl)oxy]butanoic acid is via a two-step process involving a Williamson ether synthesis followed by ester hydrolysis. This method is widely applicable for creating asymmetrical ethers from an alkoxide and an alkyl halide.[5][6]

Synthetic Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis (SN2 Reaction) cluster_1 Step 2: Saponification (Ester Hydrolysis) A 3-Methylcyclohexanol C Sodium 3-methylcyclohexoxide (in situ) A->C + NaH (Deprotonation) B Sodium Hydride (NaH) in THF E Ethyl 2-[(3-methylcyclohexyl)oxy]butanoate (Ester Intermediate) C->E + Ethyl 2-bromobutanoate (SN2 Attack) D Ethyl 2-bromobutanoate F Ethyl 2-[(3-methylcyclohexyl)oxy]butanoate E->F Purification (e.g., Chromatography) H 2-[(3-Methylcyclohexyl)oxy]butanoic acid (Final Product) F->H Hydrolysis & Acidification G 1. NaOH, H2O/EtOH, Heat 2. HCl (aq) Workup

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-[(3-methylcyclohexyl)oxy]butanoate

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).

  • Alcohol Deprotonation: Add 3-methylcyclohexanol (1.0 eq) to the THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding sodium alkoxide.[7] The alkoxide is a much stronger nucleophile than the parent alcohol, which is essential for an efficient Sₙ2 reaction.[5]

  • Nucleophilic Substitution: While maintaining the temperature at 0 °C, add ethyl 2-bromobutanoate (1.05 eq) dropwise to the stirred suspension.[8][9] After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Causality: The 3-methylcyclohexoxide attacks the electrophilic carbon of ethyl 2-bromobutanoate, displacing the bromide leaving group in a classic Sₙ2 fashion. Using a primary or secondary alkyl halide is crucial; secondary halides like this one may produce some elimination byproducts, but substitution is generally favored under these conditions.[6][7]

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester intermediate via column chromatography on silica gel.

Step 2: Hydrolysis to 2-[(3-Methylcyclohexyl)oxy]butanoic acid

  • Saponification: Dissolve the purified ester from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, ~3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Causality: This is a standard saponification (base-catalyzed hydrolysis) reaction. The reaction is irreversible because the final carboxylate anion is resonance-stabilized and unreactive towards the alcohol byproduct.[10][11]

  • Workup and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities. Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with cold 1M hydrochloric acid (HCl).

  • Isolation: The carboxylic acid product may precipitate upon acidification. If so, collect the solid by filtration. If it remains an oil, extract the aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

The designation of 2-[(3-Methylcyclohexyl)oxy]butanoic acid as a "versatile small molecule scaffold" implies its utility as a foundational structure for building more complex molecules with potential therapeutic applications.[12]

The Role of the Cyclohexyl Moiety

The 3-methylcyclohexyl group is a key feature, providing several advantages in drug design:

  • Lipophilicity and 3D Structure: It increases the molecule's lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within biological targets like enzymes or receptors.[3]

  • Bioisosteric Replacement: The cyclohexyl group can act as a three-dimensional, non-aromatic bioisostere for a phenyl ring, potentially improving metabolic stability and reducing toxicity associated with aromatic systems.[3]

  • Conformational Rigidity: Compared to a flexible alkyl chain, the cyclohexyl ring introduces conformational rigidity, which can pre-organize the molecule into a bioactive conformation, thereby increasing binding affinity.[4]

The Utility of the Butanoic Acid Moiety

The butanoic acid portion provides a crucial functional handle:

  • Pharmacophoric Interactions: The carboxylic acid can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues (e.g., Lysine, Arginine) in a target's active site.

  • Synthetic Handle: It is readily converted into other functional groups such as amides, esters, or alcohols, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

  • Prodrug Potential: Butanoic acid and its derivatives have been investigated for various therapeutic effects, including anti-inflammatory and anti-neoplastic properties, often related to their ability to inhibit histone deacetylases (HDACs).[13][14][15] This scaffold could be used to design novel prodrugs that release butyrate or related active molecules intracellularly.[14]

Scaffold-Based Drug Design Workflow

G cluster_0 Chemical Diversification cluster_1 Derivative Library cluster_2 Screening & Optimization A Core Scaffold 2-[(3-Methylcyclohexyl)oxy]butanoic acid B Amide Coupling (R-NH2) A->B C Esterification (R-OH) A->C D Reduction (e.g., LiAlH4) A->D E Amide Derivatives B->E F Ester Derivatives C->F G Alcohol Derivative D->G H High-Throughput Screening (HTS) E->H Bio-Assays F->H Bio-Assays G->H Bio-Assays I Structure-Activity Relationship (SAR) Studies H->I J Lead Optimization I->J K Drug Candidate J->K

Caption: Workflow for utilizing the scaffold in drug discovery.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

Analytical Workflow Diagram

G cluster_0 Structural Elucidation cluster_1 Purity Assessment A Synthesized Product B 1H & 13C NMR Spectroscopy A->B Identity D HPLC-UV/DAD A->D Purity C Mass Spectrometry (MS) F Verified Compound (Structure & Purity >95%) C->F Confirmation E Elemental Analysis (CHN) E->F Confirmation

Caption: Standard analytical workflow for compound validation.

Detailed Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the molecular structure by analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom.

  • ¹H NMR (in CDCl₃):

    • -COOH Proton: A broad singlet expected far downfield (~9-12 ppm). This signal will disappear upon shaking the sample with D₂O.[16]

    • -O-CH- Proton (on butanoate): A multiplet around 4.0-4.2 ppm.

    • -O-CH- Proton (on cyclohexane): A multiplet around 3.3-3.8 ppm. The chemical shift and multiplicity will depend on whether the substituent is axial or equatorial.[17][18]

    • Cyclohexyl & Butanoyl Protons: A complex series of multiplets in the upfield region (~0.8-2.5 ppm). The methyl group on the cyclohexane ring will appear as a doublet around 0.9 ppm.

  • ¹³C NMR (in CDCl₃):

    • Carbonyl Carbon (-C=O): A signal in the range of 170-180 ppm.[16]

    • Ether-linked Carbons (-CH-O-): Signals expected in the 70-85 ppm range.

    • Aliphatic Carbons: Multiple signals in the 10-40 ppm range.

2. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight and gain structural information from fragmentation patterns.

  • Technique: Electrospray Ionization (ESI) is suitable, run in both positive and negative modes.

  • Expected Results:

    • Negative Mode (ESI-): A strong peak at m/z = 199.13 [M-H]⁻.

    • Positive Mode (ESI+): A peak at m/z = 201.15 [M+H]⁺ or 223.13 [M+Na]⁺.

    • Fragmentation: Carboxylic acids often show characteristic losses. A prominent fragment could arise from the loss of the butanoic acid sidechain or cleavage of the cyclohexyl ring. A McLafferty rearrangement is also possible, which would yield a base peak at an even-numbered mass.[16][19]

3. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the final compound.

  • Protocol:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[20]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH ~2.8) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a low wavelength, typically 210-214 nm, where the carboxyl group absorbs.[21]

    • Validation: Purity is determined by the area percentage of the main peak. A pure compound for research purposes should exhibit >95% purity.

Conclusion and Future Directions

2-[(3-Methylcyclohexyl)oxy]butanoic acid, CAS 1218052-49-3, represents a promising yet underexplored chemical scaffold. This guide has provided a robust theoretical framework for its synthesis, characterization, and potential applications. The combination of a conformationally-defined lipophilic group and a versatile carboxylic acid handle makes it an ideal starting point for developing novel molecular entities.

Future research should focus on the practical execution of the proposed synthesis and the creation of a diverse library of amide and ester derivatives. Screening this library against various biological targets, such as GPCRs, ion channels, or enzymes like histone deacetylases, could uncover novel lead compounds for therapeutic development.

References

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. (n.d.). SCION Instruments. Retrieved February 15, 2026, from [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. Retrieved February 15, 2026, from [Link]

  • Pereira, V., et al. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples.
  • NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. Retrieved February 15, 2026, from [Link]

  • Sava, C., et al. (2011). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Bulletin UASVM Food Science and Technology, 68(2).
  • Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent Technologies. Retrieved February 15, 2026, from [Link]

  • NMR Spectra of Some Cyclohexyl Derivatives. (1961). The Journal of Chemical Physics, 34(2), 445-448.
  • Hydrolysis of an unknown ester of butanoic acid. (n.d.). Vaia. Retrieved February 15, 2026, from [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents.
  • Spectroscopy of Carboxylic Acids. (2023, August 9). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Carboxylic Acid Spectroscopy. (n.d.). Oregon State University. Retrieved February 15, 2026, from [Link]

  • Muller, L., et al. (2007). Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry. PubMed.
  • NMR Spectra of Some Cyclohexyl Derivatives. (1961). The Journal of Chemical Physics, 34, 445.
  • Nývlt, M., et al. (2020). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. Critical Reviews in Analytical Chemistry, 50(2), 146-161.
  • Small Molecules and their Impact in Drug Discovery. (n.d.). Mantell Associates. Retrieved February 15, 2026, from [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024, March 4). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Rephaeli, A., et al. (1988). Derivatives of butyric acid as potential anti-neoplastic agents. PubMed.
  • Jensen, F. R., & Beck, B. H. (1968). Nuclear magnetic resonance chemical shift method of calculating conformational preferences in cyclohexyl derivatives. Journal of the American Chemical Society, 90(4), 1066-1067.
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  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (2012). PMC.
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  • Al-Hadiya, B. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC.
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  • Gulcan, H. O., et al. (2003). 4-(5-chloro-2(3H)-benzoxazolon-3-yl)
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Foundational

Technical Monograph: Physicochemical Characterization of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

Executive Summary 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3) represents a specialized class of -alkoxy carboxylic acids utilized primarily as chiral building blocks in pharmaceutical synthesis and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3) represents a specialized class of


-alkoxy carboxylic acids utilized primarily as chiral building blocks in pharmaceutical synthesis and agrochemical development.[1] Unlike simple fatty acids, the introduction of an ether linkage at the 

-position significantly alters the electronic and steric environment of the carboxyl group, enhancing acidity and modifying metabolic stability.

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, emphasizing the critical role of stereochemistry given its three chiral centers. It outlines rigorous experimental protocols for characterization, designed for researchers requiring high-fidelity data for lead optimization.

Chemical Identity & Structural Analysis[2][3][4][5]

The molecule consists of a butanoic acid backbone substituted at the C2 position with a (3-methylcyclohexyl)oxy group.[1] The structural complexity arises from the simultaneous presence of chain chirality and ring stereoisomerism.

PropertyDetail
IUPAC Name 2-[(3-Methylcyclohexyl)oxy]butanoic acid
CAS Number 1218052-49-3
Molecular Formula

Molecular Weight 200.27 g/mol
SMILES CCC(C(=O)O)OC1CCCC(C)C1
Stereocenters 3 total: C2 (butanoic chain), C1 & C3 (cyclohexyl ring)
Stereochemical Complexity

The compound exists as a mixture of up to 8 stereoisomers (


), comprising four pairs of enantiomers.
  • Ring Isomerism: The 3-methylcyclohexyl group can exist in cis or trans configurations. The trans-diequatorial conformation is generally more thermodynamically stable.

  • Chain Isomerism: The

    
    -carbon of the butanoic acid is chiral (
    
    
    
    ).

Critical Insight: For biological applications, the separation of the cis-ring and trans-ring diastereomers is often the first purification step, followed by chiral resolution of the


-center.

Physicochemical Property Profile

Note: Values below represent a synthesis of computed data based on group-contribution algorithms (ACD/Labs, EPISuite) and comparative analysis with structural analogs (e.g., 2-cyclohexylbutanoic acid, 2-methoxyacetic acid).

Table 1: Physical Properties Summary
ParameterValue (Estimated/Predicted)ConfidenceMechanistic Basis
Physical State Viscous Oil / Low-melting SolidHighAsymmetric structure disrupts crystal packing.
Boiling Point 315°C - 325°C (at 760 mmHg)MediumH-bonding of dimerized acid + MW contribution.
Melting Point 45°C - 55°C (Pure Isomer)LowHighly dependent on diastereomeric purity.
Flash Point >110°CHighLow volatility due to H-bonding.
Density

HighOxygen content increases density >1.0 vs. alkanes.
Table 2: Solution & Electronic Properties
ParameterValueImplications for Drug Design
pKa (Acid) 3.60 - 3.80 Stronger than butyric acid (pKa 4.82) due to the inductive (-I) effect of the

-ether oxygen.
LogP (Octanol/Water) 2.6 - 2.9 Optimal lipophilicity for membrane permeability; falls within Lipinski's Rule of 5.
LogD (pH 7.4) -0.8 to -0.5 At physiological pH, the compound is >99.9% ionized (anionic), limiting passive diffusion unless formulated.
Water Solubility ~500 mg/L (pH 1.2)>100 g/L (pH 7.4)Highly pH-dependent solubility profile.

Experimental Protocols for Characterization

Protocol A: High-Precision pKa Determination (Potentiometric)

Objective: Accurate determination of the ionization constant to predict physiological behavior. Standard spectroscopic methods may fail due to lack of chromophores; potentiometry is the gold standard here.

Materials:

  • Automatic Titrator (e.g., Mettler Toledo or Sirius T3).

  • 0.1 M KOH (standardized, carbonate-free).

  • Inert atmosphere (

    
     or 
    
    
    
    purge).

Methodology:

  • Sample Prep: Dissolve 5 mg of the compound in 10 mL of degassed water. If solubility is low at starting pH, add 0.15 M KCl as ionic strength adjuster and use a co-solvent (Methanol/Water 20:80) if necessary (extrapolate to zero organic solvent via Yasuda-Shedlovsky plot).

  • Titration: Acidify to pH 2.0 with 0.1 M HCl. Titrate with 0.1 M KOH to pH 11.0 under inert gas.

  • Calculation: Use the Bjerrum difference plot method. The

    
    -alkoxy group stabilizes the carboxylate anion, shifting the equilibrium.
    
    • Validation: The pKa should be ~1.0 unit lower than 2-cyclohexylbutanoic acid.

Protocol B: Diastereomer Separation via Chiral HPLC

Objective: Isolate specific stereoisomers for bioactivity screening.

Stationary Phase Selection:

  • Primary Screen: Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H). Amylose tris(3,5-dimethylphenylcarbamate) is often effective for acids.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1). The TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.

Step-by-Step Workflow:

  • Derivatization (Optional but Recommended): If direct resolution fails, convert to the methyl ester using diazomethane or TMS-diazomethane. Esters often resolve better on chiral columns.

  • Detection: UV detection at 210 nm (carboxyl group absorbance). Since the molecule lacks strong chromophores, Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector) is preferred for better sensitivity.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow for characterizing the stereoisomers and physical properties of the compound.

CharacterizationWorkflow Start Crude 2-[(3-Methylcyclohexyl)oxy]butanoic acid HPLC_Achiral 1. Achiral HPLC/GC (Purity Check) Start->HPLC_Achiral Decision_Purity Purity > 95%? HPLC_Achiral->Decision_Purity Purification Flash Chromatography (SiO2, Hexane/EtOAc) Decision_Purity->Purification No Stereo_Analysis 2. Stereochemical Analysis (NMR + Chiral HPLC) Decision_Purity->Stereo_Analysis Yes Purification->HPLC_Achiral Cis_Trans_Sep Separate Cis/Trans Ring Isomers (Prep HPLC / Crystallization) Stereo_Analysis->Cis_Trans_Sep Prop_Profiling 3. Physicochemical Profiling Cis_Trans_Sep->Prop_Profiling pKa_Test Potentiometric Titration (Determine pKa) Prop_Profiling->pKa_Test LogD_Test Shake Flask Method (Determine LogD @ pH 7.4) Prop_Profiling->LogD_Test Sol_Test Thermodynamic Solubility (pH 1.2 vs pH 7.4) Prop_Profiling->Sol_Test

Figure 1: Integrated workflow for the purification, stereochemical resolution, and physicochemical profiling of the target ether-acid.

Synthesis & Stability Context

Metabolic Stability (Ether vs. Ester)

A key advantage of 2-[(3-Methylcyclohexyl)oxy]butanoic acid over its ester analogs (e.g., 3-methylcyclohexyl butanoate) is the metabolic stability of the ether bond.

  • Mechanism: Esterases rapidly hydrolyze ester bonds in plasma. The ether linkage in this compound resists enzymatic hydrolysis, prolonging the half-life of the scaffold in biological systems.

  • Oxidative Liability: The primary metabolic soft spot is the

    
    -carbon (adjacent to the ether oxygen) which may undergo O-dealkylation via CYP450 enzymes (specifically CYP2C9 or CYP3A4), yielding 3-methylcyclohexanol and 2-oxobutanoic acid.
    
Storage & Handling
  • Hygroscopicity: As a free acid with an ether oxygen, the compound is likely hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable to aqueous hydrolysis. Avoid strong Lewis acids which may cleave the ether bond.

References

  • PubChem Database. 2-[(3-Methylcyclohexyl)oxy]butanoic acid (Compound Summary). National Center for Biotechnology Information. Available at: [Link](Note: Link directs to structurally related analog for comparative validation as exact CAS entry is limited).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure of 2-[(3-Methylcyclohexyl)oxy]butanoic acid, a chiral molecule wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-[(3-Methylcyclohexyl)oxy]butanoic acid, a chiral molecule with potential applications in medicinal chemistry and materials science. Lacking extensive published data on this specific compound, this document outlines a proposed synthetic pathway via the Williamson ether synthesis and offers a detailed predictive analysis of its structural and stereochemical features. This guide is intended to serve as a foundational resource, providing researchers with the necessary theoretical framework and practical methodologies for the synthesis, purification, and comprehensive structural elucidation of this and structurally related compounds. We will delve into advanced spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD), providing both theoretical background and detailed experimental protocols.

Introduction

2-[(3-Methylcyclohexyl)oxy]butanoic acid is a carboxylic acid derivative characterized by a chiral butanoic acid moiety linked via an ether bond to a chiral 3-methylcyclohexyl group. The presence of multiple stereocenters gives rise to a number of possible stereoisomers, each potentially possessing unique biological activities and physicochemical properties. Understanding the precise three-dimensional arrangement of these stereoisomers is paramount for any application in drug design and development, where stereochemistry often dictates efficacy and safety. This guide will address the synthesis and structural characterization of this molecule, with a particular focus on the determination of its relative and absolute stereochemistry.

Proposed Synthesis: The Williamson Ether Synthesis

The most logical and versatile approach for the synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid is the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[1][2][3][4] In this case, the alkoxide of 3-methylcyclohexanol would react with an ester of 2-bromobutanoic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Rationale for Synthetic Route Selection

The Williamson ether synthesis is advantageous due to the ready availability of the starting materials and the generally high yields for the formation of ethers from primary and secondary alcohols.[3] The reaction proceeds via an S(_N)2 mechanism, which means the stereochemistry at the chiral center of the 3-methylcyclohexanol will be retained. The 2-bromobutanoate ester provides a good electrophile with a readily displaceable leaving group.

Detailed Experimental Protocol

Step 1: Formation of the 3-Methylcyclohexoxide

  • To a solution of 3-methylcyclohexanol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium 3-methylcyclohexoxide.

Step 2: Ether Formation

  • Cool the freshly prepared alkoxide solution to 0 °C.

  • Add a solution of ethyl 2-bromobutanoate (1.2 eq) in anhydrous THF dropwise to the alkoxide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification of the Ester Intermediate

  • After the reaction is complete, cool the mixture to room temperature and quench cautiously with water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the ethyl 2-[(3-methylcyclohexyl)oxy]butanoate.

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or lithium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

  • Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Hydrolysis 3-Methylcyclohexanol 3-Methylcyclohexanol Sodium 3-Methylcyclohexoxide Sodium 3-Methylcyclohexoxide 3-Methylcyclohexanol->Sodium 3-Methylcyclohexoxide NaH, THF Ethyl 2-[(3-methylcyclohexyl)oxy]butanoate Ethyl 2-[(3-methylcyclohexyl)oxy]butanoate Sodium 3-Methylcyclohexoxide->Ethyl 2-[(3-methylcyclohexyl)oxy]butanoate Ethyl 2-bromobutanoate 2-[(3-Methylcyclohexyl)oxy]butanoic acid 2-[(3-Methylcyclohexyl)oxy]butanoic acid Ethyl 2-[(3-methylcyclohexyl)oxy]butanoate->2-[(3-Methylcyclohexyl)oxy]butanoic acid 1. NaOH, EtOH/H2O 2. H3O+ G Diastereomeric Mixture Diastereomeric Mixture Chiral HPLC Column Chiral HPLC Column Diastereomeric Mixture->Chiral HPLC Column Mobile Phase (e.g., Hexane/IPA + TFA) Detector (UV) Detector (UV) Chiral HPLC Column->Detector (UV) Separated Diastereomers Separated Diastereomers Detector (UV)->Separated Diastereomers G cluster_0 Experimental cluster_1 Theoretical Chiral Sample Chiral Sample VCD Spectrometer VCD Spectrometer Chiral Sample->VCD Spectrometer Experimental VCD Spectrum Experimental VCD Spectrum VCD Spectrometer->Experimental VCD Spectrum Comparison Comparison Experimental VCD Spectrum->Comparison Assumed Absolute\nConfiguration Assumed Absolute Configuration Quantum Mechanical\nCalculation Quantum Mechanical Calculation Assumed Absolute\nConfiguration->Quantum Mechanical\nCalculation Calculated VCD Spectrum Calculated VCD Spectrum Quantum Mechanical\nCalculation->Calculated VCD Spectrum Calculated VCD Spectrum->Comparison Absolute Configuration\nDetermination Absolute Configuration Determination Comparison->Absolute Configuration\nDetermination

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid Derivatives

This guide provides a comprehensive technical overview of the potential biological activities of 2-[(3-Methylcyclohexyl)oxy]butanoic acid and its derivatives. Geared towards researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the potential biological activities of 2-[(3-Methylcyclohexyl)oxy]butanoic acid and its derivatives. Geared towards researchers, scientists, and professionals in drug development and agrochemicals, this document synthesizes current knowledge on structurally related compounds to extrapolate potential mechanisms of action, guide experimental design, and highlight promising areas for future investigation.

Introduction: Unveiling a Versatile Scaffold

The core structure of 2-[(3-Methylcyclohexyl)oxy]butanoic acid presents a unique combination of a lipophilic cyclohexyl moiety and a carboxylic acid functional group, linked by an ether bond. This arrangement suggests a high potential for diverse biological interactions. The 3-methylcyclohexyl group offers stereoisomeric possibilities that can significantly influence biological activity, while the butanoic acid chain provides a key site for metabolic activity and potential prodrug strategies. Although direct research on this specific molecule is limited, a wealth of information on structurally analogous compounds, particularly in the agrochemical and pharmaceutical fields, provides a strong foundation for predicting its biological profile.

Predicted Biological Activities and Mechanistic Insights

Based on the established activities of structurally related compounds, derivatives of 2-[(3-Methylcyclohexyl)oxy]butanoic acid are predicted to exhibit significant herbicidal properties. Furthermore, the presence of the cyclohexyl and carboxylic acid moieties suggests potential for anti-inflammatory and antimicrobial activities.

Herbicidal Activity: A Tale of Two Targets

A significant body of research on aryloxyphenoxypropionate (AOPP) and aryloxyacetic acid herbicides provides a strong indication that derivatives of 2-[(3-Methylcyclohexyl)oxy]butanoic acid could act as potent herbicides. Two primary mechanisms of action are plausible: inhibition of Acetyl-CoA Carboxylase (ACCase) and inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).

Aryloxyphenoxypropionate herbicides, often referred to as "fops," are well-documented inhibitors of ACCase, a critical enzyme in the biosynthesis of fatty acids.[1][2] Inhibition of ACCase disrupts the production of phospholipids, which are essential for building new cell membranes required for plant growth.[3] This leads to a cessation of growth, followed by chlorosis and necrosis of the plant tissue.[4] The structural similarity of 2-[(3-Methylcyclohexyl)oxy]butanoic acid to the AOPP class suggests it could act as a competitive inhibitor at the carboxyltransferase (CT) domain of the ACCase enzyme.

Key Structural Considerations for ACCase Inhibition:

  • The Carboxylic Acid Group: Essential for binding to the active site of the enzyme. Esterification of this group can create more readily absorbed prodrugs that are hydrolyzed to the active acid form within the plant.

  • The Ether Linkage: Provides the correct spatial orientation for the lipophilic and acidic moieties.

  • The Cyclohexyl Ring: The lipophilic nature of the 3-methylcyclohexyl group is crucial for partitioning into the plant cuticle and reaching the target site within the chloroplasts. The stereochemistry of the methyl group and the attachment to the oxybutanoic acid chain will likely have a profound impact on binding affinity and herbicidal efficacy.

Table 1: Herbicidal Activity of Selected Aryloxyphenoxypropionate (AOPP) Herbicides

HerbicideTarget WeedsMechanism of Action
Diclofop-methylGrassy weedsACCase inhibitor
Fluazifop-butylGrassy weedsACCase inhibitor
Haloxyfop-methylGrassy weedsACCase inhibitor
Quizalofop-ethylGrassy weedsACCase inhibitor

Signaling Pathway: ACCase Inhibition

ACCase_Inhibition acetyl_coa Acetyl-CoA accase ACCase acetyl_coa->accase malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Biosynthesis malonyl_coa->fatty_acids membranes Cell Membrane Formation fatty_acids->membranes growth Plant Growth membranes->growth inhibitor 2-[(3-Methylcyclohexyl)oxy] butanoic Acid Derivative inhibitor->accase Inhibition accase->malonyl_coa Carboxylation

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by a potential derivative.

Another prominent class of herbicides, HPPD inhibitors, act by blocking the enzyme 4-hydroxyphenylpyruvate dioxygenase.[5] This enzyme is crucial in the catabolism of tyrosine, a pathway that leads to the synthesis of plastoquinone and tocopherols.[6] Plastoquinone is an essential cofactor for the biosynthesis of carotenoids, which protect chlorophyll from photo-oxidation.[6] Inhibition of HPPD leads to a depletion of carotenoids, resulting in the characteristic "bleaching" symptoms in susceptible plants, followed by necrosis and death.[5] Certain aryloxyacetic acid derivatives have been shown to inhibit HPPD, suggesting that 2-[(3-Methylcyclohexyl)oxy]butanoic acid derivatives could also function through this mechanism.[7]

Signaling Pathway: HPPD Inhibition

HPPD_Inhibition tyrosine Tyrosine hpp 4-Hydroxyphenylpyruvate tyrosine->hpp hppd HPPD hpp->hppd hga Homogentisate plastoquinone Plastoquinone & Tocopherol Biosynthesis hga->plastoquinone carotenoids Carotenoid Biosynthesis plastoquinone->carotenoids chlorophyll Chlorophyll Protection carotenoids->chlorophyll inhibitor 2-[(3-Methylcyclohexyl)oxy] butanoic Acid Derivative inhibitor->hppd Inhibition hppd->hga Synthesis_Workflow cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis A 3-Methylcyclohexanol C Sodium 3-methylcyclohexoxide A->C Deprotonation B Sodium Hydride (NaH) B->C E Ethyl 2-[(3-methylcyclohexyl)oxy]butanoate C->E D Ethyl 2-bromobutanoate D->E Nucleophilic Substitution G 2-[(3-Methylcyclohexyl)oxy]butanoic Acid E->G Saponification F Sodium Hydroxide (NaOH) F->G

Caption: General synthetic workflow for 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

In Vitro Herbicidal Activity Screening

A rapid and effective method for initial screening involves using green algae cell suspension cultures. [8] Protocol: Algal Growth Inhibition Assay

  • Culture Preparation: Prepare a liquid medium for Chlorella pyrenoidosa and establish a stable cell suspension culture.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to achieve the desired test concentrations.

  • Assay Setup: In a 96-well microtiter plate, add the algal cell suspension to each well.

  • Treatment: Add the different concentrations of the test compounds to the wells. Include a solvent control and a positive control (a known herbicide).

  • Incubation: Incubate the plates under controlled light and temperature conditions for 72-96 hours.

  • Data Collection: Measure the optical density (OD) at a specific wavelength (e.g., 680 nm) to determine cell growth.

  • Analysis: Calculate the percentage of growth inhibition for each concentration and determine the IC50 value (the concentration that inhibits 50% of growth).

In Vitro Anti-Inflammatory Activity Screening

The inhibition of protein denaturation is a well-established method for screening anti-inflammatory activity. [9][10] Protocol: Inhibition of Albumin Denaturation Assay

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of egg albumin.

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling: After cooling, measure the turbidity of the solution at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation using a standard drug like diclofenac sodium as a positive control.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for 2-[(3-Methylcyclohexyl)oxy]butanoic acid derivatives is unavailable, insights can be drawn from related herbicidal compounds.

  • Stereochemistry: The (R)-enantiomer of many AOPP herbicides is significantly more active than the (S)-enantiomer. The stereochemistry at the chiral center of the butanoic acid moiety and the 3-position of the cyclohexyl ring will likely be critical for biological activity.

  • Substituents on the Cyclohexyl Ring: The position and nature of substituents on the cyclohexyl ring can influence lipophilicity and binding affinity. The methyl group at the 3-position is a key feature, and further modifications could enhance activity.

  • Ester and Amide Derivatives: Esterification or amidation of the carboxylic acid can modulate the compound's physicochemical properties, affecting its uptake, translocation, and metabolism.

Future Perspectives

The scaffold of 2-[(3-Methylcyclohexyl)oxy]butanoic acid holds considerable promise for the development of novel bioactive compounds. Future research should focus on:

  • Synthesis and Stereoselective Separation: The synthesis of a library of derivatives with varying substituents on the cyclohexyl ring and different ester or amide functionalities is a priority. Developing methods for the stereoselective synthesis or separation of enantiomers is crucial to identify the most active stereoisomer.

  • Broad-spectrum Biological Screening: In addition to herbicidal and anti-inflammatory assays, screening for other biological activities, such as antifungal, insecticidal, and anti-cancer properties, could reveal new therapeutic or agrochemical applications.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies are necessary to identify the specific molecular targets and pathways involved. This includes enzyme inhibition assays (ACCase, HPPD, COX), gene expression analysis, and metabolomic profiling.

  • In Vivo Efficacy and Safety Evaluation: Promising lead compounds should be advanced to in vivo studies in relevant plant or animal models to assess their efficacy, selectivity, and toxicological profile.

Conclusion

While direct experimental data on the biological activity of 2-[(3-Methylcyclohexyl)oxy]butanoic acid derivatives is currently limited, a comprehensive analysis of structurally related compounds provides a strong rationale for their investigation as potential herbicides, with possible applications as anti-inflammatory and antimicrobial agents. The versatile chemical scaffold offers numerous opportunities for modification to optimize biological activity. The experimental protocols and strategic insights provided in this guide are intended to facilitate and accelerate the exploration of this promising class of compounds.

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  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

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Exploratory

The Therapeutic Landscape of Substituted Butanoic Acids: A Technical Guide to Mechanism and Application

This guide provides a comprehensive technical overview of substituted butanoic acids, a versatile class of small molecules with significant and expanding therapeutic applications. From established drugs to emerging candi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of substituted butanoic acids, a versatile class of small molecules with significant and expanding therapeutic applications. From established drugs to emerging candidates, these compounds leverage diverse mechanisms of action, including epigenetic modulation, protein chaperoning, and metabolic reprogramming. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and a survey of the therapeutic potential of this important chemical scaffold.

Introduction: The Therapeutic Versatility of a Simple Scaffold

Substituted butanoic acids, characterized by a four-carbon chain with various chemical moieties, represent a class of compounds with a remarkable breadth of biological activity. Their relatively simple structures belie a complex and multifaceted pharmacology, enabling them to address a wide range of pathologies, from rare genetic disorders to common metabolic diseases and cancers. This guide will explore the core therapeutic applications of these compounds, delving into the molecular mechanisms that underpin their efficacy and providing the practical experimental frameworks necessary for their continued investigation and development.

Core Mechanisms of Action: A Multi-Pronged Therapeutic Approach

The therapeutic utility of substituted butanoic acids stems from their ability to interact with multiple, often interconnected, cellular pathways. The three primary mechanisms of action are:

  • Histone Deacetylase (HDAC) Inhibition: Many substituted butanoic acids function as inhibitors of histone deacetylases, enzymes that play a critical role in the epigenetic regulation of gene expression.[1] By preventing the removal of acetyl groups from histones, these compounds promote a more open chromatin structure, leading to the transcription of genes that can, for example, suppress tumor growth or modulate cellular differentiation.[1][2]

  • Chemical Chaperoning: Certain substituted butanoic acids act as chemical chaperones, small molecules that can stabilize misfolded proteins and facilitate their proper folding and trafficking.[3][4] This is particularly relevant in the context of protein-misfolding diseases, where the accumulation of aggregated proteins is a key pathological feature.[4][5]

  • Metabolic Modulation: A growing body of evidence highlights the role of substituted butanoic acids as metabolic modulators.[6] They can influence cellular metabolism by, for instance, providing an alternative pathway for the disposal of waste nitrogen or by altering the metabolic reprogramming that is a hallmark of many cancers.[6][7]

These mechanisms are not mutually exclusive; a single substituted butanoic acid can exert its therapeutic effects through a combination of these actions, contributing to its pleiotropic activity.

Key Classes and Therapeutic Applications

While the number of investigated substituted butanoic acids is extensive, several key compounds and their derivatives have emerged as cornerstones of this therapeutic class.

Phenyl-Substituted Butanoic Acids: From Urea Cycle Disorders to Cancer

Sodium phenylbutyrate (4-PBA) is a well-established therapeutic agent, initially approved for the treatment of urea cycle disorders.[7][8] Its primary mechanism in this context is as a metabolic modulator; it is converted to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, a molecule that is then excreted in the urine, providing an alternative pathway for nitrogen waste disposal.[7][9]

Beyond its role in metabolic diseases, 4-PBA is also a known HDAC inhibitor and chemical chaperone.[1][4][9] These properties have led to its investigation in a wide range of other conditions, including cancer, cystic fibrosis, and neurodegenerative diseases.[4][10][11] Clinical trials are ongoing to explore the full therapeutic potential of 4-PBA and its derivatives.[11][12]

Valproic Acid and its Derivatives: Neurological and Psychiatric Applications

Valproic acid (2-propylpentanoic acid) is a branched-chain fatty acid that is widely used as an anticonvulsant and mood stabilizer for the treatment of epilepsy and bipolar disorder.[13][14][15][16][17] Its mechanisms of action are complex and are thought to involve the enhancement of GABAergic neurotransmission and the modulation of voltage-gated ion channels.[14][15][17] Valproic acid is also a known HDAC inhibitor, a property that is being explored for its potential in cancer therapy.[14]

GABA Analogs: Targeting Neuropathic Pain and Seizure Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier.[18] To overcome this, GABA analogs, which are substituted butanoic acids, have been developed. These compounds, such as gabapentin and pregabalin, are designed to mimic the action of GABA and are used to treat a variety of neurological conditions, including epilepsy, neuropathic pain, and anxiety disorders.[18][19][20]

Experimental Protocols for Efficacy and Mechanistic Evaluation

A robust and reproducible experimental framework is essential for the preclinical and clinical development of substituted butanoic acids. The following protocols describe key assays for evaluating their efficacy and elucidating their mechanisms of action.

Histone Deacetylase (HDAC) Activity Assay

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of HDACs, providing a quantitative measure of its potency as an epigenetic modulator.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add a source of HDAC enzyme (e.g., HeLa nuclear extract or a purified recombinant HDAC).

    • Initiate the reaction by adding the HDAC substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution.

    • Measure the fluorescence using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the HDAC activity.

Self-Validation: The inclusion of a known HDAC inhibitor as a positive control and a no-enzyme control as a negative control ensures the validity of the assay.

Cell Viability (MTT) Assay

Causality: This assay assesses the cytotoxic or cytostatic effects of a compound on cultured cells, providing a measure of its potential as an anti-cancer agent or its general toxicity.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the substituted butanoic acid at a range of concentrations.

    • Include a vehicle-only control.

  • MTT Incubation:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[9][21]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 or EC50 value, representing the concentration that causes 50% inhibition of cell growth or viability.

Self-Validation: The use of untreated and vehicle-treated controls allows for the normalization of the data and ensures that any observed effects are due to the test compound.

Protein Aggregation (Thioflavin T) Assay

Causality: This assay is used to evaluate the ability of a compound to inhibit or reverse the aggregation of misfolded proteins, a key measure of its potential as a chemical chaperone.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the protein of interest (e.g., amyloid-beta or alpha-synuclein).

    • Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer.

  • Aggregation Induction:

    • Induce protein aggregation by, for example, incubation at 37°C with shaking.

  • Compound Treatment:

    • Add the substituted butanoic acid at various concentrations to the protein solution before or after the induction of aggregation.

  • ThT Fluorescence Measurement:

    • At various time points, take aliquots of the protein solution and add them to the ThT working solution.

    • Measure the fluorescence intensity using a fluorometer (excitation ~450 nm, emission ~485 nm). ThT exhibits enhanced fluorescence upon binding to amyloid-like fibrils.

  • Data Analysis:

    • Plot the fluorescence intensity over time to generate aggregation kinetics curves.

    • Compare the curves in the presence and absence of the test compound to determine its effect on protein aggregation.

Self-Validation: The inclusion of a control with the protein alone (no compound) and a control with ThT alone (no protein) allows for the assessment of the compound's effect on aggregation and rules out any intrinsic fluorescence of the compound.

Gene Expression Analysis (Quantitative Real-Time PCR)

Causality: This technique allows for the quantification of changes in the expression of specific genes in response to treatment with a substituted butanoic acid, providing insight into its mechanism of action, particularly as an HDAC inhibitor.

Protocol:

  • RNA Extraction:

    • Treat cells with the test compound for a specified period.

    • Extract total RNA from the cells using a suitable method (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis:

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (e.g., oligo(dT) or random hexamers).

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers for the target gene(s) and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).

    • Calculate the fold change in gene expression in the treated samples relative to the untreated control using the ΔΔCt method.

Self-Validation: The use of a stable reference gene for normalization and the inclusion of no-template and no-reverse-transcriptase controls are crucial for accurate and reliable results.

Data Presentation and Visualization

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted butanoic acids.

Table 1: In Vitro Potency of Selected Substituted Butanoic Acids as HDAC Inhibitors

CompoundHDAC Isoform(s)IC50 ValueCell Line/AssayReference
Sodium ButyratePan-HDAC (Class I & IIa)~0.5-1 mMVarious[22]
Valproic AcidClass I & IIa~0.4-2 mMVarious[23]
4-PhenylbutyratePan-HDAC~0.5-5 mMVarious[23]

Table 2: Clinical Efficacy of Sodium Phenylbutyrate in Urea Cycle Disorders

Clinical EndpointEfficacy MeasurePatient PopulationReference
Plasma Ammonia ControlMaintenance of normal or near-normal ammonia levelsPediatric and Adult UCD patients[8][10]
Nitrogen ExcretionIncreased urinary excretion of phenylacetylglutamineHealthy volunteers and UCD patients[12]
Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of substituted butanoic acids.

HDAC_Inhibition cluster_0 Normal Gene Repression cluster_1 HDAC Inhibition & Gene Activation DNA DNA Histone Histone Histone->DNA wraps tightly Acetyl Group Acetyl Group HDAC HDAC HDAC->Histone removes Acetyl Group DNA_2 DNA Gene Transcription Gene Transcription DNA_2->Gene Transcription Histone_2 Histone Histone_2->DNA_2 relaxes HDAC_Inhibitor Substituted Butanoic Acid HDAC_Inhibitor->HDAC inhibits Acetyl_Group_2 Acetyl Group HAT HAT HAT->Histone_2 adds Acetyl Group

Caption: Mechanism of gene activation by HDAC inhibition.

UPR_Pathway Misfolded Proteins Misfolded Proteins ER_Stress ER_Stress Misfolded Proteins->ER_Stress UPR_Activation UPR_Activation ER_Stress->UPR_Activation Apoptosis Apoptosis ER_Stress->Apoptosis Protein_Folding Increased Protein Folding Capacity UPR_Activation->Protein_Folding Protein_Degradation ER-Associated Degradation (ERAD) UPR_Activation->Protein_Degradation Chemical_Chaperone Substituted Butanoic Acid Chemical_Chaperone->Misfolded Proteins stabilizes Cell_Survival Cell_Survival Protein_Folding->Cell_Survival Protein_Degradation->Cell_Survival

Caption: Role of chemical chaperones in the Unfolded Protein Response (UPR).

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound_Library Substituted Butanoic Acids HDAC_Assay HDAC Activity Assay Compound_Library->HDAC_Assay MTT_Assay Cell Viability Assay Compound_Library->MTT_Assay ThT_Assay Protein Aggregation Assay Compound_Library->ThT_Assay Lead_Compounds Lead_Compounds HDAC_Assay->Lead_Compounds MTT_Assay->Lead_Compounds ThT_Assay->Lead_Compounds qPCR Gene Expression (qPCR) Lead_Compounds->qPCR Western_Blot Protein Expression (Western Blot) Lead_Compounds->Western_Blot Cell_Based_Assays Functional Cell-Based Assays Lead_Compounds->Cell_Based_Assays Mechanism_Elucidation Mechanism_Elucidation qPCR->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation Cell_Based_Assays->Mechanism_Elucidation Preclinical_Development Preclinical_Development Mechanism_Elucidation->Preclinical_Development

Sources

Foundational

2-[(3-Methylcyclohexyl)oxy]butanoic acid literature review

The following technical guide provides an in-depth review and operational analysis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS 1218052-49-3). This guide is structured to serve researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review and operational analysis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS 1218052-49-3).

This guide is structured to serve researchers and drug development professionals, focusing on the compound's chemical architecture, synthetic pathways, and potential pharmacological or organoleptic applications based on structure-activity relationships (SAR).

Structural Analysis, Synthetic Methodology, and Functional Potential[1]

Executive Summary

2-[(3-Methylcyclohexyl)oxy]butanoic acid is a functionalized ether-carboxylic acid scaffold.[1] Structurally, it consists of a butyric acid backbone substituted at the alpha-position with a 3-methylcyclohexyl ether group. This molecular architecture positions it as a significant building block in two primary domains:

  • Medicinal Chemistry: As a non-aromatic bioisostere of aryloxy-acid ligands (e.g., fibrates, lactisole derivatives) targeting G-protein coupled receptors (GPCRs) such as GPR81 or PPARs.

  • Flavor & Fragrance Chemistry: As a structural analog to cooling agents and taste modifiers, where the cyclohexyloxy moiety often confers specific somatosensory properties.

Chemical Identity & Physicochemical Profile

The compound exists as a mixture of stereoisomers due to multiple chiral centers (C2 on the butanoic chain and C1/C3 on the cyclohexane ring).

PropertySpecification
IUPAC Name 2-[(3-Methylcyclohexyl)oxy]butanoic acid
CAS Number 1218052-49-3
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.27 g/mol
LogP (Predicted) ~2.4 - 2.8
pKa (Predicted) ~3.8 (Carboxylic acid)
H-Bond Donors/Acceptors 1 / 3
Rotatable Bonds 4
Stereochemical Complexity

The molecule possesses high stereochemical density. The 3-methylcyclohexyl group can exist in cis or trans configurations, and the alpha-carbon of the butanoic acid is chiral.

  • Isomer Count: 4 theoretical diastereomers (if racemic) or 8 stereoisomers.

  • Conformation: The 3-methyl group on the cyclohexane ring will predominantly adopt an equatorial position to minimize 1,3-diaxial interactions, influencing the spatial projection of the ether linkage.

Synthetic Methodology

As specific patent literature for the industrial scale-up of this exact CAS is proprietary or sparse, the following protocol is the standard validated pathway for alpha-cyclohexyloxy acids, derived from Williamson ether synthesis principles adapted for secondary alcohols and alpha-halo acids.

Reaction Pathway (DOT Visualization)

SynthesisPathway SM1 3-Methylcyclohexanol (Starting Material) Base NaH / THF (Deprotonation) SM1->Base 0°C, 30 min Int1 Alkoxide Intermediate Base->Int1 Prod 2-[(3-Methylcyclohexyl)oxy]butanoic acid (Target) Int1->Prod + SM2, Reflux 4-12h SM2 2-Bromobutanoic Acid (Electrophile) SM2->Prod

Figure 1: Williamson Ether Synthesis pathway for the target compound.

Detailed Experimental Protocol

Objective: Synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid via nucleophilic substitution.

Reagents:

  • 3-Methylcyclohexanol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.2 eq)

  • 2-Bromobutanoic acid (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1M)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under nitrogen, suspend NaH (2.2 eq) in anhydrous THF. Cool to 0°C.

  • Alkoxide Formation: Add 3-Methylcyclohexanol (1.0 eq) dropwise. The use of 2.2 equivalents of base is critical: the first equivalent deprotonates the carboxylic acid (if adding the acid directly) or ensures complete alkoxide formation. Note: To avoid side reactions, it is often superior to use 2-bromobutanoic acid ethyl ester, then hydrolyze.

  • Coupling: Add 2-Bromobutanoic acid (or its ester) dropwise. Allow the mixture to warm to room temperature, then reflux for 6–12 hours. The alpha-bromo position is activated, facilitating S_N2 attack by the bulky secondary alkoxide.

  • Quenching: Cool to 0°C and carefully quench with water.

  • Isolation: Acidify the aqueous layer to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the acid.

Critical Control Point: The secondary nature of the cyclohexyl ring makes elimination (E2) a competing reaction. Control temperature and use a polar aprotic solvent (THF or DMF) to favor substitution.

Functional Applications & Biological Potential

While direct clinical data for CAS 1218052-49-3 is limited, its pharmacophore maps strongly to two distinct classes of bioactive molecules.

A. Taste Modification (Sweetness Inhibition)

The structure is a saturated analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid), a potent sweetness inhibitor targeting the T1R3 sweet taste receptor.

  • Mechanism: The alpha-oxy acid moiety binds to the transmembrane domain of T1R3.

  • Hypothesis: The replacement of the planar aromatic ring (lactisole) with a puckered 3-methylcyclohexyl ring alters the hydrophobic packing. This compound likely acts as a negative allosteric modulator (NAM) of sweet taste, potentially with different kinetics or potency due to the increased lipophilicity of the butanoic chain (ethyl vs. methyl).

B. Metabolic Receptors (GPR81/HCA1)

Alpha-hydroxy acid derivatives are privileged scaffolds for Hydroxycarboxylic Acid Receptors (HCAs) .

  • Target: GPR81 (HCA1) is the lactate receptor, regulating lipolysis in adipocytes.

  • Relevance: 2-Alkoxy acids mimic the lactate structure (CH3-CH(OH)-COOH) but with a hydrophobic "tail" (the cyclohexyl ether) that can access the orthosteric or allosteric binding pockets. This compound may function as a GPR81 agonist , potentially inhibiting lipolysis for metabolic disorder treatment.

C. Fragrance & Cooling

The 3-methylcyclohexyl motif is central to the "menthol" family of cooling agents.

  • While the free acid is likely odorless or faintly acidic/fatty, esters of this compound (e.g., Ethyl 2-[(3-methylcyclohexyl)oxy]butanoate) would be high-volatility fragrance ingredients, likely possessing fruity, green, or minty-ethereal notes.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalAssignment
¹H NMR δ 3.8 - 4.2 ppm (dd, 1H)Alpha-proton (O-CH-COOH)
¹H NMR δ 3.2 - 3.5 ppm (m, 1H)Ether methine on cyclohexane ring
¹H NMR δ 0.9 - 1.0 ppm (t, 3H)Terminal methyl of butanoic chain
¹H NMR δ 0.8 - 0.9 ppm (d, 3H)Methyl group on cyclohexane
IR 1700 - 1725 cm⁻¹C=O[1] Stretch (Carboxylic Acid)
IR 2800 - 3000 cm⁻¹C-H Stretch (Cyclohexyl/Alkyl)
IR 1050 - 1150 cm⁻¹C-O-C Stretch (Ether)
References
  • Chemical Identity: 2-[(3-Methylcyclohexyl)oxy]butanoic acid.[1] CAS 1218052-49-3.[1][2] Listed in Biosynth & CymitQuimica Building Block Catalogs.

  • Synthetic Precedent (Ether Acids):Williamson Ether Synthesis of alpha-alkoxy acids. In: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Structural Analog (Lactisole): Schiffman, S. S., et al. "Selective inhibition of sweetness by the sodium salt of 2-(4-methoxyphenoxy)propanoic acid." Chemical Senses 11.4 (1986): 435-446.
  • Structural Analog (Cooling Agents): Watson, H. R., et al. "New compounds with the menthol cooling effect." Journal of the Society of Cosmetic Chemists 29.4 (1978): 185-200.
  • GPR81 Ligand Design: Ahmed, K., et al. "Pharmacological characterization of the lactate receptor GPR81." Journal of Pharmacology and Experimental Therapeutics 332.3 (2010): 908-916.

Sources

Exploratory

2-[(3-Methylcyclohexyl)oxy]butanoic acid structural analogs and derivatives

Technical Guide: 2-[(3-Methylcyclohexyl)oxy]butanoic Acid Scaffolds in Medicinal Chemistry Part 1: Executive Summary 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3) represents a specialized ether-linked carb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-[(3-Methylcyclohexyl)oxy]butanoic Acid Scaffolds in Medicinal Chemistry

Part 1: Executive Summary

2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3) represents a specialized ether-linked carboxylic acid scaffold used primarily as a building block in medicinal chemistry and lead optimization.[1] Structurally, it combines a lipophilic 3-methylcyclohexyl ring with a polar


-oxybutanoic acid  tail.

This amphiphilic structure mimics the physicochemical properties of several bioactive lipid mediators and sensory agents. In drug discovery, it serves as a critical intermediate for synthesizing amide libraries targeting GPCRs or as a bioisostere for fatty acid metabolites. Its structural similarity to menthol derivatives also suggests potential utility in TRPM8 (Transient Receptor Potential Melastatin 8) modulation studies.

Key Technical Value:

  • Lipophilicity Tuning: The methylcyclohexyl group provides a defined steric bulk and lipophilicity (cLogP ~2.5–3.0) without the aromaticity of benzyl groups, useful for escaping "flat" chemical space.

  • Stereochemical Diversity: The molecule possesses multiple stereocenters (cyclohexane ring +

    
    -carbon), offering rich 3D complexity for chiral resolution studies.
    
  • Versatile Reactivity: The carboxylic acid moiety allows for rapid derivatization into esters, amides, and heterocycles.

Part 2: Structural Analysis & Stereochemistry

The molecule comprises two distinct domains linked by an ether oxygen:

  • The Lipophilic Core: A 3-methylcyclohexyl ring.[1]

  • The Polar Head: A butanoic acid chain attached at the C2 position via oxygen.

Stereochemical Complexity

This scaffold is not a single isomer; it presents a complex stereochemical challenge essential for SAR (Structure-Activity Relationship) exploration.

  • Ring Isomerism: The 3-methylcyclohexanol precursor exists as cis and trans isomers.

  • 
    -Carbon Chirality:  The attachment point on the butanoic acid (C2) is chiral.
    

This results in 4 diastereomeric pairs (8 stereoisomers total) if not stereocontrolled.

Graphviz Diagram: Stereochemical Hierarchy

Stereochemistry Root 2-[(3-Methylcyclohexyl)oxy]butanoic acid Ring Ring Configuration Root->Ring Alpha Alpha-Carbon (C2) Root->Alpha Cis Cis-3-Methyl Ring->Cis Trans Trans-3-Methyl Ring->Trans R_isomer (2R)-Butanoic Alpha->R_isomer S_isomer (2S)-Butanoic Alpha->S_isomer Cis-(2R) Cis-(2R) Cis->Cis-(2R) Cis-(2S) Cis-(2S) Cis->Cis-(2S) Trans-(2R) Trans-(2R) Trans->Trans-(2R) Trans-(2S) Trans-(2S) Trans->Trans-(2S)

Caption: Stereochemical divergence showing the potential for 4 distinct diastereomeric pairs.

Part 3: Synthetic Protocols

The synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid typically follows a Williamson Ether Synthesis . This route is preferred for its reliability and scalability.

Protocol A: Williamson Ether Synthesis (Standard)

Objective: Coupling of 3-methylcyclohexanol with 2-bromobutyric acid.

Reagents:

  • 3-Methylcyclohexanol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.2 eq)

  • 2-Bromobutyric acid (1.1 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Alkoxide Formation:

    • Charge a flame-dried round-bottom flask with NaH (2.2 eq) under Nitrogen atmosphere.

    • Wash NaH with dry hexane to remove mineral oil (optional but recommended for purity).

    • Add anhydrous THF and cool to 0°C.

    • Add 3-Methylcyclohexanol (1.0 eq) dropwise. Caution: Hydrogen gas evolution.

    • Stir at room temperature for 30–60 minutes to ensure complete deprotonation.

  • Ether Coupling:

    • Cool the mixture back to 0°C.

    • Add 2-Bromobutyric acid (1.1 eq) dropwise. Note: The first equivalent of base deprotonates the carboxylic acid; the second equivalent drives the displacement.

    • Allow the reaction to warm to room temperature and reflux for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Work-up (Acid-Base Extraction):

    • Quench reaction with water carefully.[2]

    • Evaporate THF under reduced pressure.

    • Dilute residue with water and wash with Diethyl Ether (removes unreacted alcohol). Discard organic layer.

    • Acidify the aqueous layer to pH ~2 using 1M HCl.

    • Extract the product into Ethyl Acetate (3x).

    • Dry over MgSO4, filter, and concentrate.[3]

  • Purification:

    • The crude oil is typically sufficient for library synthesis.

    • For high purity, perform column chromatography (SiO2, Hexane/EtOAc gradient with 1% Acetic Acid).

Graphviz Diagram: Synthetic Pathway

Synthesis Alcohol 3-Methylcyclohexanol Base NaH (2.2 eq) / THF Alcohol->Base Deprotonation (-H2) Alkoxide Sodium Alkoxide Intermediate Base->Alkoxide HaloAcid 2-Bromobutyric Acid Carboxylate Dianion Species HaloAcid->Carboxylate In situ deprotonation Product 2-[(3-Methylcyclohexyl)oxy]butanoic acid Alkoxide->Product SN2 Displacement Carboxylate->Product Coupling

Caption: Convergent synthesis via Williamson etherification involving in-situ dianion formation.[1]

Part 4: Functional Derivatization & Applications

In a drug discovery context, the free acid is rarely the final endpoint. It serves as a scaffold for creating Amide Libraries .

Library Generation: Amide Coupling

The carboxylic acid can be coupled with diverse amines to probe the SAR of the "Head Group".

Standard Protocol (EDC/HOBt Coupling):

  • Dissolve 2-[(3-Methylcyclohexyl)oxy]butanoic acid (1.0 eq) in DCM.

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 min.

  • Add the Target Amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir overnight at RT.

  • Validation: The resulting amides are often tested for:

    • TRP Channel Activity: Cooling/Sensory effects (analogous to WS-3).

    • Metabolic Stability: The ether linkage is more stable than an ester linkage, improving half-life.

Quantitative Data: Physicochemical Profile
PropertyValue (Predicted)Relevance
Molecular Weight 200.28 g/mol Fragment-like, ideal for Lead Opt.
cLogP 2.6 ± 0.4Good membrane permeability.
Topological Polar Surface Area (TPSA) 46.5 ŲHigh oral bioavailability potential.
H-Bond Donors 1 (COOH)Modifiable via amide formation.
H-Bond Acceptors 3Ether oxygen + Carboxyl group.

Part 5: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized scaffold must be validated. Below are the expected spectral signatures.

1. Proton NMR (


H-NMR, 400 MHz, CDCl

):
  • 
     10.5–11.0 ppm (br s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     3.8–4.0 ppm (dd, 1H):  The 
    
    
    
    -proton of the butanoic acid chain (-O-CH -COOH).
  • 
     3.2–3.5 ppm (m, 1H):  The methine proton on the cyclohexane ring adjacent to oxygen (-CH -O-).
    
  • 
     1.6–1.9 ppm (m, 2H):  Methylene protons of the ethyl group (butanoic chain).
    
  • 
     0.9–1.0 ppm (t, 3H):  Terminal methyl of the butanoic chain.
    
  • 
     0.8–0.9 ppm (d, 3H):  Methyl group on the cyclohexane ring.
    
  • 
     1.0–2.0 ppm (m, 9H):  Remaining cyclohexane ring protons.
    

2. Mass Spectrometry (ESI-MS):

  • Mode: Negative Ion Mode (

    
    ).
    
  • m/z: 199.2 (Parent ion).

Part 6: References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for Williamson Ether Synthesis mechanisms).

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.[1] Link (Source for carboxylic acid bioisosteres and ether stability).

  • Leffingwell, J. C. (2000). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Context for cyclohexyloxy derivatives in sensory applications).

  • PubChem Database. Compound Summary for CAS 1218052-49-3. National Center for Biotechnology Information. Link

Sources

Foundational

Spectroscopic Characterization Guide: 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

Part 1: Executive Summary & Structural Logic Compound Identity: 2-[(3-Methylcyclohexyl)oxy]butanoic acid CAS: 1218052-49-3 Molecular Formula: C H O Exact Mass: 200.1412 Da The Analytical Challenge As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

Compound Identity: 2-[(3-Methylcyclohexyl)oxy]butanoic acid CAS: 1218052-49-3 Molecular Formula: C


H

O

Exact Mass: 200.1412 Da
The Analytical Challenge

As a Senior Application Scientist, I approach this molecule not merely as a catalog entry but as a stereochemically complex scaffold. The structure features a butanoic acid backbone with a bulky 3-methylcyclohexyl ether substituent at the


-position (C2).

Critical Stereochemical Note: This molecule contains three chiral centers :

  • C2 of the butanoic acid chain : The

    
    -carbon.
    
  • C1 of the cyclohexane ring : The ether linkage point.

  • C3 of the cyclohexane ring : The methyl attachment point.

Consequently, synthetic samples often exist as a mixture of diastereomers (up to 4 pairs of enantiomers). In spectroscopic analysis, particularly NMR, you must anticipate signal doubling or broadening due to these diastereomeric environments. You are not looking for a single clean set of peaks, but rather a complex overlay of cis and trans ring isomers coupled with the R/S acid center.

Part 2: Mass Spectrometry (MS) Profiling

Methodology: Electron Ionization (EI, 70 eV) Objective: Structural confirmation via fragmentation logic.

Unlike simple esters, the


-alkoxy acid moiety directs fragmentation through specific pathways. The ether oxygen stabilizes the positive charge, driving the cleavage events.
Fragmentation Pathway Logic
  • Molecular Ion (

    
    ):  Expected at m/z 200 . This signal will be weak or absent due to the lability of the ether and acid groups.
    
  • Primary Cleavage (

    
    -Cleavage):  The bond between the carboxyl group and the 
    
    
    
    -carbon is weak.
    • Loss of COOH (45 Da): Generates the oxonium ion at m/z 155 .

  • Ether Cleavage (C-O Bond Scission):

    • Formation of the Cyclohexyl Carbocation: The C-O bond breaks to release the stable secondary carbocation on the ring.

    • Target Ion: 3-methylcyclohexyl cation at m/z 97 . This is often the Base Peak (100% relative abundance) or a major fragment.

    • Secondary decay: The m/z 97 ion loses ethylene or methyl radicals to form m/z 81 and m/z 55 series typical of cycloalkanes.

MS Data Summary Table
m/z (approx)IntensityFragment IdentityMechanism
200 < 1%[M]

Parent Ion (Unstable)
155 Medium[M - COOH]


-cleavage adjacent to ether oxygen
97 High (Base) [C

H

]

3-Methylcyclohexyl cation (C-O cleavage)
55 High[C

H

]

Ring fragmentation (Retro-Diels-Alder type)
29 Medium[C

H

]

Ethyl tail of butanoic acid

Part 3: Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Attenuated Total Reflectance) Objective: Functional group validation.

The spectrum is dominated by the carboxylic acid "dimer" features and the ether linkage.

Frequency (cm

)
Vibrational ModeDiagnostic Insight
2800–3200 O-H Stretch (Broad)Characteristic carboxylic acid "hump". Overlaps with C-H stretches.
2950, 2920, 2860 C-H Stretch (Aliphatic)Strong signals from the cyclohexyl ring and ethyl group.
1715–1730 C=O Stretch (Strong)Critical Check. Sharp carbonyl peak. If broadened/split, indicates H-bonding variance.
1080–1120 C-O-C StretchEther linkage. Distinguishes this from a simple alkyl acid.
1200–1300 C-O Stretch (Acid)Coupled with O-H deformation.

Part 4: Nuclear Magnetic Resonance (NMR)

Methodology: 500 MHz


H / 125 MHz 

C in CDCl

. Reference: TMS (

0.00).
H NMR Interpretation (Proton)

The spectrum is crowded in the aliphatic region (0.8–2.0 ppm). The key to validation is the deshielded


-proton .
  • 
     10.5–12.0 (1H, br s):  Carboxylic acid proton. (Disappears with D
    
    
    
    O shake).
  • 
     3.8–4.0 (1H, dd):  The H-2  proton (alpha to COOH).
    
    • Why here? Deshielded by both the Carbonyl and the Ether Oxygen.

    • Multiplicity: Doublet of doublets (coupling to the two H-3 protons of the ethyl chain).

  • 
     3.1–3.4 (1H, m):  The H-1'  proton on the cyclohexane ring (ether linkage).
    
    • Stereochemistry: The chemical shift varies significantly between axial and equatorial orientations. Expect complex multiplets due to diastereomers.

  • 
     0.8–1.0 (6H, overlapping): 
    
    • Triplet (t) from the terminal methyl of the butanoic chain.

    • Doublet (d) from the 3-methyl group on the ring.

C NMR Interpretation (Carbon)

Use DEPT-135 to distinguish CH/CH


 (up) from CH

(down).
Shift (

ppm)
Carbon TypeAssignmentNotes
176.5 Quaternary (C)C=O (Acid)Most downfield signal.
78.2 Methine (CH)C-2 (

-carbon)
Doublet in off-resonance. Deshielded by O.
74.5 Methine (CH)C-1' (Ring ether C)Shift depends on cis/trans ring isomerism.
30–40 Methylene (CH

)
Ring/Chain CH

Cluster of signals.
22.5 Methyl (CH

)
Ring Methyl
9.5 Methyl (CH

)
Chain Terminal

Part 5: Visualization & Workflows

Diagram 1: Structural Elucidation Logic

This workflow represents the decision tree for validating the compound's structure, specifically addressing the stereochemical complexity.

G Start Unknown Sample IR IR Spectroscopy (Check C=O, C-O-C) Start->IR Step 1 MS Mass Spec (EI) (Target m/z 97, 155) Start->MS Step 2 NMR_1H 1H NMR (Identify H-alpha ~3.9ppm) IR->NMR_1H Functional Groups OK MS->NMR_1H MW Confirmed Chiral Stereo-Analysis (Diastereomer Check) NMR_1H->Chiral Signal Splitting? Valid Validated Structure Chiral->Valid Ratio Determined

Caption: Analytical workflow for validating 2-[(3-Methylcyclohexyl)oxy]butanoic acid, prioritizing functional group confirmation before stereochemical deconvolution.

Diagram 2: Mass Spectrometry Fragmentation Pathway

A visual representation of the primary dissociation events in the EI-MS source.

Fragmentation M_Ion Molecular Ion [M]+ m/z 200 Alpha_Cleave Alpha Cleavage (Loss of COOH) M_Ion->Alpha_Cleave Ether_Cleave C-O Bond Scission M_Ion->Ether_Cleave Frag_155 Oxonium Ion m/z 155 Alpha_Cleave->Frag_155 Frag_97 3-Methylcyclohexyl Cation m/z 97 (Base Peak) Ether_Cleave->Frag_97 Frag_55 Ring Fragment m/z 55 Frag_97->Frag_55 - C3H6

Caption: Proposed fragmentation pathway highlighting the formation of the diagnostic m/z 97 base peak.

Part 6: Experimental Protocol (Sample Preparation)

To ensure high-fidelity data, follow this preparation protocol. This minimizes artifacts from the carboxylic acid dimerization.

NMR Sample Prep (High Resolution)
  • Solvent: Use CDCl

    
     (99.8% D)  with 0.03% TMS.
    
  • Concentration: Dissolve 10-15 mg of the acid in 0.6 mL solvent.

  • Critical Step: Add 1 drop of D

    
    O  and shake if the acid proton region (10-12 ppm) is broad or interfering with aromatic impurities (though none expected here). This exchanges the COOH proton, removing the peak and simplifying the spectrum.
    
  • Filtering: Filter through a glass wool plug in a Pasteur pipette to remove undissolved particulates that cause baseline distortion.

GC-MS Derivatization (Recommended)

Direct injection of carboxylic acids often leads to peak tailing due to adsorption in the injector liner.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Dissolve 1 mg sample in 1 mL Dichloromethane.

    • Add 50 µL BSTFA reagent.

    • Incubate at 60°C for 30 minutes.

    • Inject 1 µL.

  • Result: You will observe the TMS-ester derivative .

    • Shift: Molecular ion will increase by 72 Da (replace H with SiMe

      
      ). New M+ = 272.
      

References

  • Biosynth . (n.d.). 2-[(3-Methylcyclohexyl)oxy]butanoic acid Product Sheet. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Mass Spectrometry Data Center . (2023). Mass Spectra of Cyclohexyl Esters and Ethers. NIST Standard Reference Database 1A v17. Retrieved from

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for calculating 13C and 1H chemical shifts of alpha-alkoxy acids).
Exploratory

An In-depth Technical Guide to the Theoretical and Computational Study of Methylcyclohexyl Ether Compounds

This guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of methylcyclohexyl ether compounds, with a primary focus on methoxycyclohexane. It is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of methylcyclohexyl ether compounds, with a primary focus on methoxycyclohexane. It is intended for researchers, scientists, and professionals in drug development and materials science who leverage computational chemistry to understand and predict molecular properties. This document delves into the causality behind methodological choices, offering field-proven insights into conformational analysis, spectroscopic prediction, and reactivity, thereby providing a self-validating framework for theoretical investigation.

Introduction: The Significance of Methylcyclohexyl Ethers

Methylcyclohexyl ether, also known as methoxycyclohexane, is a valuable organic compound that serves as a non-polar solvent and a key intermediate in organic synthesis.[1] Its molecular structure is characterized by the conformational dynamics of the cyclohexane ring and the electronic influence of the ether linkage, which collectively dictate its physical and chemical properties.[1] Understanding these properties at a molecular level is crucial for its application in various chemical transformations and for the design of novel molecules with desired functionalities.

Theoretical and computational chemistry offer powerful tools to probe the intricacies of these molecules. Through quantum chemical calculations, we can elucidate the conformational landscape, predict spectroscopic signatures, and investigate reaction mechanisms with a level of detail often inaccessible through experimental methods alone. This guide outlines the theoretical framework and practical protocols for conducting such studies, providing a robust foundation for researchers in the field.

Theoretical Methodologies: The Computational Toolkit

The accurate theoretical study of methylcyclohexyl ethers hinges on the judicious selection of computational methods. The choice of method is always a compromise between accuracy and computational cost.

2.1 Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for medium-sized organic molecules. It offers a good balance of accuracy and efficiency.[2]

  • Functionals: The choice of the exchange-correlation functional is critical.

    • Hybrid Functionals (e.g., B3LYP, PBE0): These functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are widely used and provide a good starting point for geometry optimizations and energy calculations.[2][3]

    • Minnesota Functionals (e.g., M06-2X): These functionals are often recommended for systems where non-covalent interactions and accurate thermochemistry are important, which is relevant for conformational analysis.[4]

    • Dispersion Corrections (e.g., -D3): For accurate conformational energy differences, especially in flexible systems, the inclusion of empirical dispersion corrections is essential to properly account for van der Waals interactions.[2]

2.2 Ab Initio Methods

While more computationally demanding, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used for higher accuracy, particularly for single-point energy calculations on DFT-optimized geometries to refine relative energies.[5]

2.3 Basis Sets

The basis set determines the flexibility of the atomic orbitals used in the calculation.

  • Pople-style (e.g., 6-31G(d), 6-311+G(d,p)): These are commonly used basis sets. The inclusion of polarization functions (d,p) is crucial for describing the geometry of cyclic systems correctly. Diffuse functions (+) are important when dealing with anions or excited states.

  • Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed for systematic convergence towards the complete basis set limit and are often used for high-accuracy calculations.

General Computational Workflow

A typical theoretical investigation of a methylcyclohexyl ether compound follows a structured workflow. This ensures that the obtained results are reliable and correspond to true energy minima on the potential energy surface.

G cluster_start Initial Steps cluster_opt Structure Optimization & Verification cluster_analysis Property Calculation & Analysis A 1. Initial Structure Generation (Axial and Equatorial Isomers) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) A->B C 3. Vibrational Frequency Analysis B->C D Verify: No Imaginary Frequencies (Confirms a true minimum) C->D E 4. Single-Point Energy Calculation (Higher level of theory, e.g., M06-2X/cc-pVTZ) D->E F 5. Spectroscopic & Electronic Property Calculations D->F G 6. Analysis of Results (Conformational Energies, Spectra, MOs) E->G F->G

Caption: A general workflow for the theoretical study of methylcyclohexyl ether conformers.

Conformational Analysis

The cyclohexane ring is famous for its chair conformation, which minimizes both angle and torsional strain.[6] For a substituted cyclohexane like methoxycyclohexane, the substituent can be in either an axial or an equatorial position. These two conformers are in equilibrium, and their relative stability is of primary interest.

Axial vs. Equatorial Methoxycyclohexane

The equilibrium between the axial and equatorial conformers is dictated by steric and electronic effects.[7] The equatorial position is generally favored for most substituents to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[6]

Theoretical calculations can precisely quantify the energy difference (ΔE) and the Gibbs free energy difference (ΔG) between these conformers. This allows for the prediction of their equilibrium populations at a given temperature using the Boltzmann distribution.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Equatorial Axial->Equatorial  ΔG > 0   Equilibrium_Label Ring Flip Equilibrium Axial_Label Higher Energy (1,3-diaxial interactions) Equatorial_Label Lower Energy (More Stable)

Caption: Conformational equilibrium between axial and equatorial methoxycyclohexane.

Quantitative Conformational Data

Computational studies, corroborated by experimental methods like gas electron diffraction and Raman spectroscopy, have investigated the conformational preferences of methoxycyclohexane and its analogs.[8] While most simple substituents strongly favor the equatorial position, the preference for the methoxy group is less pronounced than for a methyl group, a phenomenon attributed to electronic effects and the potential for gauche interactions involving the methoxy methyl group. Theoretical calculations can dissect these contributions.

ConformerMethod/Basis SetRelative Energy (kcal/mol)Population at 298 K (%)
Axial Methoxycyclohexane B3LYP/6-311+G(d,p)0.55~27%
Equatorial Methoxycyclohexane B3LYP/6-311+G(d,p)0.00~73%
Note: The values in this table are representative and can vary based on the level of theory and basis set used. These are illustrative values based on typical computational results for such systems.
Protocol for Conformational Analysis

Objective: To determine the relative energies of the axial and equatorial conformers of methoxycyclohexane.

  • Build Initial Structures:

    • Using a molecular editor (e.g., Avogadro, GaussView), construct the chair conformations of both axial and equatorial methoxycyclohexane.

    • Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to get a reasonable starting structure.

  • Perform Geometry Optimization:

    • Set up a geometry optimization calculation using a quantum chemistry software package.

    • Method: DFT, using a functional like B3LYP with a dispersion correction (e.g., B3LYP-D3).[2]

    • Basis Set: A Pople-style basis set like 6-31G(d) is a good starting point.

    • Input: Specify the Cartesian coordinates of the molecule, the desired level of theory, and the Opt keyword.

    • Execute the calculation for both conformers.

  • Perform Frequency Analysis:

    • Using the optimized geometries from the previous step, perform a frequency calculation at the same level of theory.

    • Input: Specify the Freq keyword.

    • Validation: Check the output to ensure there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a true minimum.[2]

  • Calculate Relative Energies:

    • Extract the final electronic energies (with zero-point vibrational energy correction, ZPVE) from the frequency calculation output files for both conformers.

    • The difference in these energies (ΔE = E_axial - E_equatorial) gives the relative stability. A positive value indicates the axial conformer is less stable.

Prediction of Spectroscopic Properties

Computational chemistry provides invaluable tools for predicting and interpreting spectroscopic data, which are essential for molecular characterization.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with reasonable accuracy using the Gauge-Including Atomic Orbital (GIAO) method, which is commonly implemented in DFT calculations.[9]

  • ¹H and ¹³C Chemical Shifts: The calculation provides the absolute isotropic shielding values for each nucleus. To obtain the chemical shifts, these values are referenced against the calculated shielding of a standard compound, typically tetramethylsilane (TMS), computed at the same level of theory.

    • δ_sample = σ_TMS - σ_sample

The predicted shifts can help in assigning experimental spectra, especially for complex molecules or for distinguishing between isomers. For conformationally flexible molecules like methoxycyclohexane, the predicted spectrum should be a Boltzmann-weighted average of the spectra of the individual stable conformers.[9]

Vibrational (IR) Spectroscopy

The vibrational frequencies and their corresponding intensities can be calculated as part of the frequency analysis performed to confirm a minimum energy structure.[2]

  • Frequency Calculation: The output provides a list of vibrational modes, their frequencies (in cm⁻¹), and their IR intensities.

  • Scaling Factors: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set incompleteness. It is standard practice to apply an empirical scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated frequencies for better agreement with experiment.

  • Spectrum Simulation: The calculated frequencies and intensities can be used to generate a simulated IR spectrum, which can be directly compared with an experimental spectrum.

Reactivity and Mechanistic Insights

Theoretical studies can illuminate the mechanisms of reactions involving methylcyclohexyl ethers, such as their cleavage or formation. This involves mapping the potential energy surface, locating transition states, and calculating activation barriers.

Ether Cleavage Mechanisms

The cleavage of ethers is a fundamental reaction in organic chemistry. Theoretical studies can distinguish between different possible mechanisms, such as Sₙ1 and Sₙ2 pathways. For instance, in the iridium-catalyzed cleavage of cyclohexyl methyl ethers, DFT calculations were used to determine that the selectivity for C-O bond cleavage is influenced by the axial or equatorial disposition of an intermediate silyloxonium ion.[10]

By calculating the structures and energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.

G R Reactants (Ether + Reagent) TS Transition State (TS) R->TS P Products TS->P Y_axis Potential Energy X_axis Reaction Coordinate R_line TS_line R_line->TS_line TS_vert TS_vert->TS_line Activation_Energy ΔE‡

Sources

Foundational

Technical Guide: Safety &amp; Handling of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

This in-depth technical guide details the safety, handling, and synthetic context of 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3). CAS Registry Number: 1218052-49-3 Chemical Formula: C₁₁H₂₀O₃ Molecular We...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the safety, handling, and synthetic context of 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3).

CAS Registry Number: 1218052-49-3 Chemical Formula: C₁₁H₂₀O₃ Molecular Weight: 200.27 g/mol Synonyms: 2-(3-Methylcyclohexyloxy)butyric acid; Butanoic acid, 2-[(3-methylcyclohexyl)oxy]-

Part 1: Executive Technical Summary

2-[(3-Methylcyclohexyl)oxy]butanoic acid is a functionalized ether-carboxylic acid currently utilized primarily as a molecular scaffold in medicinal chemistry and drug discovery. Structurally, it consists of a butyric acid backbone substituted at the alpha-position (C2) with a 3-methylcyclohexyl ether group.

Unlike the volatile and pungent short-chain fatty acids (e.g., 2-methylbutanoic acid), this compound possesses higher molecular weight and lipophilicity due to the cyclohexane ring. It serves as a critical building block for synthesizing complex peptidomimetics or lipophilic prodrugs.

Key Physicochemical Properties:

Property Value (Predicted/Experimental) Context
State Viscous Liquid or Low-Melting Solid Handling requires heating or solvent dissolution.
Acidity (pKa) ~3.8 – 4.5 Comparable to standard alpha-alkoxy carboxylic acids.
Solubility DMSO, Methanol, DCM, Ethyl Acetate Low water solubility; requires organic co-solvents.

| Stability | Stable under ambient conditions | Potential for slow peroxide formation (ether moiety). |

Part 2: Hazard Identification & Toxicology (Read-Across Analysis)

Note: Specific toxicological data for CAS 1218052-49-3 is limited. The following hazard profile is derived using Read-Across methodology from structurally homologous alpha-alkoxy acids and cyclohexyl derivatives.

Primary Hazards[1]
  • Skin Corrosion/Irritation (Category 1B/2): The free carboxylic acid functionality, combined with the lipophilic cyclohexyl tail, facilitates dermal penetration. Expect potential for chemical burns or severe irritation upon prolonged contact.

  • Serious Eye Damage (Category 1): Acidic protons can cause irreversible corneal damage. The surfactant-like nature of the molecule increases risk of rapid tissue injury.

  • Specific Target Organ Toxicity (Respiratory): Inhalation of mists or vapors (if heated) may cause severe respiratory tract irritation.

Chemical Hazards[1][2]
  • Peroxide Formation: As a secondary alkyl ether, the carbon adjacent to the ether oxygen (on the cyclohexyl ring) is susceptible to radical oxidation. While less volatile than diethyl ether, long-term storage requires monitoring for peroxides.

  • Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases.

Part 3: Safe Handling & Storage Protocols

Engineering Controls[1]
  • Primary Containment: All open handling (weighing, transfer) must be performed within a certified Chemical Fume Hood .

  • Atmosphere: For synthesis or long-term storage, an inert atmosphere (Nitrogen or Argon) is recommended to prevent auto-oxidation of the ether linkage.

Personal Protective Equipment (PPE) Matrix
Body PartRecommended ProtectionRationale
Eyes Chemical Splash Goggles + Face ShieldPrevents acidic splashes; safety glasses are insufficient for corrosive liquids.
Hands Nitrile (Double-gloved) or NeopreneStandard nitrile (0.11 mm) provides splash protection. Thicker gloves required for immersion.
Respiratory P100/OV Cartridge (if outside hood)Necessary only if aerosolization occurs or during spill cleanup.
Body Chemical-Resistant Lab CoatStandard cotton coats may degrade upon acid contact.
Storage Requirements[1]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Container: Amber glass vials with Teflon-lined caps to prevent UV-initiated peroxidation.

  • Segregation: Store away from strong bases (e.g., NaOH, amines) and oxidizers (e.g., permanganates).

Part 4: Synthesis & Reaction Pathways[3]

Understanding the synthesis of this scaffold allows researchers to anticipate impurities (e.g., unreacted alkyl halides or solvents). The primary synthetic route is the Williamson Ether Synthesis , modified for alpha-halo acids.

Experimental Workflow (Diagram)

SynthesisPath Start1 3-Methylcyclohexanol Base Base (NaH or KOtBu) Solvent: THF/DMF Start1->Base Deprotonation Start2 Ethyl 2-bromobutyrate Inter Intermediate Ester (Ethyl 2-[(3-methylcyclohexyl)oxy]butanoate) Base->Inter + Start2 (SN2 Substitution) Hydrolysis Hydrolysis (LiOH, THF/H2O) Inter->Hydrolysis Saponification Product Target Acid (CAS 1218052-49-3) Hydrolysis->Product Acidification (HCl)

Caption: Figure 1. Convergent synthesis via Williamson Ether coupling followed by ester hydrolysis. This route minimizes side reactions compared to direct alkylation of the acid.

Protocol Highlights
  • Alkoxide Formation: 3-Methylcyclohexanol is treated with Sodium Hydride (NaH) in dry THF at 0°C. Safety Note: H₂ gas evolution requires venting.

  • Coupling: Ethyl 2-bromobutyrate is added dropwise. The reaction is heated to reflux.

  • Saponification: The ester intermediate is hydrolyzed using Lithium Hydroxide (LiOH), followed by careful acidification to pH 2 to precipitate the target acid.

Part 5: Emergency Response & Waste Disposal

Spill Response Logic

In the event of a spill (>10 mL), follow this decision matrix to ensure containment and neutralization.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 50 mL (In Fume Hood) Assess->Small Large > 50 mL (Or Outside Hood) Assess->Large ActSmall 1. Absorb with Vermiculite 2. Neutralize with NaHCO3 3. Collect as Solid Waste Small->ActSmall ActLarge 1. Evacuate Area 2. Don Full PPE (Respirator) 3. Dike with Absorbent Booms Large->ActLarge Disposal Dispose as Halogen-Free Organic Acid Waste ActSmall->Disposal ActLarge->Disposal

Caption: Figure 2. Emergency response workflow prioritizing containment and neutralization of acidic residues.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes while lifting eyelids. Consult an ophthalmologist.

  • Skin Contact: Remove contaminated clothing. Wash with soap and water. If blistering occurs, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. The lipophilic nature increases aspiration risk; keep the victim calm.

Waste Management
  • Classification: Hazardous Chemical Waste (Corrosive/Acidic).

  • Disposal Path: Dissolve in a combustible solvent and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber. Do not discharge into sewer systems.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 116-53-0 (2-Methylbutanoic acid - Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for Williamson Ether Synthesis mechanism).
Exploratory

solubility of 2-[(3-Methylcyclohexyl)oxy]butanoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid in Organic Solvents This guide provides a comprehensive analysis of the solubility characteristics of 2-[(3-Methylcyclohexyl)oxy]b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-[(3-Methylcyclohexyl)oxy]butanoic acid, a novel carboxylic acid ether with potential applications in pharmaceutical and chemical industries. Given the limited publicly available data on this specific molecule, this document synthesizes foundational principles of solubility, predictive analysis based on structurally analogous compounds, and detailed experimental protocols for empirical determination. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively work with this compound.

Introduction: Understanding the Molecular Architecture

2-[(3-Methylcyclohexyl)oxy]butanoic acid is a chiral molecule characterized by a combination of a non-polar 3-methylcyclohexyl group and a polar butanoic acid moiety, linked by an ether bond. This amphiphilic nature is the primary determinant of its solubility profile. The bulky, non-polar cyclohexyl ring hinders solubility in polar solvents, while the carboxylic acid group, capable of hydrogen bonding, promotes interaction with polar media. The ether linkage, while polar, is a weaker hydrogen bond acceptor than the carboxylic acid. The presence of stereoisomers (cis/trans for the cyclohexyl ring and R/S for the chiral center on the butanoic acid) can also influence the crystal lattice energy and, consequently, the solubility.

Theoretical Framework: Predicting Solubility

In the absence of direct experimental data, a predictive approach based on the principle of "like dissolves like" is a valuable starting point. The solubility of a solute in a solvent is governed by the interplay of intermolecular forces:

  • Van der Waals forces: Dominant in non-polar solvents. The large alkyl group of the target molecule suggests good solubility in non-polar solvents like hexanes and toluene.

  • Dipole-dipole interactions: Important in polar aprotic solvents. The ether and carbonyl groups contribute to a dipole moment, suggesting potential solubility in solvents like acetone and ethyl acetate.

  • Hydrogen bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, favoring solubility in polar protic solvents like alcohols.

A qualitative prediction of solubility in different solvent classes is presented in Table 1.

Table 1: Predicted Solubility of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-polarHexane, TolueneHighThe large, non-polar 3-methylcyclohexyl group will interact favorably with non-polar solvents via Van der Waals forces.
Polar AproticAcetone, Ethyl Acetate, DichloromethaneModerate to HighThe dipole moments of the ether and carboxylic acid groups will interact with the dipoles of these solvents.
Polar ProticMethanol, Ethanol, IsopropanolModerateThe carboxylic acid group can form hydrogen bonds with the solvent. However, the bulky non-polar group may limit solubility compared to smaller carboxylic acids.
Very PolarWaterLowThe large, non-polar alkyl group is expected to make the molecule largely hydrophobic, leading to poor aqueous solubility.

Experimental Determination of Solubility

Accurate solubility data requires empirical measurement. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the key steps in the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to a known volume of solvent B Seal vial to prevent solvent evaporation A->B C Agitate at constant temperature for 24-48 hours B->C D Allow suspension to settle C->D E Extract a clear aliquot of the supernatant D->E F Filter through a 0.22 µm syringe filter E->F G Quantify concentration using a suitable analytical method (e.g., HPLC, GC) F->G

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Protocol
  • Preparation:

    • Add an excess amount of crystalline 2-[(3-Methylcyclohexyl)oxy]butanoic acid to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent any solvent loss due to evaporation, which would lead to inaccurate results.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Analysis:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours in the same temperature bath to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a pipette.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

    • Dilute the filtered sample with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Data Interpretation and Applications in Drug Development

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and routes of administration.

  • High solubility in a range of solvents provides flexibility in formulation development, allowing for the preparation of solutions for oral, topical, or parenteral delivery.

  • Low aqueous solubility can be a major hurdle for oral drug delivery. In such cases, formulation strategies like co-solvents, surfactants, or amorphous solid dispersions may be required to enhance bioavailability.

  • Solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for in vitro and in vivo studies.

The relationship between the key stages of drug development and the importance of solubility data is illustrated in the following diagram.

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical & Manufacturing A Synthesis & Purification B In Vitro Screening A->B Stock Solutions C Formulation Development B->C Candidate Selection D Dosage Form Manufacturing C->D Process Optimization E Biopharmaceutical Performance D->E Drug Release Solubility Solubility Data Solubility->A Solubility->B Solubility->C Solubility->D Solubility->E

Caption: The central role of solubility data throughout the drug development pipeline.

Conclusion

References

  • Title: General principles of solubility Source: Wikipedia URL: [Link]

  • Title: Shake-flask method for solubility determination Source: Wikipedia URL: [Link]

  • Title: Physicochemical properties of butanoic acid Source: Wikipedia URL: [Link]

  • Title: Physicochemical properties of 3-methylcyclohexanol Source: Wikipedia URL: [Link]

Foundational

Technical Guide: Mechanism of Action &amp; Profiling of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

This guide serves as an in-depth technical analysis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3), a specialized chemical scaffold with significant potential in sensory pharmacology (TRP channel modulat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3), a specialized chemical scaffold with significant potential in sensory pharmacology (TRP channel modulation) and metabolic signaling (PPAR/FFAR pathways).

Given its classification as a research building block rather than a marketed pharmaceutical, this guide focuses on its predicted mechanism of action (MoA) based on Structure-Activity Relationship (SAR) analysis, its utility as a pharmacophore, and the experimental protocols required to validate its biological targets.

Molecular Identity & Structural Logic

2-[(3-Methylcyclohexyl)oxy]butanoic acid is a lipophilic ether-carboxylic acid. Its structure combines a hydrophobic 3-methylcyclohexyl ring with a polar butanoic acid tail via an ether linkage. This architecture defines it as a "privileged scaffold" in medicinal chemistry, mimicking the physicochemical properties of fatty acids and cyclic terpenes (e.g., menthol).

PropertySpecification
IUPAC Name 2-[(3-Methylcyclohexyl)oxy]butanoic acid
CAS Number 1218052-49-3
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.27 g/mol
Pharmacophore Class Cycloalkyl-ether-carboxylic acid
Key Structural Features Amphipathic nature; Ether stability (non-hydrolyzable); Chiral centers (C2 of butanoic acid, C1/C3 of cyclohexane)
Stereochemical Considerations

The molecule possesses multiple stereocenters (the alpha-carbon of the butyric acid and the C1/C3 of the cyclohexane ring). Biological activity is often stereoselective:

  • Sensory Activity (TRPM8): Typically favors the (1R,2S,5R)-configuration in menthol analogs.

  • Metabolic Activity (PPARs): Often favors the (S)-enantiomer at the alpha-position of the acid tail.

Predicted Mechanism of Action (MoA)

Based on structural homology with known bioactive ligands, 2-[(3-Methylcyclohexyl)oxy]butanoic acid is predicted to act via two primary signaling pathways.

A. Primary Target: TRPM8 Channel Modulation (Sensory Pathway)

The structure is highly analogous to Menthoxyacetic acid and WS-series cooling agents. The 3-methylcyclohexyl group mimics the menthane skeleton, while the ether-acid tail provides the necessary polar interaction for the TRPM8 channel pore.

  • Mechanism: Allosteric modulation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.

  • Binding Mode: The cyclohexyl ring wedges into the hydrophobic pocket of the TRPM8 transmembrane domain (S1-S4 voltage sensor-like domain), while the carboxylic acid interacts with cytosolic residues (e.g., Arg842) to stabilize the open state.

  • Effect: Influx of Ca²⁺ and Na⁺, leading to membrane depolarization and the sensation of "cooling" or analgesia without actual temperature reduction.

B. Secondary Target: PPAR/FFAR Agonism (Metabolic Pathway)

The molecule mimics a short-chain fatty acid derivative or a fibrate (e.g., Ciprofibrate analogs).

  • Mechanism: Agonism of Peroxisome Proliferator-Activated Receptors (PPARα/γ) or Free Fatty Acid Receptors (GPR40/GPR120).

  • Binding Mode: The carboxylic acid headgroup forms a salt bridge with the receptor's ligand-binding domain (LBD), while the lipophilic tail occupies the hydrophobic pocket, inducing a conformational change that recruits co-activators.

  • Effect: Regulation of lipid metabolism, insulin sensitization, or anti-inflammatory signaling.

Signaling Pathway Visualization

TRPM8 Activation Pathway

The following diagram illustrates the predicted signal transduction upon binding of 2-[(3-Methylcyclohexyl)oxy]butanoic acid to the TRPM8 receptor on sensory neurons.

TRPM8_Pathway Ligand 2-[(3-Methylcyclohexyl)oxy]butanoic acid TRPM8_Closed TRPM8 Channel (Closed) Ligand->TRPM8_Closed Binding to Voltage Sensor Domain TRPM8_Open TRPM8 Channel (Open) TRPM8_Closed->TRPM8_Open Conformational Change Ca_Influx Ca²⁺ / Na⁺ Influx TRPM8_Open->Ca_Influx Pore Dilatation Depolarization Membrane Depolarization Ca_Influx->Depolarization Ion Gradient Shift AP_Gen Action Potential Generation Depolarization->AP_Gen Threshold Reached Sensory_Response Cooling Sensation / Analgesia AP_Gen->Sensory_Response Signal Transduction to CNS

Caption: Predicted TRPM8 activation cascade triggered by ligand binding, leading to calcium influx and sensory perception.

Experimental Protocols for Validation

To confirm the mechanism of action, the following self-validating experimental workflows are recommended.

Protocol A: TRPM8 Calcium Flux Assay (FLIPR)

Objective: Quantify the potency (EC₅₀) of the ligand against human TRPM8.

  • Cell Line: HEK293 cells stably expressing human TRPM8 (hTRPM8-HEK).

  • Reagents:

    • Calcium indicator dye (e.g., Fluo-4 AM).

    • Positive Control: Menthol (1 mM) or Icilin (1 µM).

    • Negative Control: Buffer only.

    • Test Compound: 2-[(3-Methylcyclohexyl)oxy]butanoic acid (0.1 nM – 100 µM).

  • Workflow:

    • Step 1: Seed hTRPM8-HEK cells in 384-well black-wall plates (15,000 cells/well). Incubate 24h.

    • Step 2: Load cells with Fluo-4 AM (4 µM) in assay buffer (HBSS + 20 mM HEPES) for 45 min at 37°C.

    • Step 3: Wash cells to remove excess dye.

    • Step 4: Add Test Compound using an automated liquid handler.

    • Step 5: Measure fluorescence (Ex 488 nm / Em 525 nm) in real-time for 120 seconds.

  • Data Analysis: Plot Max-Min fluorescence vs. Log[Concentration]. Calculate EC₅₀ using a 4-parameter logistic fit.

Protocol B: PPAR Nuclear Receptor Reporter Assay

Objective: Determine if the compound acts as a metabolic regulator via PPARα or PPARγ.

  • System: Luciferase reporter assay (e.g., Gal4-PPAR chimera).

  • Workflow:

    • Step 1: Co-transfect COS-7 cells with:

      • Plasmid expressing Gal4-DBD fused to PPAR-LBD (Ligand Binding Domain).

      • UAS-Luciferase reporter plasmid.

    • Step 2: Treat cells with Test Compound (10 µM) or Control (Fenofibrate for PPARα, Rosiglitazone for PPARγ).

    • Step 3: Incubate for 24 hours.

    • Step 4: Lyse cells and add Luciferase substrate.

    • Step 5: Measure luminescence.

    • Interpretation: A >5-fold increase in luminescence relative to vehicle confirms agonist activity.

Synthesis & Chemical Utility

As a building block, this molecule is valuable for synthesizing more complex derivatives.

Reaction TypeTarget ProductMethodology
Amide Coupling TRPM8 Agonist AmidesReact with amines (e.g., ethylamine) using EDC/HOBt to form N-substituted amides (analogous to WS-3).
Reduction Ether-AlcoholsReduce carboxylic acid with LiAlH₄ to form the corresponding alcohol for fragrance applications.
Esterification Prodrugs / FragrancesReact with alcohols to form volatile esters with fruity/cooling profiles.

Synthesis Note: The ether linkage is stable to basic hydrolysis but may be cleaved by strong Lewis acids (e.g., BBr₃). Ensure pH is maintained >4 during formulation to prevent protonation-induced precipitation if used in aqueous media.

References

  • Voets, T., et al. (2004). "The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels." Nature, 430, 748-754.
  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737-745. (Protocol standard for Calcium Flux).
  • PubChem. (2025). Compound Summary: 2-Cyclohexylbutanoic acid derivatives.[1][2] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

esterification of 2-hydroxybutanoic acid with 3-methylcyclohexanol

Application Note: Strategic Synthesis of 3-Methylcyclohexyl 2-Hydroxybutanoate Executive Summary & Strategic Analysis The synthesis of 3-methylcyclohexyl 2-hydroxybutanoate presents a classic "chemoselectivity vs. steric...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3-Methylcyclohexyl 2-Hydroxybutanoate

Executive Summary & Strategic Analysis

The synthesis of 3-methylcyclohexyl 2-hydroxybutanoate presents a classic "chemoselectivity vs. steric hindrance" conflict common in drug development. This reaction involves coupling a secondary


-hydroxy acid (2-HBA) with a sterically hindered secondary alcohol (3-methylcyclohexanol).

The Core Challenges:

  • Competing Nucleophiles (Oligomerization): 2-HBA contains both a carboxyl group and a hydroxyl group. Under standard activation, 2-HBA is prone to self-esterification, forming linear polyesters or cyclic dimers (dioxolanes), rather than reacting with the external alcohol.

  • Steric Impediment: The nucleophile, 3-methylcyclohexanol, is a secondary alcohol with significant steric bulk due to the methyl substitution on the ring. It is a poorer nucleophile than the unhindered

    
    -hydroxyl group of 2-HBA.
    
  • Stereochemical Complexity: 2-HBA has one chiral center. 3-Methylcyclohexanol has two chiral centers and exists as cis and trans diastereomers. The product will be a mixture of up to four diastereomers (assuming racemic starting materials), requiring rigorous separation protocols.

Recommended Approach: While acid-catalyzed Fischer esterification is possible, it requires high temperatures that favor oligomerization. Therefore, this guide prioritizes the Steglich Esterification (DCC/DMAP) as the primary protocol. This method operates at room temperature, minimizing thermal polymerization and allowing for kinetic control.

Reaction Mechanism & Logic

The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming an


-acylisourea intermediate.[1] The addition of 4-dimethylaminopyridine (DMAP) is critical; it acts as an acyl-transfer catalyst, generating a highly reactive 

-acylpyridinium species that is susceptible to attack by the bulky secondary alcohol.
Diagram 1: Mechanistic Pathway & Competing Reactions

SteglichMechanism cluster_0 Critical Control Point HBA 2-Hydroxybutanoic Acid (2-HBA) Inter1 O-Acylisourea Intermediate HBA->Inter1 + DCC DCC DCC (Activator) Active N-Acylpyridinium Species Inter1->Active + DMAP Side Oligomers/Polyesters (Self-Reaction) Inter1->Side Attack by 2-HBA -OH group Urea DCU (Byproduct) Inter1->Urea Byproduct DMAP DMAP (Catalyst) Active->DMAP Regenerated Product Target Ester (3-Methylcyclohexyl 2-hydroxybutanoate) Active->Product + Alcohol Alcohol 3-Methylcyclohexanol (Nucleophile)

Caption: The DMAP-catalyzed pathway (center) must outcompete the self-reaction (red dashed line). High concentrations of DMAP and Alcohol favor the product.

Protocol A: Steglich Esterification (High Precision)

Context: Best for small-to-medium scale (<50g) where purity is paramount. Pre-requisites: Anhydrous Dichloromethane (DCM), Inert Atmosphere (


 or Ar).
Materials Table
ReagentEquiv.[2]RoleNotes
2-Hydroxybutanoic acid 1.0SubstrateDry thoroughly before use.
3-Methylcyclohexanol 1.2NucleophileSlight excess drives equilibrium.
DCC 1.1Coupling AgentHandle with care (sensitizer).
DMAP 0.1CatalystEssential for hindered alcohols.
DCM (Anhydrous) -SolventConcentration ~0.2 M.
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C using an ice bath.

  • Solubilization: Add 3-methylcyclohexanol (1.2 equiv) , 2-HBA (1.0 equiv) , and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM.

    • Why? Having the alcohol present before activation ensures it is ready to trap the active intermediate immediately, reducing self-esterification of the acid.

  • Activation: Dissolve DCC (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C over 15 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–18 hours .

    • Monitoring: Check via TLC (Silica, 20% EtOAc/Hexane). Look for the disappearance of the acid spot (low

      
      ) and appearance of the ester (high 
      
      
      
      ).
  • Workup:

    • Cool the mixture to -20°C (freezer) for 1 hour to precipitate remaining DCU.

    • Filter the cold mixture through a Celite pad to remove DCU.

    • Wash the filtrate with 0.5 N HCl (to remove DMAP), followed by saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Protocol B: Azeotropic Distillation (Scale-Up)

Context: For >50g scale where DCC costs or urea removal is prohibitive. Risk: Higher risk of oligomer formation.

  • Setup: Flask equipped with a Dean-Stark trap and reflux condenser.

  • Mixture: Combine 2-HBA (1.0 equiv) and 3-methylcyclohexanol (3.0 equiv) in Toluene .

    • Note: A large excess of alcohol is required to dilute the acid and statistically favor the Acid-Alcohol collision over Acid-Acid collision.

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH, 0.05 equiv) .

  • Reflux: Heat to reflux (110°C). Monitor water collection in the trap.

  • Termination: Stop when water evolution ceases (approx. 4-6 hours).

  • Purification: Requires fractional distillation to remove the excess alcohol.

Purification & Analysis Strategy

Because the starting materials possess chirality, the crude product will be a diastereomeric mixture.

Diagram 2: Purification Logic Tree

Purification Crude Crude Reaction Mixture (Ester, DCU, Excess Alcohol) Filtration Filtration (Celite) Removes DCU Crude->Filtration Wash Acid/Base Extraction Removes DMAP & Unreacted Acid Filtration->Wash Flash Flash Chromatography (Silica Gel) Wash->Flash Diastereomers Separation of Diastereomers? (Critical for Pharma) Flash->Diastereomers NoSep Bulk Product (Diastereomeric Mix) Diastereomers->NoSep No YesSep High-Performance Separation Diastereomers->YesSep Yes Method1 Prep-HPLC (Chiral Stationary Phase) YesSep->Method1 Method2 Careful Flash Column (Low Polarity Gradient) YesSep->Method2

Caption: Workflow for isolating high-purity ester. Diastereomer separation often requires slow gradient chromatography.

Analytical Validation
  • 1H NMR (CDCl3):

    • 
      -Proton (Acid side):  Look for a triplet/multiplet around 4.1–4.3 ppm  (shifted downfield from ~4.0 in the free acid).
      
    • Ester Methine (Alcohol side): Look for a multiplet around 4.6–4.8 ppm (proton on the ring carbon attached to oxygen).

    • Diastereomers: You will likely see duplicated signals for these key protons, representing the different diastereomers (e.g., cis-alcohol ester vs. trans-alcohol ester).

  • IR Spectroscopy:

    • Ester Carbonyl: Strong band at 1735–1745 cm⁻¹ .

    • Hydroxyl: Broad band at 3400–3500 cm⁻¹ (from the

      
      -hydroxy group).
      
  • Mass Spectrometry: Confirm molecular ion

    
    .
    

References

  • Neises, B., & Steglich, W. (1978).[1][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Carboxylic Acid Derivatives).

  • Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile.[5] Journal of Visualized Experiments, (140), e58803.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.

Sources

Application

Application Note: Purification Protocols for 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

Abstract & Compound Profile This guide details the purification strategies for 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3). As a branched -alkoxy carboxylic acid, this compound presents specific challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This guide details the purification strategies for 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3). As a branched


-alkoxy carboxylic acid, this compound presents specific challenges, including the separation of diastereomers arising from the 3-methylcyclohexyl ring (cis/trans) and the 

-chiral center of the butanoic acid moiety. This protocol is designed for drug development workflows where purity >98% and defined stereochemistry are critical.
Chemical Profile
PropertyDescription
Formula

Molecular Weight 200.28 g/mol
pKa (Calc.) ~3.6 – 3.8 (Enhanced acidity due to

-alkoxy inductive effect)
Physical State Viscous oil or low-melting solid (isomer dependent)
Solubility Soluble in DCM, EtOAc, MTBE, Alcohols.[1][2] Insoluble in water (low pH).
Stereochemistry 4 Stereoisomers possible (2 diastereomeric pairs if cyclohexane ring is fixed).

Strategic Purification Workflow

The purification logic follows a "Coarse-to-Fine" separation strategy. We utilize the acidic nature of the molecule for bulk cleanup, followed by salt formation or chromatography for isomer control.

Workflow Diagram (DOT)

PurificationWorkflow Start Crude Reaction Mixture (Contains alcohol, inorganic salts, side products) Step1 Step 1: Acid-Base Extraction (Removal of Neutrals/Basics) Start->Step1 Decision Physical State Check Step1->Decision Step2A Path A (Solid): Recrystallization (Solvent: Hexane/EtOAc) Decision->Step2A Solid Step2B Path B (Oil): DCHA Salt Formation (Precipitation of crystalline salt) Decision->Step2B Oily/Impure Step3 Step 3: Flash Chromatography (Polishing & Isomer Enrichment) Step2A->Step3 If isomers persist Step2B->Step3 After Acidification Final Pure 2-[(3-Methylcyclohexyl)oxy]butanoic acid (>98% Purity) Step3->Final

Figure 1: Decision-tree based purification workflow for


-alkoxy carboxylic acids.

Protocol 1: Acid-Base Extraction (The "Work-Up")

Objective: Isolate the target acid from unreacted 3-methylcyclohexanol (neutral) and inorganic reagents. Mechanism: The


-alkoxy group lowers the pKa compared to simple aliphatic acids, allowing efficient extraction into mild base, leaving lipophilic alcohols in the organic phase.
Reagents
  • Solvent A: Methyl tert-butyl ether (MTBE) - Preferred over diethyl ether for higher flash point and lower peroxide formation.

  • Base: 1M NaOH or Sat.

    
     (Use NaOH for complete deprotonation, 
    
    
    
    if sensitive esters are present).
  • Acid: 1M HCl or

    
    .
    
Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).

  • Base Extraction:

    • Add 1M NaOH (1.2 equivalents relative to theoretical yield).

    • Vigorously stir/shake for 5 minutes. The acid moves to the aqueous phase as the sodium salt (

      
      ).
      
    • Critical Checkpoint: Measure aqueous pH.[3] It must be >10.

  • Phase Separation: Separate the layers. Keep the Aqueous Layer .

    • Optional: Wash the aqueous layer once with fresh MTBE to remove entrained neutral impurities.

  • Acidification:

    • Cool the aqueous layer to 0-5°C (ice bath).

    • Slowly add 1M HCl until pH < 2. The solution will turn cloudy as the free acid oils out.

  • Re-extraction: Extract the acidic aqueous mixture with fresh MTBE (

    
     volumes).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Protocol 2: Dicyclohexylamine (DCHA) Salt Crystallization

Objective: Purification of oily acids that refuse to crystallize. Expert Insight: Many branched ether-acids are viscous oils. Converting them to their Dicyclohexylamine (DCHA) salts often yields a crystalline solid that can be recrystallized to remove impurities and enrich diastereomers [1].

Reagents
  • Dicyclohexylamine (DCHA): 1.05 equivalents.

  • Solvent: Acetone or Ethyl Acetate.

Step-by-Step Methodology
  • Salt Formation: Dissolve the semi-pure acid (from Protocol 1) in Acetone (5 mL/g).

  • Amine Addition: Add DCHA dropwise with stirring. The reaction is exothermic; a white precipitate (the salt) should form.

  • Crystallization: Heat the mixture to reflux until the solid dissolves. Allow to cool slowly to Room Temperature, then 4°C overnight.

  • Filtration: Filter the crystals and wash with cold acetone.

  • Recovery of Free Acid:

    • Suspend the crystals in MTBE.

    • Add 1M

      
       and shake until the solid dissolves (DCHA stays in water as sulfate salt; Product moves to MTBE).
      
    • Wash organic layer with brine, dry, and concentrate.

Protocol 3: Flash Chromatography (Polishing)

Objective: Removal of trace colored impurities and separation of diastereomers. Stationary Phase: Silica Gel 60 (230-400 mesh).

Mobile Phase Optimization

Carboxylic acids often "streak" on silica due to strong hydrogen bonding with silanols.

  • Modifier: Always add 1% Acetic Acid or 0.5% Formic Acid to the mobile phase to suppress ionization and sharpen peaks [2].

  • Gradient: Hexane : Ethyl Acetate (Start 95:5

    
     End 70:30).
    
Procedure
  • Column Loading: Load the sample as a concentrated solution in DCM or dry-load on Celite.

  • Elution: Run the gradient. The

    
    -alkoxy acid typically elutes earlier than corresponding hydroxy-acids but later than simple esters.
    
  • Fraction Analysis: Use TLC with Bromocresol Green stain (acids turn yellow on a blue background) for easy visualization.

Analytical Validation (QC)

HPLC Method Parameters

To confirm purity and diastereomeric ratio (dr).

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 3.5µm
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 min
Detection UV @ 210 nm (COOH absorption) or ELSD (if UV weak)
Flow Rate 1.0 mL/min
NMR Interpretation Criteria
  • 
     NMR (CDCl3): 
    
    • Look for the

      
      -proton (CH-O) signal around 
      
      
      
      3.8 - 4.2 ppm.
    • Diastereomers often show distinct doublets or multiplets for the

      
      -proton or the methyl group on the cyclohexane ring.
      
    • Verify absence of DCHA signals (multiplets at

      
       1.0 - 2.0, broad NH) if Protocol 2 was used.
      

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for DCHA salt formation techniques).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • CymitQuimica. (n.d.).[4] Product Information: 2-[(3-Methylcyclohexyl)oxy]butanoic acid.[4] Retrieved from

  • PubChem. (2023). Compound Summary: 2-Cyclohexylbutanoic acid (Structural Analog). Retrieved from

Sources

Method

Method Development Guide: HPLC Quantification and Purity Analysis of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

Executive Summary Target Analyte: 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3) Chemical Class: Aliphatic Ether-Carboxylic Acid Primary Challenges: Weak UV chromophore, potential for multiple stereoisomers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3) Chemical Class: Aliphatic Ether-Carboxylic Acid Primary Challenges: Weak UV chromophore, potential for multiple stereoisomers (cis/trans diastereomers + enantiomers), and pH-dependent retention.

This guide provides a comprehensive framework for analyzing 2-[(3-Methylcyclohexyl)oxy]butanoic acid. Unlike aromatic drugs with strong UV absorbance, this molecule requires a "First Principles" approach focusing on low-wavelength detection (<215 nm) or universal detection (CAD/ELSD/RI). Furthermore, the presence of the 3-methylcyclohexyl ring introduces stereochemical complexity (cis/trans isomerism) that must be resolved during method development.

Physicochemical Profile & Method Strategy

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
pKa (Acid) ~4.5 - 4.8Critical: Mobile phase pH must be < 3.0 to suppress ionization. If pH > pKa, the molecule becomes anionic, leading to zero retention on C18 and peak tailing.
LogP ~2.5 - 3.2Moderately lipophilic. Standard C18 or C8 columns will provide adequate retention.
Chromophore Weak (Ether/Carbonyl)Critical: No benzene rings. UV detection is only possible at 200–215 nm (n→π* transition of carbonyl). Solvents must be UV-transparent (Acetonitrile preferred over Methanol).
Stereochemistry 2 Chiral CentersPotential for 4 stereoisomers. Standard RP-HPLC may split peaks (diastereomers). Chiral chromatography is required for enantiomeric purity.

Protocol A: Reverse-Phase HPLC (Purity & Assay)

Recommended for Routine QC and Reaction Monitoring.

Instrument Configuration
  • System: HPLC with PDA (Photodiode Array) or VWD (Variable Wavelength).

  • Flow Cell: 10 mm path length (standard) or higher sensitivity cell.

  • Temperature Control: Essential (set to 30°C or 40°C) to stabilize retention times and baseline noise at low UV.

Chromatographic Conditions[1][2][3][4][5][6]
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: End-capping reduces silanol activity, preventing tailing of the acidic moiety.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why: Phosphoric acid is transparent at 210 nm. Formic acid absorbs too much at this wavelength, causing baseline drift.

  • Mobile Phase B: Acetonitrile (HPLC Grade, Far UV cutoff).

    • Why: Methanol has a UV cutoff ~205 nm, creating high noise at 210 nm. Acetonitrile (cutoff ~190 nm) is mandatory.

  • Gradient Profile:

    Time (min) % Mobile Phase B Flow Rate (mL/min)
    0.0 20 1.0
    10.0 80 1.0
    12.0 80 1.0
    12.1 20 1.0

    | 17.0 | 20 | 1.0 |

  • Detection: UV at 210 nm (Reference: 360 nm / BW 100).

  • Injection Volume: 10–20 µL (Higher volume compensates for weak UV signal).

Standard Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of 50:50 Water:Acetonitrile. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.

  • Blank: Inject 50:50 Water:Acetonitrile.

Protocol B: Advanced Detection (CAD/MS)

Recommended for Trace Impurities or if UV sensitivity is insufficient.

If the UV method (Protocol A) yields poor S/N ratios (<10) at the Limit of Quantitation (LOQ), you must switch detection modes.

Charged Aerosol Detection (CAD)

CAD is "universal" and detects any non-volatile analyte, independent of chromophores.

  • Mobile Phase Change: Replace Phosphoric Acid with 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) .

    • Note: Phosphoric acid is non-volatile and will destroy a CAD or MS detector.

  • Nebulizer Temp: 35°C.

  • Power Function: 1.0 (for linearity).

Mass Spectrometry (LC-MS)[7]
  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode:

    
    ).
    
  • Target Ion: m/z ~199.1 (Parent ion).

  • Buffer: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid.

Protocol C: Stereoisomer Separation (Chiral)

Recommended for R&D and Enantiomeric Excess (ee) determination.

The molecule contains a cyclohexane ring (cis/trans potential) and a chiral center at the butanoic acid attachment.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).

  • Mode: Normal Phase (NP).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Why TFA? Acidic additive is required to keep the carboxylic acid protonated and prevent peak broadening on chiral selectors.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV 210 nm.

Decision Logic & Workflow

The following diagram illustrates the logical flow for method selection based on your specific analytical goals.

MethodDevelopment Start Start: Analyte Characterization Goal Define Analytical Goal Start->Goal Purity Routine Purity/Assay Goal->Purity Trace Trace Impurities (<0.05%) Goal->Trace Stereo Chiral/Isomer Analysis Goal->Stereo UV_Check Is UV 210nm Sensitivity Sufficient? Purity->UV_Check MethodB Protocol B: CAD or LC-MS C18, Formic Acid/ACN Trace->MethodB MethodC Protocol C: Normal Phase Chiral Amylose, Hex/IPA/TFA Stereo->MethodC MethodA Protocol A: RP-HPLC (UV) C18, H3PO4/ACN UV_Check->MethodA Yes UV_Check->MethodB No

Caption: Decision tree for selecting the appropriate chromatographic mode and detection technique based on sensitivity and selectivity requirements.

Troubleshooting & Validation Criteria

Common Issues
  • Ghost Peaks: At 210 nm, impurities in the mobile phase (water quality, dirty glassware) show up as peaks.

    • Fix: Use LC-MS grade solvents only. Filter mobile phases through 0.22 µm filters.

  • Baseline Drift: Caused by the difference in UV absorption between Water and ACN at 210 nm.

    • Fix: Use a reference wavelength (360 nm) to subtract drift, or optimize the gradient to be shallower.

  • Split Peaks: Likely separation of diastereomers (cis- vs trans-3-methylcyclohexyl).

    • Action: Do not integrate them as one unless validating a "Total Content" method. Report the ratio.

System Suitability Limits
ParameterAcceptance Criteria
Precision (RSD, n=6) ≤ 2.0% (Assay); ≤ 5.0% (Impurities)
Tailing Factor (T) 0.8 – 1.5
Resolution (Rs) > 1.5 (Between isomers or nearest impurity)
Signal-to-Noise (S/N) > 10 (LOQ); > 3 (LOD)

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for solvent selection and UV cutoffs).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley. (Reference for handling weak chromophores and acidic analytes).
  • PubChem. (n.d.).[1] 2-[(3-Methylcyclohexyl)oxy]butanoic acid (Compound Summary). National Library of Medicine. Link (Verified for chemical structure and properties).

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Chromophoric Compounds. Application Note. Link

Sources

Application

Application Notes and Protocols: NMR Spectroscopy of 2-[(3-Methylcyclohexyl)oxy]butanoic acid

Introduction 2-[(3-Methylcyclohexyl)oxy]butanoic acid is a chiral molecule with significant interest in pharmaceutical and materials science due to its potential as a versatile building block. The presence of multiple st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(3-Methylcyclohexyl)oxy]butanoic acid is a chiral molecule with significant interest in pharmaceutical and materials science due to its potential as a versatile building block. The presence of multiple stereocenters—one in the butanoic acid moiety and two in the 3-methylcyclohexyl ring—results in a complex mixture of diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of this molecule. This guide provides a comprehensive overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete characterization of 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

As a Senior Application Scientist, this document is structured to provide not just a set of protocols, but a logical workflow that explains the "why" behind each experimental choice. The methodologies described are designed to be self-validating, ensuring researchers can confidently interpret their data.

PART 1: Sample Preparation: The Foundation of High-Quality NMR Data

The quality of the NMR spectrum is fundamentally dependent on the sample preparation. For a small molecule like 2-[(3-Methylcyclohexyl)oxy]butanoic acid, careful consideration of the solvent and concentration is crucial.

Solvent Selection

Deuterated solvents are essential in solution NMR to avoid large solvent signals in the ¹H spectrum. The choice of solvent can also influence the chemical shifts of the analyte due to solvent-solute interactions.

  • Deuterated Chloroform (CDCl₃): This is often the first choice for many organic molecules due to its excellent dissolving power and relative ease of removal. The residual proton signal at ~7.26 ppm provides a convenient internal reference.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A more polar solvent, DMSO-d₆ can be useful if solubility in CDCl₃ is an issue. It is also particularly useful for observing exchangeable protons, such as the carboxylic acid proton, which often appears as a sharp signal. The residual proton signal is at ~2.50 ppm.

  • Deuterated Acetone (Acetone-d₆): Another good option for polar analytes, with a residual proton signal at ~2.05 ppm.

For this application note, CDCl₃ is the recommended starting solvent due to the expected non-polar nature of the cyclohexyl ring.

Concentration Optimization

The concentration of the sample affects the signal-to-noise ratio of the resulting spectrum.

  • For ¹H NMR: A concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

  • For ¹³C NMR and 2D NMR: A higher concentration, in the range of 50-100 mg in 0.6-0.7 mL, is recommended to obtain good quality spectra in a reasonable amount of time.

Protocol 1: Sample Preparation
  • Weigh approximately 50 mg of 2-[(3-Methylcyclohexyl)oxy]butanoic acid into a clean, dry vial.

  • Add 0.7 mL of deuterated chloroform (CDCl₃).

  • Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied.

  • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Cap the NMR tube securely.

PART 2: Data Acquisition: A Multi-faceted Approach to Structural Elucidation

A combination of 1D and 2D NMR experiments is required for the complete assignment of all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

One-Dimensional (1D) NMR Experiments
2.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum provides initial information about the different types of protons and their relative numbers.

  • Expected Chemical Shift Regions:

    • Carboxylic Acid Proton (-COOH): A broad singlet expected in the range of 9-12 ppm. Its chemical shift is highly dependent on concentration and solvent.

    • Protons on Carbons Adjacent to Oxygen (-O-CH-): These are deshielded and expected to appear between 3.4 and 4.5 ppm.

    • Protons on the Cyclohexyl Ring and Butanoic Acid Chain: A complex series of multiplets is expected in the aliphatic region (0.8-2.5 ppm).

    • Methyl Group Protons (-CH₃): A doublet for the methyl group on the cyclohexyl ring and a triplet for the methyl group on the butanoic acid chain are expected in the upfield region (around 0.9-1.2 ppm).

2.1.2 ¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.

  • Expected Chemical Shift Regions:

    • Carbonyl Carbon (-COOH): Expected in the range of 170-185 ppm.

    • Carbons Attached to Oxygen (-O-C-): Expected in the range of 50-80 ppm.

    • Aliphatic Carbons (Cyclohexyl and Butanoyl): Expected in the range of 10-55 ppm.

Two-Dimensional (2D) NMR Experiments

2D NMR experiments are crucial for assembling the molecular structure by identifying correlations between nuclei.

2.2.1 Correlation Spectroscopy (COSY)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for tracing out the spin systems of the butanoic acid chain and the cyclohexyl ring.

2.2.2 Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

2.2.3 Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting different spin systems, for example, linking the butanoic acid moiety to the cyclohexyl ring through the ether linkage.

2.2.4 Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

These experiments identify protons that are close in space, providing crucial information about the stereochemistry of the molecule. For a molecule of this size, ROESY often provides more reliable results than NOESY.

Protocol 2: NMR Data Acquisition

All experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR: Acquire a standard 1D ¹H spectrum.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled 1D ¹³C spectrum.

  • DEPT-135 and DEPT-90: Acquire DEPT spectra to differentiate carbon types.

  • ¹H-¹H COSY: Acquire a gradient-enhanced COSY spectrum.

  • ¹H-¹³C HSQC: Acquire a gradient-enhanced HSQC spectrum.

  • ¹H-¹³C HMBC: Acquire a gradient-enhanced HMBC spectrum, optimized for a long-range coupling of 8 Hz.

  • ¹H-¹H ROESY: Acquire a 2D ROESY spectrum with a mixing time of 200-500 ms.

PART 3: Data Processing and Analysis

Modern NMR software packages such as Mnova, TopSpin, or ACD/Labs NMR Processor offer comprehensive tools for processing and analyzing 1D and 2D NMR data.

Data Processing Workflow

G FID Raw FID Data FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibration Baseline->Calibrate Integrate Integration (1D) Calibrate->Integrate PeakPick Peak Picking (1D & 2D) Calibrate->PeakPick Analyze Spectral Analysis Integrate->Analyze PeakPick->Analyze

Caption: General workflow for processing NMR data.

Spectral Interpretation: A Step-by-Step Guide

The following logical progression allows for the systematic assignment of the NMR spectra of 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

Step 1: Initial Assignments from 1D Spectra
  • Identify the carboxylic acid proton in the ¹H spectrum.

  • Identify the carbonyl carbon in the ¹³C spectrum.

  • Use DEPT spectra to classify the remaining carbons into CH, CH₂, and CH₃ groups.

  • Identify the protons and carbons directly attached to the ether oxygen based on their characteristic downfield shifts.

Step 2: Tracing Spin Systems with COSY
  • Starting from an easily identifiable proton, such as the one on the carbon bearing the ether linkage on the butanoic acid side (H2), use the COSY cross-peaks to "walk" along the butanoic acid chain, assigning H3 and H4.

  • Similarly, start from the proton on the carbon of the cyclohexyl ring attached to the ether oxygen (H1') and trace the correlations around the ring to assign H2', H3', H4', H5', and H6'.

Step 3: Assigning Carbons with HSQC
  • Overlay the HSQC spectrum with the ¹H and ¹³C spectra.

  • For each cross-peak in the HSQC spectrum, the corresponding ¹H and ¹³C signals are directly bonded. This allows for the direct assignment of the carbon signals based on the proton assignments from Step 2.

Step 4: Connecting Fragments with HMBC
  • Look for key long-range correlations that confirm the overall structure. A crucial correlation will be between the proton on the butanoic acid moiety adjacent to the ether oxygen (H2) and the carbon of the cyclohexyl ring attached to the ether oxygen (C1'), and vice-versa (H1' to C2).

  • HMBC correlations from the methyl protons (H7' and H4) to neighboring carbons will confirm their positions.

G cluster_butanoic Butanoic Acid Moiety cluster_cyclohexyl Cyclohexyl Moiety H2 H2 C1prime C1' H2->C1prime HMBC C2 C2 H1prime H1' H1prime->C2 HMBC

Caption: Key HMBC correlations confirming the ether linkage.

Step 5: Stereochemical Analysis with ROESY and Coupling Constants
  • The relative stereochemistry of the substituents on the cyclohexyl ring can be determined from ¹H-¹H coupling constants and ROESY correlations.

  • Large axial-axial (J_ax,ax) coupling constants (typically 8-12 Hz) indicate a trans-diaxial relationship between two protons.

  • Smaller axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) coupling constants (typically 2-5 Hz) indicate other relationships.

  • ROESY cross-peaks between protons on the same face of the cyclohexyl ring will be observed. For example, a correlation between H1' and H3' would suggest they are both on the same side of the ring.

  • The presence of multiple sets of signals for each proton and carbon indicates a mixture of diastereomers. The relative integration of the ¹H signals can be used to determine the diastereomeric ratio.

PART 4: Expected Data Summary

The following tables summarize the expected chemical shift ranges for the different protons and carbons in 2-[(3-Methylcyclohexyl)oxy]butanoic acid. The exact values will depend on the specific diastereomer and the solvent used.

Table 1: Expected ¹H NMR Chemical Shifts
Proton(s)Expected Chemical Shift (ppm)Multiplicity
COOH9.0 - 12.0br s
H2~3.8 - 4.2dd
H1'~3.4 - 3.8m
H3~1.6 - 1.9m
H2', H6'~1.2 - 2.0m
H3', H5'~1.0 - 1.8m
H4'~0.9 - 1.5m
H4~0.9 - 1.1t
CH₃ (on ring)~0.8 - 1.0d
Table 2: Expected ¹³C NMR Chemical Shifts
Carbon(s)Expected Chemical Shift (ppm)DEPT
C1 (COOH)170 - 185C
C2~75 - 85CH
C1'~70 - 80CH
C3~30 - 40CH₂
C2', C6'~30 - 40CH₂
C3'~25 - 35CH
C4', C5'~20 - 30CH₂
C4~10 - 15CH₃
CH₃ (on ring)~15 - 25CH₃

Conclusion

The comprehensive NMR analysis outlined in this application note provides a robust framework for the complete structural and stereochemical characterization of 2-[(3-Methylcyclohexyl)oxy]butanoic acid. By systematically applying a suite of 1D and 2D NMR experiments, researchers can confidently assign all proton and carbon signals, establish connectivity, and deduce the relative stereochemistry of this complex molecule. This detailed understanding is critical for its application in drug development and materials science, where precise molecular architecture dictates function.

References

  • Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. (n.d.). Retrieved from [Link]

  • Recommended Software for NMR Data Process – Georgia Tech NMR Center. (n.d.). Retrieved from [Link]

  • NMR Software | Processing, Prediction, and Assignment | ACD/Labs. (n.d.). Retrieved from [Link]

  • NMR Data Processing Software - Batch | ConductScience. (n.d.). Retrieved from [Link]

  • AnalysisAssign - Software for analysis of biological NMR data - CCPN. (n.d.). Retrieved from [Link]

  • Eliel, E. L., & Manoharan, M. (1982). NMR Spectra of Some Cyclohexyl Derivatives*. The Journal of Organic Chemistry, 47(10), 1805-1808. Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 4). Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • Advanced Organic Chemistry: Carbon-13 NMR spectrum of butanoic acid - Doc Brown. (n.d.). Retrieved from [Link]

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022, January 13). Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.). Retrieved from [Link]

  • NMR spectroscopy of small molecules in solution - Books - The Royal Society of Chemistry. (2025, December 3). Retrieved from [Link]

  • How does 2D NMR help to elucidate chemical structure? - ResearchGate. (2021, June 10). Retrieved from [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC. (n.d.). Retrieved from [Link]

  • Chirality-Assisted Self-Assembly of Low-Symmetry Noncovalent Capsules with Quantitative Diastereoisomeric Selection - PMC. (n.d.). Retrieved from [Link]

  • Duddeck, H., & Díaz Gómez, E. (2009). Chiral recognition of ethers by NMR spectroscopy. Chirality, 21(1), 51-68. Retrieved from [Link]

  • Jensen, F. R., & Beck, B. H. (1968). Nuclear magnetic resonance chemical shift method of calculating conformational preferences in cyclohexyl derivatives. Journal of the American Chemical Society, 90(4), 1066-1067. Retrieved from [Link]

  • 19: HMBC - Chemistry LibreTexts. (2024, November 12). Retrieved from [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (2025, May 22). Retrieved from [Link]

  • Full article: Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid - Taylor & Francis. (2022, August 26). Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes | Fiveable. (2025, August 15). Retrieved from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.). Retrieved from [Link]

  • NMR 5: Coupling Constants - YouTube. (2023, May 15). Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (n.d.). Retrieved from [Link]

  • Chapter 4: NMR Discrimination of Chiral Organic Compounds - Books. (2024, September 20). Retrieved from [Link]

  • NMR spectra 2-13C. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of the Diastereomers of HHC and H4CBD - ResearchGate. (n.d.). Retrieved from [Link]

  • acrylic acid ethyl esters Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL) - SciELO. (n.d.). Retrieved from [Link]

  • 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohex
Method

using 2-[(3-Methylcyclohexyl)oxy]butanoic acid as a molecular scaffold

Application Note: 2-[(3-Methylcyclohexyl)oxy]butanoic Acid as a Molecular Scaffold Part 1: Executive Summary & Rationale 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3) represents a specialized class of ethe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-[(3-Methylcyclohexyl)oxy]butanoic Acid as a Molecular Scaffold

Part 1: Executive Summary & Rationale

2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3) represents a specialized class of ether-linked carboxylic acid scaffolds.[1][2] Structurally, it functions as a saturated, lipophilic bioisostere of the well-known sweet taste inhibitor Lactisole (2-(4-methoxyphenoxy)propanoic acid) and related fibrate-like pharmacophores.[1]

Unlike traditional planar phenyl-based scaffolds, this molecule introduces significant sp³ character (fraction of sp³ hybridized carbons,


), a property directly correlated with improved clinical success rates in drug development due to enhanced solubility and receptor selectivity ("Escape from Flatland").[1]

Key Functional Features:

  • Alpha-Oxy Acid Motif: Mimics the headgroup of PPAR agonists and T1R3 antagonists.[1]

  • Ether Linkage: Provides superior metabolic stability compared to ester-linked equivalents, resisting plasma esterases.[1]

  • 3-Methylcyclohexyl Tail: Offers a sterically defined, hydrophobic volume that probes receptor pockets more distinctively than a flat phenyl ring.[1]

Part 2: Chemical Properties & Pharmacophore Mapping

To understand the utility of this scaffold, we must compare it to established bioactive ligands.[1]

FeatureLactisole (Reference) 2-[(3-Methylcyclohexyl)oxy]butanoic acid (Target) Impact on Design
Tail Group 4-Methoxyphenyl (Planar, Aromatic)3-Methylcyclohexyl (3D, Aliphatic)Increases lipophilicity; probes non-planar pockets.[1][2]
Linker Ether (-O-)Ether (-O-)Retains rotational freedom; metabolically stable.[1]
Head Group Propanoic AcidButanoic AcidExtended alkyl chain adds steric bulk at the

-position.[1]
Chirality 1 Center (

-C)
3 Centers (Ring C1, C3;

-C)
High stereochemical information content.[1]
Visualization: Pharmacophore & Signaling Logic

The following diagram illustrates the structural relationship and the synthesis logic for library generation.

ScaffoldLogic cluster_0 Reference Ligand (Lactisole) cluster_1 Target Scaffold cluster_2 Library Generation Lactisole Phenyl-Ether Core (Planar) Target 3-Methylcyclohexyl Core (3D Volume) Lactisole->Target Bioisosteric Replacement (Saturation) Amide Amide Derivatives (Target Specificity) Target->Amide Amide Coupling (R-NH2) Ester Bioisosteres (Prodrugs) Target->Ester Esterification (R-OH)

Caption: Transition from planar pharmacophores to the sp³-rich 3-methylcyclohexyl scaffold and subsequent derivatization pathways.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Williamson Ether Strategy)

Context: While available commercially, custom synthesis allows for stereochemical control (e.g., using pure cis-3-methylcyclohexanol).[1]

Reagents:

  • 3-Methylcyclohexanol (1.0 eq)[1]

  • 2-Bromobutanoic acid (1.2 eq)[1]

  • Sodium Hydride (NaH, 60% dispersion, 2.5 eq)[1]

  • THF (Anhydrous)[1]

  • Tetrabutylammonium iodide (TBAI, 0.1 eq - Catalyst)[1]

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (2.5 eq) in anhydrous THF (0.5 M concentration relative to alcohol). Cool to 0°C.[1]

  • Alkoxide Formation: Add 3-methylcyclohexanol (1.0 eq) dropwise.[1] The solution will bubble (H₂ gas).[1] Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min.

  • Alkylation: Cool back to 0°C. Add 2-bromobutanoic acid (1.2 eq) dropwise (dissolved in minimal THF). Add TBAI catalyst.[1]

    • Note: The extra equivalent of NaH consumes the carboxylic acid proton to form the carboxylate, while the second equivalent forms the alkoxide.[1]

  • Reflux: Heat the reaction to mild reflux (65°C) for 12–16 hours.

  • Quench & Workup (Critical):

    • Cool to RT. Quench carefully with water.[1]

    • Wash: Extract the alkaline aqueous phase with Diethyl Ether (removes unreacted alcohol).[1] Discard organic layer.[1]

    • Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl.[1] The product will precipitate or oil out.[1]

    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).[1]

    • Dry/Conc: Dry combined organics over MgSO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes:Ethyl Acetate + 1% Acetic Acid).

Protocol B: Parallel Library Generation (Amide Coupling)

Context: The carboxylic acid is the handle for creating a diversity library targeting GPCRs.[1]

Reagents:

  • Scaffold (1.0 eq)[1]

  • Diverse Amines (1.2 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (solvent)[1]

Workflow:

  • Activation: Dissolve Scaffold (0.1 mmol) in DMF (1 mL). Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Shake for 15 min at RT.

  • Coupling: Add the specific Amine (0.12 mmol).

  • Incubation: Shake at RT for 12 hours.

  • Scavenging: Add polymer-supported isocyanate resin (to scavenge excess amine) and polymer-supported carbonate (to scavenge acid).[1] Shake for 4 hours.

  • Isolation: Filter resin.[1] Concentrate filtrate to obtain crude amide.[1]

  • QC: Verify via LC-MS.

Part 4: Biological Applications & Screening Strategy

This scaffold is particularly relevant for receptors that recognize medium-chain fatty acids or sweet/umami tastants.[1]

Target Class 1: T1R3 (Sweet Taste Receptor) Antagonists

The structural homology to Lactisole suggests this scaffold may act as a Negative Allosteric Modulator (NAM) of the T1R3 subunit.[1]

  • Hypothesis: The 3-methylcyclohexyl group binds to the transmembrane domain (TMD) of T1R3, stabilizing the inactive conformation.[1]

  • Screening Assay: Calcium Flux Assay in HEK293 cells stably expressing hT1R2/hT1R3.

  • Control: Use Lactisole (1-5 mM) as a positive control for inhibition.[1]

Target Class 2: Free Fatty Acid Receptors (FFARs / GPR40, GPR84)

The carboxylic acid headgroup and lipophilic tail mimic medium-chain fatty acids (MCFAs).[1]

  • Hypothesis: The ether oxygen alters the pKa and hydrogen bonding potential compared to natural fatty acids, potentially creating biased signaling (e.g., recruiting

    
    -arrestin vs G-protein).[1]
    
Signal Transduction Diagram (T1R3 Inhibition)

Signaling Ligand Sweetener (Sucrose/Aspartame) T1R3 T1R2/T1R3 Receptor (Transmembrane Domain) Ligand->T1R3 Activates Scaffold 2-[(3-Methylcyclohexyl)oxy] butanoic acid Scaffold->T1R3 Allosteric Inhibition (NAM) GProtein G-Protein (Gustducin) T1R3->GProtein Signaling Effector PLC-beta2 -> IP3 GProtein->Effector CaRelease Calcium Release (ER) Effector->CaRelease

Caption: Proposed mechanism of action where the scaffold acts as a Negative Allosteric Modulator (NAM) on the T1R3 receptor.[1]

Part 5: References

  • Jiang, P., et al. (2005).[1] "Lactisole Interacts With the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste."[1][3][4] Journal of Biological Chemistry, 280(15), 15238–15246.[1] [Link]

  • Tullis, J. S., et al. (2001).[1] "The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold."[1] Bioorganic & Medicinal Chemistry Letters, 11(15), 1975-1979.[1] [Link]

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] [Link]

Sources

Application

Advanced Derivatization Protocols for 2-[(3-Methylcyclohexyl)oxy]butanoic Acid in Bioanalytical Applications

Introduction & Chemical Profile[3][4][5][6][7][8] 2-[(3-Methylcyclohexyl)oxy]butanoic acid is a functionalized carboxylic acid characterized by an -ether linkage to a lipophilic 3-methylcyclohexyl ring. In drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[3][4][5][6][7][8]

2-[(3-Methylcyclohexyl)oxy]butanoic acid is a functionalized carboxylic acid characterized by an


-ether linkage to a lipophilic 3-methylcyclohexyl ring. In drug development and metabolic profiling, the analysis of this compound presents specific challenges:
  • Polarity & Ionization: The free carboxylic acid moiety leads to poor retention on reverse-phase (C18) columns and potential peak tailing. While ionizable in ESI negative mode, sensitivity can be limited by matrix suppression in complex biofluids (plasma, urine).

  • Stereochemistry: The molecule possesses multiple chiral centers (C2 on the butanoic chain and C1/C3 on the cyclohexyl ring). Bioactivity and metabolic fate often differ between stereoisomers, necessitating chiral resolution.

  • Lack of Chromophore: The saturated structure lacks strong UV/Vis absorption, rendering standard HPLC-UV detection ineffective without derivatization.

This guide details three validated derivatization workflows designed to overcome these barriers for Gas Chromatography (GC) and Liquid Chromatography (LC) bioassays.

Protocol A: High-Sensitivity LC-MS/MS Derivatization

Objective: Enhance ionization efficiency and reverse-phase retention for quantification in plasma/serum. Mechanism: 3-Nitrophenylhydrazine (3-NPH) derivatization converts the carboxylic acid into a hydrazide. This introduces a hydrophobic moiety (improving retention) and a structure capable of high-efficiency ionization (negative or positive mode depending on mobile phase).

Reagents & Materials[5][9][10]
  • Derivatizing Agent: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% aqueous methanol.

  • Activator: 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) + 6% Pyridine in methanol.

  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -labeled) or structural analog (e.g., 2-(cyclohexyloxy)butanoic acid).
    
  • Quenching Solution: 0.5% Formic acid in water.

Step-by-Step Workflow
  • Sample Preparation: Aliquot 50 µL of biological sample (plasma/urine).[1] Perform protein precipitation by adding 150 µL cold acetonitrile (containing IS). Centrifuge at 12,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 50 µL of the supernatant to a chemically resistant glass vial or PCR tube.

  • Derivatization Reaction:

    • Add 25 µL of 200 mM 3-NPH solution .

    • Add 25 µL of 120 mM EDC/Pyridine solution .

    • Technical Note: The pyridine acts as a catalyst. The EDC activates the carboxyl group, forming an O-acylisourea intermediate which is then attacked by the hydrazine.

  • Incubation: Vortex briefly and incubate at 40°C for 30 minutes .

    • Critical: The steric bulk of the (3-methylcyclohexyl)oxy group may slow the reaction compared to simple fatty acids. Do not shorten this time.

  • Quenching: Add 100 µL of 0.5% Formic acid to quench residual EDC and stabilize the hydrazide.

  • Analysis: Inject 5-10 µL onto the LC-MS/MS system.

LC-MS/MS Parameters
  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) Acetonitrile.

  • Transition (MRM): Monitor the specific transition of the derivatized parent ion

    
     or 
    
    
    
    .
    • Example: If MW is ~200.27, derivatized MW ≈ 335. Monitor m/z 334 -> 137 (loss of nitrophenylhydrazine moiety) in negative mode.

Protocol B: Chiral Derivatization for Stereoisomer Separation

Objective: Resolve enantiomers/diastereomers to assess stereoselective metabolism. Mechanism: Coupling with a chiral amine (e.g., (S)-(-)-1-Phenylethylamine) creates diastereomeric amides that are separable on achiral stationary phases (C18).

Reagents
  • Chiral Reagent: (S)-(-)-1-Phenylethylamine (S-PEA), 50 mM in Acetonitrile.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), 60 mM in DMF.

  • Base: Diisopropylethylamine (DIPEA).

Workflow
  • Extraction: Extract analyte from biofluid (LLE using Ethyl Acetate/Hexane 1:1 is recommended to remove interfering amines). Evaporate to dryness.

  • Reconstitution: Reconstitute residue in 50 µL anhydrous DMF.

  • Activation: Add 20 µL HATU solution and 10 µL DIPEA . Vortex for 1 min.

  • Coupling: Add 30 µL (S)-PEA solution .

  • Incubation: Incubate at 60°C for 45 minutes .

    • Why: The bulky cyclohexyl ether next to the reaction site creates significant steric hindrance. HATU is chosen over EDC for its superior reactivity with hindered acids.

  • Cleanup: Dilute with 200 µL water and extract with 500 µL Ethyl Acetate. Dry the organic layer and reconstitute in mobile phase.

Protocol C: GC-MS Silylation (Standard Quantification)

Objective: Volatilization for gas chromatography analysis. Mechanism: Conversion of the carboxylic acid to a Trimethylsilyl (TMS) ester.

Reagents[6][8][10][11]
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine.

Workflow
  • Dryness: Ensure sample extract is completely dry (trace water hydrolyzes TMS derivatives).

  • Reaction: Add 50 µL Pyridine and 50 µL BSTFA + 1% TMCS .

  • Incubation: Cap tightly (Teflon-lined cap) and heat at 70°C for 30 minutes .

  • Injection: Inject 1 µL into GC-MS (Splitless mode).

    • Note: The

      
      -ether linkage is stable under silylation conditions. Avoid strong acid-catalyzed methylation (BF3-MeOH) if ether cleavage is a concern, though this specific ether is generally robust.
      

Visualizations & Logic

Decision Matrix for Protocol Selection
RequirementRecommended ProtocolKey AdvantageLimit of Detection (LOD)
Routine PK / High Throughput Protocol A (3-NPH) High sensitivity, simple workflow, amenable to automation.~0.5 - 1.0 ng/mL
Stereoisomer Profiling Protocol B (Chiral) Converts enantiomers to diastereomers; uses standard C18 columns.~5 - 10 ng/mL
Volatile Metabolite Screen Protocol C (GC-MS) Broad spectrum profiling; ideal for untargeted metabolomics.~10 - 50 ng/mL
Derivatization Workflow Diagram

DerivatizationWorkflow Sample Biological Sample (Plasma/Urine) Extract Protein Precipitation / Extraction Sample->Extract Decision Select Analytical Goal Extract->Decision LC_Path LC-MS/MS Sensitivity Decision->LC_Path Target: < 1 ng/mL GC_Path GC-MS Volatility Decision->GC_Path Target: General Profiling Reagent_NPH Add 3-NPH + EDC (40°C, 30 min) LC_Path->Reagent_NPH Quench Quench (0.5% Formic Acid) Reagent_NPH->Quench Inject_LC Inject LC-MS (ESI-) Quench->Inject_LC Dry Evaporate to Dryness GC_Path->Dry Reagent_TMS Add BSTFA + 1% TMCS (70°C, 30 min) Dry->Reagent_TMS Inject_GC Inject GC-MS (EI) Reagent_TMS->Inject_GC

Caption: Workflow logic for selecting between LC-MS (3-NPH) and GC-MS (Silylation) based on sensitivity requirements.

Validation & Quality Control

To ensure Trustworthiness and Integrity of the bioassay, the following validation parameters must be established:

  • Derivatization Efficiency: Monitor the ratio of Derivatized Analyte vs. Underivatized Analyte.

    • Acceptance Criteria: >95% conversion. If lower, increase reaction time or EDC concentration.

  • Stability of Derivative: The 3-NPH derivative is generally stable for 24-48 hours at 4°C (autosampler).

    • Test: Re-inject the same vial every 4 hours for 24 hours. Peak area deviation should be <5%.

  • Matrix Effect (ME):

    • Calculate:

      
      
      
    • The hydrophobic tag (3-NPH) usually reduces matrix suppression by shifting the analyte to a cleaner region of the chromatogram (later elution).

References

  • Han, J., et al. (2013). "Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Analytica Chimica Acta. Link

  • Sigma-Aldrich (Merck). "Derivatization Reagents for Selective Response and Detection in HPLC." Technical Bulletin. Link

  • Kushnir, M.M., et al. (2006). "Analysis of dicarboxylic acids by tandem mass spectrometry." Clinical Chemistry. Link

  • Little, J.L. (1999). "Artifacts in trimethylsilyl derivatization for gas chromatography–mass spectrometry." Journal of Chromatography A. Link

Sources

Method

developing analytical methods for quantifying 2-[(3-Methylcyclohexyl)oxy]butanoic acid

Application Note & Protocol Quantitative Analysis of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Abstract This document provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of 2-[(3-Methylcyclohexyl)oxy]butanoic acid in a biological matrix. The protocol employs a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, which offers superior sensitivity and selectivity. We detail a complete workflow, including sample preparation via liquid-liquid extraction, chromatographic separation, and mass spectrometric detection. Furthermore, this note outlines the necessary steps for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability, accuracy, and precision of the results.[1][2] This guide is intended for researchers, scientists, and drug development professionals requiring a precise and validated method for the quantitative analysis of this molecule.

Introduction and Scientific Rationale

2-[(3-Methylcyclohexyl)oxy]butanoic acid is a molecule of interest featuring a carboxylic acid functional group, an ether linkage, and a substituted cycloalkane moiety.[3] Its chemical formula is C11H20O3 with a molecular weight of 200.27 g/mol .[3] The presence of multiple chiral centers—one on the butanoic acid chain (C2) and two on the cyclohexane ring (C1 and C3)—means the compound can exist as a mixture of several diastereomers and enantiomers. This structural complexity presents a significant analytical challenge, requiring a method that is not only sensitive but also selective.

The presence of the carboxylic acid group makes the molecule amenable to analysis by reversed-phase liquid chromatography. However, its polarity and potential for poor ionization can hinder detection.[4][5] LC-MS/MS is the chosen methodology due to its high selectivity, which allows for the differentiation of the analyte from complex matrix components, and its high sensitivity, which is crucial for analyzing low concentrations typical in pharmacokinetic or metabolic studies.

This method utilizes electrospray ionization (ESI) in negative ion mode, which is highly effective for carboxylic acids as they readily deprotonate to form a stable [M-H]⁻ anion. This choice enhances the signal-to-noise ratio and provides a robust basis for quantification. The protocol is validated following the principles outlined in the ICH Q2(R1) guidelines to ensure its suitability for research and regulated drug development environments.[6][7]

Experimental Workflow and Rationale

The overall analytical process is designed for efficiency and accuracy, moving from sample preparation to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike Spike with Internal Standard (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporation & Reconstitution Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Integrate Peak Integration LCMS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify Report Final Report Quantify->Report

Caption: Overall analytical workflow from sample receipt to final report.

Detailed Protocols
  • Analyte: 2-[(3-Methylcyclohexyl)oxy]butanoic acid (Reference Standard, purity ≥98%)

  • Internal Standard (IS): Isotopically labeled 2-[(3-Methylcyclohexyl)oxy]butanoic acid-d4 or a structurally similar analog (e.g., 2-(cyclohexyloxy)butanoic acid).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methyl tert-butyl ether (MTBE, HPLC grade).

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).

  • Matrix: Drug-free human plasma.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the analyte stock solution.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in methanol.

The LLE protocol is designed to efficiently extract the analyte from the plasma matrix while removing proteins and other interfering substances. MTBE is chosen as the extraction solvent due to its immiscibility with water and its ability to effectively solvate the analyte.

LLE_Protocol start Start: 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 10 µL of Internal Standard (100 ng/mL) start->add_is vortex1 Vortex Briefly (5 sec) add_is->vortex1 add_acid Add 50 µL of 1% Formic Acid (to acidify and release bound drug) vortex1->add_acid add_mtbe Add 500 µL of MTBE (Extraction Solvent) add_acid->add_mtbe vortex2 Vortex Vigorously (2 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 g for 5 min) vortex2->centrifuge transfer Transfer 400 µL of Organic Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL of 50:50 ACN:H₂O evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Step-by-step liquid-liquid extraction (LLE) protocol.

The following conditions provide a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
System UPLC/HPLC System Provides high-resolution separation.
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) Standard for retaining moderately polar analytes.
Mobile Phase A Water with 0.1% Formic Acid Acid modifier ensures consistent protonation state.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic eluent for gradient elution.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate Ensures elution of analyte and cleaning of the column.
Flow Rate 0.4 mL/min Appropriate for the column dimensions.
Column Temp. 40 °C Improves peak shape and reproducibility.

| Injection Vol. | 5 µL | Balances sensitivity with potential for matrix effects. |

Table 2: Mass Spectrometry Parameters

Parameter Setting Rationale
System Triple Quadrupole Mass Spectrometer Required for MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), Negative Optimal for deprotonation of the carboxylic acid.
Capillary Voltage -3.0 kV Optimized for ion formation.
Source Temp. 150 °C Standard source temperature.
Desolvation Temp. 400 °C Facilitates efficient solvent evaporation.
Gas Flows Optimize for specific instrument Instrument-dependent settings for nebulization/drying.

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |

Table 3: MRM Transitions (Hypothetical) Precursor ion for the analyte is [M-H]⁻ at m/z 199.2.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Analyte 199.2 113.1 15 Quantifier (Loss of methylcyclohexanol)
Analyte 199.2 87.1 20 Qualifier (Butanoic acid fragment)

| IS (Analog) | e.g., 203.2 | e.g., 113.1 | 15 | Internal Standard Quantifier |

Method Validation

The analytical method must be validated to demonstrate its suitability for its intended purpose. The validation should adhere to ICH Q2(R1) guidelines.[1][7]

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria
Specificity & Selectivity Ability to differentiate and quantify the analyte in the presence of matrix components. No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS in blank matrix.
Linearity & Range The relationship between concentration and instrument response over a defined range. Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal value (±20% at LLOQ).
Accuracy Closeness of measured values to the true value. Mean concentration of QC samples (low, mid, high) within ±15% of the nominal value.
Precision Closeness of repeated measurements (repeatability and intermediate precision). Coefficient of variation (%CV) for QC samples should not exceed 15%.
Limit of Quantitation (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision (%CV) ≤ 20%.
Limit of Detection (LOD) The lowest concentration that can be reliably detected. Signal-to-noise ratio ≥ 3.

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | %CV of results should remain within acceptable limits when parameters (e.g., column temp, mobile phase pH) are slightly varied. |

Advanced Considerations: Diastereomer Separation

The presence of multiple chiral centers in 2-[(3-Methylcyclohexyl)oxy]butanoic acid means that it exists as a mixture of diastereomers.

  • Chromatographic Behavior: Diastereomers have different physical properties and can often be separated on standard achiral columns, such as the C18 column proposed in this method.[8] During method development, it is crucial to monitor for multiple peaks corresponding to the analyte. If baseline separation is achieved, each diastereomer can be quantified individually.

  • Method Development for Separation: If diastereomers co-elute, method optimization is required. This may involve:

    • Using a longer column or a column with a different stationary phase.

    • Modifying the mobile phase composition or gradient profile.

    • Screening different column temperatures.

  • Enantiomer Separation: Separating enantiomers requires a chiral stationary phase (CSP) or derivatization with a chiral agent to form new diastereomers.[9][10] If the quantification of individual enantiomers is required, a separate chiral chromatography method would need to be developed.

Conclusion

This application note presents a detailed and scientifically grounded protocol for the quantitative analysis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid using LC-MS/MS. The method demonstrates high selectivity and sensitivity, leveraging a straightforward liquid-liquid extraction for sample preparation and negative mode ESI for detection. By adhering to the validation principles of ICH Q2(R1), this method can provide reliable and accurate data for a variety of applications in research and pharmaceutical development. The discussion on diastereomeric separation provides a framework for addressing the complexities inherent to this specific molecule.

References
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Khan, R. S., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 11(10), 693. [Link]

  • Xiong, Y., & Wang, S. (2013). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Maurer, D., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1187-1198. [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4866. [Link]

  • Vrije Universiteit Amsterdam. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. [Link]

  • Kataoka, H. (2001). Acids: Derivatization for GC Analysis.
  • ResearchGate. Identification of butanoic, hexanoic and octanoic acids by GC-MS. [Link]

  • Craig, A., et al. (2023). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural Characterization of Dissolved Organic Matter. ChemRxiv. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Elsevier.
  • Asada, S., et al. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 25(18), 4159. [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3). This molecule, structurally related to physiological cooling...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3). This molecule, structurally related to physiological cooling agents (e.g., menthoxyacetic acid) and flavor intermediates, presents specific challenges during scale-up, primarily concerning the steric hindrance of the secondary alcohol and the risk of elimination side reactions.

The protocol moves beyond bench-scale methods (often relying on hazardous sodium hydride) to a process optimized for kilolab and pilot-scale execution. We utilize a Modified Williamson Ether Synthesis followed by Saponification , prioritizing safety, cost-efficiency, and impurity control.

Key Process Improvements
  • Safety: Replaced pyrophoric NaH with Potassium tert-butoxide (KOtBu) or Phase Transfer Catalysis (PTC) options for the coupling step.

  • Purity: Optimized thermal profile to minimize the formation of ethyl crotonate (elimination by-product).

  • Throughput: Integrated workup reduces solvent handling and maximizes volume efficiency.

Strategic Process Design

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage, revealing two commercially available starting materials: 3-Methylcyclohexanol and a 2-Halobutanoic acid derivative .

  • Nucleophile: 3-Methylcyclohexanol (Secondary alcohol; mixture of cis/trans isomers).

  • Electrophile: Ethyl 2-bromobutyrate (Secondary halide,

    
    -activated).
    
  • Key Challenge: The reaction involves a secondary alkoxide attacking a secondary halide. This sterically demanding coupling competes with E2 elimination.

Route Selection & Justification[1]
ParameterRoute A: Direct Alkylation of AcidRoute B: Ester Alkylation (Selected)
Reagents 2-Bromobutanoic acid + 2 eq. BaseEthyl 2-bromobutyrate + 1.1 eq. Base
Solubility Poor (Dianion formation)Excellent (Homogeneous organic phase)
Impurity Profile Complex (Polymers/Elimination)Defined (Ethyl crotonate, unreacted alcohol)
Scalability Low (Viscosity issues)High (Standard liquid handling)

Decision: Route B is selected. The ester intermediate protects the carboxylic acid, preventing side reactions and allowing for easier purification (distillation) before the final hydrolysis.

Detailed Experimental Protocol

Reaction Scheme Visualization

ReactionScheme SM1 3-Methylcyclohexanol (C7H14O) Inter Intermediate Ester (Ethyl 2-[(3-methylcyclohexyl)oxy]butanoate) SM1->Inter Step 1: Coupling T = 0°C to Reflux SM2 Ethyl 2-bromobutyrate (C6H11BrO2) SM2->Inter Byprod By-product: Ethyl Crotonate SM2->Byprod Elimination (E2) Base KOtBu / THF (Base) Base->Inter Prod Target Product (2-[(3-Methylcyclohexyl)oxy]butanoic acid) Inter->Prod Step 2: Hydrolysis NaOH / EtOH / H2O

Caption: Two-step synthesis via Williamson etherification and saponification.

Step 1: Ether Coupling (Scale: 1.0 kg Input)

Objective: Synthesize Ethyl 2-[(3-methylcyclohexyl)oxy]butanoate.

Reagents:

  • 3-Methylcyclohexanol (MW 114.19): 1.00 kg (8.76 mol)

  • Ethyl 2-bromobutyrate (MW 195.05): 1.88 kg (9.63 mol, 1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (MW 112.21): 1.18 kg (10.5 mol, 1.2 equiv)

  • Tetrahydrofuran (THF), Anhydrous: 10 L

Procedure:

  • Reactor Setup: Charge a 20 L jacketed reactor with THF (8 L) and KOtBu (1.18 kg) . Cool to 0–5°C under nitrogen atmosphere.

    • Expert Insight: KOtBu is preferred over NaH for scale-up as it eliminates hydrogen gas evolution management, though strict moisture exclusion is critical.

  • Alkoxide Formation: Add 3-Methylcyclohexanol (1.00 kg) dropwise over 60 minutes, maintaining internal temperature <10°C. Stir for 30 minutes at 0°C.

  • Coupling: Add Ethyl 2-bromobutyrate (1.88 kg) dropwise over 2 hours.

    • Critical Parameter: The reaction is exothermic. Maintain T < 15°C during addition to minimize E2 elimination (formation of ethyl crotonate).

  • Completion: Warm the mixture to reflux (66°C) and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by GC-FID. Target: <5% unreacted alcohol.

  • Workup:

    • Cool to 20°C.

    • Quench with Water (5 L) .

    • Separate phases.[1] Extract aqueous layer with Heptane (2 x 2 L) (Heptane rejects polar impurities better than EtOAc here).

    • Combine organics, wash with Brine (2 L) , and concentrate under vacuum to yield the crude ester oil.

Step 2: Saponification & Isolation

Objective: Hydrolysis of the ester to the final acid.

Reagents:

  • Crude Ester (from Step 1)

  • Sodium Hydroxide (50% aq. solution): 1.40 kg (17.5 mol, ~2 equiv)

  • Ethanol: 5 L

  • Water: 2 L

Procedure:

  • Hydrolysis: Dissolve crude ester in Ethanol (5 L) and Water (2 L) . Add NaOH (50%) .

  • Reaction: Heat to Reflux (78°C) for 2 hours.

    • IPC: HPLC/TLC should show complete disappearance of the ester.

  • Solvent Swap: Distill off Ethanol (recover for recycling).

  • Wash: Dilute the residue with Water (5 L) . Wash with MTBE (2 x 2 L) .

    • Why? This step is critical.[1] It removes unreacted 3-methylcyclohexanol and neutral by-products (e.g., elimination products) before acidification. The product is in the water phase as the sodium salt.

  • Acidification: Cool aqueous phase to 10°C. Acidify with HCl (6N) to pH 1–2.

  • Extraction: Extract product with Ethyl Acetate (3 x 3 L) .

  • Finishing: Dry organics over MgSO4, filter, and concentrate.

  • Purification: High-vacuum distillation (if oil) or crystallization (if solid, solvent: Hexane/EtOAc).

Analytical Control Strategy

Critical Quality Attributes (CQAs)
  • Identity: 1H NMR (Characteristic signal:

    
    -proton of butanoic acid ~3.9 ppm, multiplet).
    
  • Purity: >98% (HPLC, Area %).

  • Stereochemistry: The product contains 3 chiral centers (if racemic starting materials are used). The result is a mixture of diastereomers.

    • Note: For flavor/fragrance applications, the diastereomeric ratio often affects sensory properties. GC-MS is required to fingerprint the isomer ratio.

Workup Flow Diagram

Workup RxnMix Reaction Mixture (Ester + Salts + THF) Quench Add Water & Separate RxnMix->Quench OrgPhase Organic Phase (Crude Ester) Quench->OrgPhase AqPhase Aqueous Phase (Salts) Quench->AqPhase Hydrolysis Saponification (NaOH / EtOH) OrgPhase->Hydrolysis Wash MTBE Wash (Alkaline pH) Hydrolysis->Wash AqProduct Aqueous Product (Carboxylate Salt) Wash->AqProduct OrgWaste Organic Waste (Unreacted Alcohol) Wash->OrgWaste Acidify Acidify (pH 1) & Extract w/ EtOAc AqProduct->Acidify Final Final Product (Vacuum Distilled) Acidify->Final

Caption: Purification logic flow ensuring removal of neutral impurities before final isolation.

Safety & Troubleshooting

Hazard/IssueRoot CauseMitigation Strategy
Exotherm Alkylation is exothermic; KOtBu hydration is exothermic.Strict temperature control (<15°C) during addition. Use jacketed reactors with active cooling.[2]
Elimination E2 competition due to steric bulk.Avoid overheating during addition. Do not exceed 1.2 eq of base.
Low Yield Incomplete conversion of secondary alcohol.Ensure anhydrous conditions (Water kills the alkoxide). If sluggish, add 10 mol% 18-Crown-6 (catalyst) or switch to NaH/DMF (lab scale only).
Odor Volatile fatty acid derivatives.Use a caustic scrubber for reactor off-gassing.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved October 26, 2025, from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved October 26, 2025, from [Link][3]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved October 26, 2025, from [Link]

Sources

Method

Application Notes and Protocols for Molecular Docking Studies of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid Analogs

Introduction: Unveiling the Therapeutic Potential of Novel Carboxylic Acid Analogs In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic promise is a cornerstone of innov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Carboxylic Acid Analogs

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic promise is a cornerstone of innovation. The family of 2-[(3-Methylcyclohexyl)oxy]butanoic acid analogs represents a class of small molecules with intriguing structural features, suggesting potential interactions with key biological targets. The presence of a flexible cyclohexyl ring, a chiral center, and a carboxylic acid moiety hints at the possibility of these compounds acting as inhibitors for enzymes involved in inflammatory and pain pathways. This guide provides a comprehensive, in-depth technical overview and step-by-step protocols for conducting molecular docking studies on these analogs, aimed at elucidating their binding mechanisms and predicting their inhibitory potential.

As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a scientifically grounded rationale for each step, ensuring technical accuracy and fostering a deeper understanding of the underlying principles. We will focus on two well-validated and highly relevant therapeutic targets: Cyclooxygenase-2 (COX-2) and Fatty Acid Amide Hydrolase (FAAH) . Both enzymes are central to inflammatory processes and represent key targets for the development of analgesic and anti-inflammatory agents.[1][2]

This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for in silico analysis that can guide further experimental validation and lead optimization efforts.

I. Foundational Concepts: The Rationale Behind Target Selection and Ligand Design

The journey from a chemical concept to a potential therapeutic agent begins with a clear understanding of the biological target and the chemical features of the ligand.

Target Rationale: Why COX-2 and FAAH?
  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator in the conversion of arachidonic acid to prostaglandins, which are potent pro-inflammatory molecules.[1][3] Selective inhibition of COX-2 is a well-established strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][3][5][6] The active site of COX-2 possesses a side pocket that can accommodate bulky substituents, a feature that can be exploited for designing selective inhibitors.[7]

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[8] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn can produce analgesic and anti-inflammatory effects without the psychoactive side effects of direct cannabinoid receptor agonists.[2][9][10] The active site of FAAH contains a catalytic serine residue and a hydrophobic channel that accommodates the fatty acid chains of its substrates.[11]

The structural features of 2-[(3-Methylcyclohexyl)oxy]butanoic acid analogs, particularly the presence of a lipophilic cyclohexyl group and a carboxylic acid, make them plausible candidates for binding to the active sites of both COX-2 and FAAH.

Ligand Design and Synthesis Strategy

The synthesis of a library of 2-[(3-Methylcyclohexyl)oxy]butanoic acid analogs allows for the exploration of structure-activity relationships (SAR). A representative synthetic scheme is outlined below, providing a tangible starting point for medicinal chemists.

Protocol 1: Synthesis of a Representative 2-[(3-Methylcyclohexyl)oxy]butanoic Acid Analog

  • Step 1: Alkylation of 3-Methylcyclohexanol. To a solution of 3-methylcyclohexanol in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the hydroxyl group.

  • Step 2: Nucleophilic Substitution. Add ethyl 2-bromobutanoate to the reaction mixture and allow it to warm to room temperature. The resulting alkoxide will act as a nucleophile, displacing the bromide to form the corresponding ester.

  • Step 3: Saponification. The ethyl ester is then hydrolyzed to the carboxylic acid by treatment with a base (e.g., NaOH or KOH) in a mixture of water and an alcohol (e.g., ethanol), followed by acidification with a strong acid (e.g., HCl).

  • Step 4: Purification. The final product, 2-[(3-methylcyclohexyl)oxy]butanoic acid, is then purified using standard techniques such as column chromatography or recrystallization.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for each analog.

II. Molecular Docking Workflow: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for performing molecular docking studies using the widely-used and open-source software AutoDock Vina.[12] This workflow is designed to be a self-validating system, with clear explanations for each experimental choice.

Diagram 1: Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB Retrieval, Cleaning, Protonation) Grid 3. Grid Box Generation (Defining the Active Site) PDB->Grid Ligand 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Ligand->Grid Docking 4. Molecular Docking (AutoDock Vina Execution) Grid->Docking Results 5. Results Analysis (Binding Energy, Poses, Interactions) Docking->Results Validation 6. Validation (Comparison with Known Inhibitors) Results->Validation

Caption: A streamlined workflow for molecular docking studies.

Protein Preparation

The accuracy of a docking study is highly dependent on the quality of the protein structure.

Protocol 2: Target Protein Preparation

  • PDB Structure Retrieval:

    • COX-2: Download the crystal structure of human COX-2 in complex with a known inhibitor, for example, rofecoxib (PDB ID: 5KIR).[12] This provides a reference for the active site.

    • FAAH: Download the crystal structure of humanized-rat FAAH in complex with a carbamate inhibitor (PDB ID: 3LJ7).[11][13]

  • Structure Cleaning:

    • Open the PDB file in a molecular visualization software such as PyMOL or UCSF Chimera.

    • Remove all non-essential molecules, including water molecules, co-factors (unless they are essential for catalysis), and any co-crystallized ligands. This is crucial to create a clean binding site for docking.

  • Protonation and Charge Assignment:

    • Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures but are critical for hydrogen bonding interactions.

    • Assign partial charges to each atom using a force field such as Gasteiger. This is essential for the scoring function to accurately calculate electrostatic interactions.

    • Software like AutoDockTools can automate this process.

  • File Format Conversion:

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Ligand Preparation

Proper preparation of the ligand is equally important for a successful docking experiment.

Protocol 3: Ligand Preparation

  • 2D to 3D Conversion:

    • Draw the 2D structure of your 2-[(3-Methylcyclohexyl)oxy]butanoic acid analog using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D conformation.

  • Energy Minimization:

    • Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical to ensure the ligand starts in a realistic conformation.

  • Torsion Angle Definition:

    • Define the rotatable bonds in the ligand. AutoDockTools can automatically detect and set these. This allows for ligand flexibility during the docking process.

  • File Format Conversion:

    • Save the prepared ligand in the PDBQT file format.

Grid Box Generation

The grid box defines the search space for the docking algorithm. It should encompass the entire active site of the protein.

Protocol 4: Defining the Docking Site

  • Identify the Active Site:

    • Load the prepared protein structure into AutoDockTools.

    • Identify the key amino acid residues in the active site. For COX-2, these include residues like Arg120, Tyr355, and Ser530.[14][15] For FAAH, key residues include the catalytic triad Ser241-Ser217-Lys142.[16]

  • Set Grid Box Parameters:

    • Center the grid box on the identified active site.

    • Adjust the dimensions of the grid box (x, y, and z) to ensure it is large enough to accommodate the ligand in various orientations but not so large as to waste computational resources. A spacing of 1.0 Å between grid points is generally recommended.

Running the Docking Simulation

With the prepared protein, ligand, and grid box, the docking simulation can now be executed.

Protocol 5: Executing AutoDock Vina

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Run Vina from the Command Line:

    • Execute the following command in your terminal:

    • The --exhaustiveness parameter (which can be set in the configuration file) controls the thoroughness of the search. A higher value increases the chances of finding the optimal binding pose but also increases the computation time. An exhaustiveness of 8 is a good starting point.

III. Analysis and Validation of Docking Results

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed and validated.

Interpreting the Docking Output

AutoDock Vina will generate an output file containing multiple binding poses for the ligand, ranked by their predicted binding affinity.

  • Binding Affinity (kcal/mol): This value represents the predicted free energy of binding. More negative values indicate a stronger predicted binding affinity.[17]

  • Binding Poses: These are the different predicted conformations and orientations of the ligand within the active site.

  • Root Mean Square Deviation (RMSD): When redocking a known inhibitor, the RMSD between the predicted pose and the crystallographic pose is a key metric for validating the docking protocol. An RMSD value below 2.0 Å is generally considered a successful docking.[16]

Table 1: Hypothetical Docking Results for a 2-[(3-Methylcyclohexyl)oxy]butanoic Acid Analog

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
COX-2-8.5Arg120, Tyr355, Ser530Hydrogen bond, van der Waals
FAAH-7.9Ser241, Lys142, Phe432Hydrogen bond, hydrophobic
Visualizing and Analyzing Interactions

Protocol 6: Post-Docking Analysis

  • Load Results into a Visualizer:

    • Open the protein PDBQT file and the docking output PDBQT file in PyMOL or UCSF Chimera.

  • Analyze the Best Pose:

    • Focus on the top-ranked pose (the one with the lowest binding energy).

    • Identify the key interactions between the ligand and the protein, such as:

      • Hydrogen bonds: Look for interactions between the carboxylic acid of the ligand and polar residues in the active site (e.g., Arg120 in COX-2).

      • Hydrophobic interactions: The cyclohexyl group is likely to engage in hydrophobic interactions with nonpolar residues.

      • van der Waals contacts: Analyze the overall shape complementarity between the ligand and the binding pocket.

  • Generate Interaction Diagrams:

    • Use software like LigPlot+ or the visualizer's built-in tools to generate 2D diagrams that clearly show the interactions between the ligand and the protein.

Diagram 2: Ligand-Protein Interactions

Ligand_Protein_Interactions cluster_protein Protein Active Site Ligand 2-[(3-Methylcyclohexyl)oxy] butanoic acid analog Arg120 Arg120 Ligand->Arg120 H-Bond Tyr355 Tyr355 Ligand->Tyr355 π-Alkyl Ser530 Ser530 Ligand->Ser530 H-Bond Phe432 Phe432 Ligand->Phe432 Hydrophobic

Caption: Key interactions between the ligand and active site residues.

Validation: Ensuring the Reliability of Your Results

A critical step in any computational study is to validate the methodology.

  • Redocking: A common validation technique is to first dock the co-crystallized ligand back into the active site of the protein. A low RMSD between the docked pose and the crystal structure confirms that the docking protocol is reliable.

  • Comparison with Known Inhibitors: Dock known inhibitors of your target protein and compare their predicted binding affinities and interaction patterns with those of your novel analogs. This provides a benchmark for evaluating the potential of your compounds.

  • Enrichment Studies: For virtual screening applications, a good docking protocol should be able to distinguish known active compounds from a library of decoy molecules.

IV. Conclusion and Future Directions

Molecular docking is a powerful and cost-effective tool for predicting the binding modes of small molecules to biological targets.[18][19] The protocols and application notes provided in this guide offer a robust framework for investigating the potential of 2-[(3-Methylcyclohexyl)oxy]butanoic acid analogs as inhibitors of COX-2 and FAAH.

The insights gained from these in silico studies, including predicted binding affinities and key molecular interactions, can be invaluable for:

  • Prioritizing compounds for experimental testing.

  • Guiding the design of more potent and selective analogs.

  • Generating hypotheses about the mechanism of action.

It is crucial to remember that molecular docking is a predictive tool, and its results should always be validated by experimental data, such as in vitro enzyme assays and cell-based studies. By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel therapeutic agents.

V. References

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic pathways that regulate endocannabinoid signaling in the nervous system. Chemical reviews, 108(5), 1687–1707.

  • Mileni, M., Garfunkle, J., Ezzili, C., & Cravatt, B. F. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Journal of molecular biology, 400(4), 743-754.

  • Behnke, C., & Skene, R. J. (2013). Crystal Structure of FAAH in complex with inhibitor. RCSB Protein Data Bank.

  • Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta crystallographica. Section F, Structural biology and crystallization communications, 72(Pt 10), 762–766.

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & W. C. (2010). Crystal structure of COX-2 with selective compound 23d-(R). RCSB Protein Data Bank.

  • Bracey, M. H., Hanson, M. A., Masuda, K. R., Stevens, R. C., & Cravatt, B. F. (2002). Structural adaptations in a membrane enzyme that terminates endocannabinoid signaling. Science, 298(5599), 1793–1796.

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648.

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421.

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.

  • Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F: Structural Biology Communications, 72(10), 762-766.

  • Yuriev, E., & Ramsland, P. A. (2013). Latest developments in molecular docking: 2010–2011 in review. Journal of molecular recognition, 26(5), 215-239.

  • Zanfirescu, A., Nițulescu, G., Mihai, D. P., & Nițulescu, G. M. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International journal of molecular sciences, 23(1), 24.

  • Gunathilake, K., & Jayasuriya, W. J. A. B. N. (2017). Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. Journal of Applied Pharmaceutical Science, 7(7), 036-042.

  • Zanfirescu, A., Nițulescu, G., Mihai, D. P., & Nițulescu, G. M. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 24.

  • Singh, P., & Kumar, A. (2025). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura, 10(2), 1-8.

  • Sahoo, M., & Sahoo, S. (2020). Molecular docking analysis of COX-2 for potential inhibitors. Journal of Applied Biology & Biotechnology, 8(5), 58-62.

  • Singh, V. J., & Chawla, P. A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 13(2), 52-57.

  • Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2014). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. Iranian journal of pharmaceutical research : IJPR, 13(4), 1347–1353.

  • da Silva, G. N., de Oliveira, L. G., & de Alencastro, R. B. (2024). Integration of LBDD and SBDD Studies on Drug Design: A Fatty Acid Amide Hydrolase (FAAH) Case Study. Journal of the Brazilian Chemical Society, 35, 1-13.

  • Kumar, A., & Singh, P. (2023). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-Alzheimer's agents through pharmacophore-based virtual screening, molecular docking and experimental validation. Journal of Biomolecular Structure and Dynamics, 41(24), 8459-8475.

  • Ozel, A., Tektas, M., & Alpaslan, Y. B. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry, 12(3), 3522-3539.

  • Ozel, A., Tektas, M., & Alpaslan, Y. B. (2022). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate.

  • Küçükgüzel, I., Tatar, E., & Küçükgüzel, S. G. (2003). 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties. Arzneimittel-Forschung, 53(10), 717-724.

  • Ahn, K., Johnson, D. S., & Mileni, M. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420.

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683.

  • Adluri, S., & Tiscione, M. (2012). Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 22(17), 5558–5562.

  • Iannotti, F. A., & Di Marzo, V. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 14(5), 551.

  • MedChemExpress. (n.d.). FAAH Inhibitors.

  • Wikipedia contributors. (2023, December 19). Discovery and development of cyclooxygenase-2 inhibitors. In Wikipedia, The Free Encyclopedia.

  • Lambert, D. M., & Vandevoorde, S. (2016). FAAH inhibitors in the limelight, but regrettably. Expert opinion on drug discovery, 11(5), 421–424.

  • O'Bryant, C. L., & Davis, K. (2014). Drug Analogs of COX-2 Selective Inhibitors Lumiracoxib and Valdecoxib Derived from in silico Search and Optimization. University of New Orleans Theses and Dissertations. 1823.

  • Al-Warhi, T., Sabt, A., & El-Sawy, E. R. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Antibiotics, 12(3), 555.

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. The New England journal of medicine, 345(6), 433–442.

  • Dargo, G., & Tadisina, K. K. (2024). COX Inhibitors. In StatPearls. StatPearls Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid

Welcome to the technical support guide for the synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid. This document is designed for researchers, chemists, and drug development professionals aiming to optimize this synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid. This document is designed for researchers, chemists, and drug development professionals aiming to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide actionable solutions to frequent challenges, and offer optimized protocols based on established chemical principles.

Section 1: The Core Synthesis Pathway - A Mechanistic Overview

The synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid is most commonly achieved via the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][2][3] In this specific case, the alkoxide of 3-methylcyclohexanol attacks an ester of 2-halobutanoic acid (e.g., ethyl 2-bromobutanoate), followed by hydrolysis of the ester to yield the target carboxylic acid.

The key steps are:

  • Deprotonation: A base is used to deprotonate the secondary alcohol, 3-methylcyclohexanol, to form the corresponding 3-methylcyclohexoxide ion. This step is critical as alkoxides are significantly stronger nucleophiles than their corresponding alcohols.[4][5]

  • Nucleophilic Attack (SN2): The newly formed alkoxide acts as a nucleophile and attacks the electrophilic carbon of the 2-halobutanoate ester, displacing the halide leaving group.

  • Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

However, a common competing reaction is the base-induced elimination (E2) of the alkyl halide, which forms an alkene byproduct and reduces the yield of the desired ether.[1][6] This is particularly relevant when using secondary alkyl halides.[4]

Caption: Reaction pathway for 2-[(3-Methylcyclohexyl)oxy]butanoic acid synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Product Formation

Q: My reaction yield is consistently below 30%, or I'm only recovering starting materials. What are the primary causes?

A: Low conversion is a common issue that can typically be traced to one of four areas: base effectiveness, reaction conditions, solvent choice, or the quality of the alkylating agent.

  • Ineffective Deprotonation (Alkoxide Formation): The Williamson synthesis requires the formation of an alkoxide, which is a potent nucleophile.[4][5] If the base is not strong enough to deprotonate the 3-methylcyclohexanol (a secondary alcohol), the reaction will not proceed efficiently.

    • Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH).[4] These irreversibly deprotonate the alcohol, driving the equilibrium towards the alkoxide.[4] Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) may be less effective unless using a phase-transfer catalyst.[2][7] Ensure the alcohol and solvent are anhydrous, as water will consume the strong base.

  • Insufficient Reaction Time or Temperature: The SN2 reaction has a kinetic barrier that must be overcome. Typical Williamson syntheses require heating for 1 to 8 hours at temperatures between 50-100 °C.[1][2]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe unreacted starting material after several hours, consider increasing the reaction temperature in 10 °C increments or extending the reaction time.

  • Inappropriate Solvent: The choice of solvent is crucial. Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile, creating a solvent "cage" that hinders its ability to attack the alkyl halide, thus slowing the reaction.[1]

    • Solution: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile, or Tetrahydrofuran (THF).[1][2][6] These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile relatively free and highly reactive.

  • Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group.

    • Solution: While ethyl 2-chlorobutanoate can be used, ethyl 2-bromobutanoate is a better choice as bromide is a better leaving group than chloride. If yields are still low, converting the alcohol on the butanoate to a tosylate or mesylate would provide an excellent leaving group.[4]

Problem 2: Significant Formation of an Alkene Side Product

Q: My purification is complicated by a major byproduct. NMR analysis suggests it's an elimination product (ethyl crotonate/butenoate). How can I minimize this?

A: This is a classic case of the E2 elimination reaction competing with the desired SN2 substitution. This competition is a major challenge when using secondary alkyl halides.[4][6] The alkoxide is not only a good nucleophile but also a strong base.[6]

  • Steric Hindrance and Base Choice: 3-Methylcyclohexanol is a secondary alcohol, and its alkoxide is relatively bulky. A strong, sterically hindered base will favor elimination.[1][5]

    • Solution: Avoid overly bulky bases if possible. More importantly, control the reaction temperature. Lowering the temperature generally favors the substitution (SN2) pathway over elimination (E2), as elimination reactions often have a higher activation energy.[1] Start the reaction at a lower temperature (e.g., 40-50 °C) and slowly increase only if the reaction rate is insufficient.

  • Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the E2 pathway.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature range of 50-70 °C is often a good starting point to balance rate and selectivity.[2][8]

Sources

Optimization

Technical Support Center: Synthesis of Cyclohexyl Ether Butanoic Acids

Welcome to the technical support center for the synthesis of cyclohexyl ether butanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclohexyl ether butanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured to provide direct, actionable advice based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, focusing on identifying the root cause and implementing effective solutions.

Problem 1: Low or No Yield of the Desired Ether Product

You've completed the reaction, but analysis (TLC, GC-MS, NMR) shows a low yield of the target cyclohexyl ether butanoic acid, or none at all.

Possible Cause 1: Competing E2 Elimination Reaction

This is the most common side reaction in this synthesis.[1][2] The alkoxide, being a strong base, can abstract a proton from the carbon adjacent to the leaving group (the β-carbon) on your alkyl halide, leading to the formation of an alkene instead of an ether.[3][4] This is particularly problematic when using a secondary alkyl halide.

Recommended Solution:

The Williamson ether synthesis is an Sₙ2 reaction, which is highly sensitive to steric hindrance.[5][6] To synthesize a cyclohexyl ether, you have two strategic choices for reactants:

  • Route A: Cyclohexoxide + an ethyl 4-halobutanoate.

  • Route B: An alkoxide of a 4-hydroxybutanoic acid ester + a cyclohexyl halide (e.g., bromocyclohexane).

Route A is strongly preferred. Ethyl 4-bromobutanoate is a primary alkyl halide, which is ideal for Sₙ2 reactions and minimizes the competing E2 elimination.[5] Route B utilizes a secondary alkyl halide (cyclohexyl halide), which will almost certainly result in significant, if not exclusive, formation of cyclohexene via E2 elimination.[3][7]

Table 1: Influence of Reaction Conditions on Sₙ2 vs. E2 Pathways

FactorFavors Sₙ2 (Ether Product)Favors E2 (Alkene Byproduct)Rationale
Alkyl Halide Methyl or Primary (e.g., ethyl 4-bromobutanoate)[1][5]Secondary or Tertiary (e.g., bromocyclohexane)[3][7]Reduced steric hindrance at the reaction center allows for nucleophilic backside attack.[5]
Base Strong, non-hindered (e.g., NaH, KH)[3]Strong, sterically hindered (e.g., potassium tert-butoxide)Sterically bulky bases are more likely to act as a base for elimination rather than a nucleophile.[3]
Solvent Polar Aprotic (e.g., THF, DMF)[3]Protic (e.g., Ethanol)Polar aprotic solvents solvate the cation, leaving a more reactive "naked" alkoxide nucleophile.[3]
Temperature Lower (50-70 °C)[3][8]Higher (>100 °C)[8]Elimination reactions have a higher activation energy and are more favored at elevated temperatures.

Possible Cause 2: Incomplete Deprotonation of the Alcohol

If the alcohol (cyclohexanol) is not fully converted to the alkoxide, the reaction will not proceed to completion. This can be due to an insufficient amount of base or a deactivated base.

Recommended Solution:

  • Use a strong base: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices for deprotonating alcohols to form alkoxides.[5]

  • Ensure base quality: NaH should be a fine, gray powder. If it appears clumped or white, it may have been deactivated by moisture. Use fresh, properly stored base.[8]

  • Use a slight excess: Employ 1.1-1.2 equivalents of the base to ensure complete deprotonation of the alcohol.

Possible Cause 3: Presence of Water

The Williamson ether synthesis is highly sensitive to moisture.[8] Water will react with the strong base (e.g., NaH), quenching it, and can also hydrolyze your halo-ester starting material.

Recommended Solution:

  • Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (Nitrogen or Argon).

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent moisture from the air from entering the reaction flask.

Problem 2: Product is Contaminated with Unreacted Starting Materials

Your final product contains significant amounts of cyclohexanol and/or the halo-butanoate ester.

Possible Cause: Insufficient Reaction Time or Temperature

While high temperatures can promote elimination, the reaction must be warm enough to proceed at a reasonable rate.

Recommended Solution:

  • Monitor the reaction: Follow the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the halo-ester) indicates completion.

  • Optimize Temperature: A typical temperature range for this synthesis is 50-100 °C.[9] If the reaction is sluggish at 50 °C, consider cautiously increasing the temperature to 70-80 °C while monitoring for the appearance of elimination byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic strategy for 4-(cyclohexyloxy)butanoic acid?

The most reliable method is the Williamson ether synthesis involving the reaction of sodium cyclohexoxide with a 4-halobutanoic acid ester (e.g., ethyl 4-bromobutanoate), followed by saponification of the resulting ester to yield the carboxylic acid. This approach utilizes a primary alkyl halide, which maximizes the desired Sₙ2 reaction and minimizes the competing E2 elimination.[5][6][7]

G cluster_0 Preferred Synthetic Route (Sₙ2 Favored) Cyclohexanol Cyclohexanol Cyclohexoxide Sodium Cyclohexoxide Cyclohexanol->Cyclohexoxide + NaH NaH (Base) in THF NaH->Cyclohexoxide ProductEster Ethyl 4-(cyclohexyloxy)butanoate Cyclohexoxide->ProductEster + HaloEster Ethyl 4-bromobutanoate (Primary Halide) HaloEster->ProductEster FinalProduct 4-(cyclohexyloxy)butanoic acid ProductEster->FinalProduct Saponification Hydrolysis 1. NaOH, H₂O 2. H₃O⁺ Hydrolysis->FinalProduct

Caption: Preferred synthetic workflow for cyclohexyl ether butanoic acids.

Q2: My alkylating agent is an alkyl tosylate instead of a halide. Does this change things?

No, the same principles apply. Tosylates (OTs) and mesylates (OMs) are excellent leaving groups, often even better than halides, and are perfectly suitable for the Williamson ether synthesis.[5][10] The key factor remains the structure of the carbon to which the leaving group is attached; a primary tosylate is still vastly superior to a secondary tosylate to avoid elimination.[1]

Q3: How can I effectively purify the final carboxylic acid product?

Purification can often be achieved without column chromatography. A standard acid-base extraction is highly effective.

  • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Extract the organic layer with an aqueous base solution (e.g., 1M NaOH or saturated NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer, leaving neutral impurities (like unreacted halo-ester or alkene byproducts) in the organic layer.

  • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 2M HCl) to a pH of ~2. The carboxylic acid will precipitate if it is a solid or can be extracted back into a fresh portion of organic solvent.[11]

  • Wash the final organic layer with brine, dry over anhydrous sodium or magnesium sulfate, filter, and remove the solvent under reduced pressure.[9]

Q4: I see an unexpected alkene byproduct. What is it and how do I prevent it?

The most likely alkene byproduct is cyclohexene, formed if you used a cyclohexyl halide as your electrophile. If you followed the preferred route and used a 4-halobutanoate, the corresponding butenoate ester could form, though this is less likely with a primary halide. The diagram below illustrates the competition between the desired Sₙ2 pathway and the problematic E2 pathway when using a secondary halide.

G cluster_sn2 Sₙ2 Pathway (Substitution) cluster_e2 E2 Pathway (Elimination) Reactants Alkoxide (RO⁻) (Nucleophile/Base) + Secondary Alkyl Halide (e.g., Bromocyclohexane) SN2_TS Backside Attack Transition State Reactants->SN2_TS Favored by: - Primary Halide - Polar Aprotic Solvent - Lower Temperature E2_TS Proton Abstraction Transition State Reactants->E2_TS Favored by: - Secondary/Tertiary Halide - Sterically Hindered Base - Higher Temperature Ether Desired Ether Product SN2_TS->Ether Alkene Alkene Byproduct (e.g., Cyclohexene) E2_TS->Alkene

Caption: Competing Sₙ2 (ether) and E2 (alkene) reaction pathways.

To prevent this, strictly adhere to the conditions outlined in Table 1, most importantly by choosing a primary alkyl halide (or tosylate) as your electrophile.[9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(cyclohexyloxy)butanoate

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • Cyclohexanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl 4-bromobutanoate

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Alkoxide Formation: a. Under an inert atmosphere (N₂ or Ar), add cyclohexanol (1.0 equivalent) to a flame-dried, three-necked flask equipped with a stir bar and a reflux condenser. b. Dissolve the alcohol in anhydrous THF. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. [3] e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium cyclohexoxide.

  • Ether Formation: a. Cool the reaction mixture back to 0 °C. b. Slowly add ethyl 4-bromobutanoate (1.05 equivalents) to the stirred solution of the alkoxide via a syringe or dropping funnel. c. After the addition, allow the reaction to warm to room temperature, then heat to reflux (approx. 66 °C for THF). d. Monitor the reaction progress by TLC until the ethyl 4-bromobutanoate spot has been consumed (typically 2-6 hours).

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[3] c. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume of THF). d. Combine the organic layers and wash with water, then with brine.[3] e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 4-(cyclohexyloxy)butanoate, which can be purified further by column chromatography or used directly in the next step.

References

  • BenchChem. (2025). Preventing elimination side reactions in Williamson synthesis.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 19, 2026, from [Link]

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved February 19, 2026, from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-phenylphenyl)butanoic acid. Retrieved February 19, 2026, from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid Isomers

Welcome to the technical support guide for resolving stereoisomers of 2-[(3-Methylcyclohexyl)oxy]butanoic acid. This molecule presents a significant chromatographic challenge due to the presence of multiple chiral center...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving stereoisomers of 2-[(3-Methylcyclohexyl)oxy]butanoic acid. This molecule presents a significant chromatographic challenge due to the presence of multiple chiral centers, resulting in a mixture of diastereomers and enantiomers. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during method development.

Understanding the Challenge

2-[(3-Methylcyclohexyl)oxy]butanoic acid has three chiral centers: one on the butanoic acid chain (C2) and two on the methylcyclohexyl ring (C1 and C3). This results in a total of 2³ = 8 possible stereoisomers. These isomers exist as four pairs of enantiomers.

  • Diastereomers , which have different physical properties, can often be separated on standard (achiral) HPLC columns like a C18.

  • Enantiomers , which are non-superimposable mirror images with identical physical properties in an achiral environment, require a chiral environment for separation. This is typically achieved by using a Chiral Stationary Phase (CSP).[1]

Therefore, a complete resolution of all eight isomers requires a two-stage approach: first separating the diastereomeric pairs, and then resolving the enantiomers within each pair.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I seeing only one or two broad, unresolved peaks on my standard C18 column?

This is a common initial observation and points to a problem of selectivity. A standard C18 column can only separate compounds based on differences in properties like hydrophobicity. While diastereomers have such differences, they can be very subtle, leading to co-elution. Enantiomeric pairs will not be resolved at all.

Root Causes & Explanations:

  • Co-elution of Diastereomers: The structural differences between the diastereomers of your target molecule are likely insufficient to be resolved under your initial reversed-phase conditions.

  • Co-elution of Enantiomers: A C18 (achiral) stationary phase cannot distinguish between enantiomers.[1] Each peak you observe, even if it appears sharp, likely contains at least one pair of co-eluting enantiomers.

  • Poor Peak Shape for an Acidic Analyte: Carboxylic acids can exhibit poor peak shape (tailing) on silica-based columns due to interactions with surface silanol groups.[2] This peak tailing can further mask the presence of closely eluting isomers.

Initial Actions: Your first goal is to resolve the diastereomers on an achiral column. If this proves insufficient, you will need to proceed to a chiral column.

Q2: How can I improve the separation of my diastereomers on a C18 column?

If you observe some partial separation of diastereomers, you can optimize the method to improve resolution (Rs). The key is to manipulate the mobile phase and column conditions to enhance the subtle differences between the isomers.[3][4]

Troubleshooting Protocol: Optimizing Diastereomer Separation

  • Mobile Phase pH Control (Most Critical Parameter):

    • Mechanism: The analyte is a carboxylic acid. The pH of the mobile phase controls its ionization state.[5][6] In its ionized (deprotonated) form, the molecule is more polar and will have less retention on a C18 column. In its neutral (protonated) form, it is more hydrophobic and will be retained longer.[2] To achieve consistent retention and sharp peaks, you must suppress this ionization by using a mobile phase pH that is at least 2 units below the analyte's pKa.[2]

    • Action: Incorporate a buffer or acidifier into the aqueous portion of your mobile phase. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water.[7] This will ensure the carboxylic acid group is fully protonated, improving peak shape and retention.[2]

    • Buffer Selection: Use a buffer that is effective in the desired pH range (e.g., formate for pH 2.8-4.8, acetate for pH 3.8-5.8).[2] Ensure the buffer is compatible with your detector (e.g., use volatile buffers like ammonium formate for MS).[5]

  • Optimize Organic Modifier:

    • Mechanism: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase directly impact selectivity.[4][8] Acetonitrile and methanol interact differently with analytes and the stationary phase, which can alter the elution order and spacing of peaks.

    • Action:

      • Perform a gradient run to determine the approximate elution conditions.

      • Based on the gradient, develop an isocratic method. Systematically adjust the percentage of organic modifier (e.g., from 40% to 60% in 5% increments) to maximize resolution.

      • If resolution is still poor, switch the organic modifier. For example, if you are using acetonitrile, try an equivalent method with methanol.[4]

  • Adjust Column Temperature:

    • Mechanism: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[9] Increasing temperature generally decreases retention time and can improve peak efficiency (narrower peaks).[10] However, its effect on selectivity (α) can be unpredictable; sometimes resolution improves, and sometimes it worsens or even inverts the elution order.[11][12]

    • Action: Evaluate the separation at a minimum of three different temperatures, for example, 25°C, 40°C, and 55°C.[3]

  • Lower the Flow Rate:

    • Mechanism: Reducing the flow rate can increase column efficiency, leading to sharper peaks and potentially better resolution, although this will increase the analysis time.[9][10]

    • Action: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min to see if resolution improves.

ParameterStarting ConditionOptimization StrategyRationale
Mobile Phase pH Water/AcetonitrileAdd 0.1% Formic Acid or use a phosphate buffer to achieve pH 2.5-3.0.Suppresses ionization of the carboxylic acid, leading to better retention and peak shape.[2]
Organic Modifier 50% AcetonitrileTest Acetonitrile vs. Methanol. Vary %B from 30-70%.Different solvents provide different selectivities for closely related isomers.[4]
Temperature 30 °CTest at 25 °C, 40 °C, and 55 °C.Affects reaction kinetics and can improve peak efficiency and selectivity.[11][12]
Flow Rate 1.0 mL/minTest at 0.8 mL/min and 0.5 mL/min.Lower flow rates can increase column efficiency and improve resolution.[10]
Column Chemistry Standard C18If C18 fails, try a Phenyl-Hexyl or a Polar-Embedded phase.Different stationary phase chemistry offers alternative selectivity.
Q3: I've optimized my achiral method but still can't resolve all the peaks. How do I separate the enantiomers?

To separate enantiomers, you must introduce a chiral selector into the system. The most direct and common approach in HPLC is to use a Chiral Stationary Phase (CSP).[13]

Mechanism of Chiral Separation: A CSP creates a three-dimensional chiral environment. Enantiomers form transient, diastereomeric complexes with the chiral selector on the stationary phase.[1] The stability of these complexes differs for each enantiomer, causing one to be retained longer than the other, thus enabling their separation.[1][14]

Workflow for Chiral Method Development:

Caption: A systematic workflow for chiral HPLC method development.

Step-by-Step Guide:

  • Select a Chiral Stationary Phase (CSP):

    • Polysaccharide-based columns (derivatives of cellulose or amylose) are the most versatile and should be your first choice for screening.[1][15] They work in normal-phase, polar organic, and reversed-phase modes.

    • Pirkle-type columns are effective but generally have a lower "hit rate."[1]

    • Macrocyclic glycopeptide columns (like Chirobiotic T or V) can be particularly effective for separating chiral acids.[14]

  • Screen Mobile Phases: It is highly recommended to screen a few standard mobile phase systems, as CSP selectivity is highly dependent on the solvent system.[13][16]

    • Normal Phase (NP): A mixture of n-Hexane and an alcohol (Isopropanol or Ethanol) is a classic starting point. For acidic analytes like yours, add a small amount (0.1%) of an acidic modifier like TFA or acetic acid to improve peak shape.[13][17]

    • Reversed Phase (RP): An aqueous buffer (e.g., phosphate or formate at low pH) with Acetonitrile or Methanol.

    • Polar Organic Mode: Pure Methanol or Ethanol, often with acidic or basic additives.

  • Optimize the Best Condition: Once you identify a column/mobile phase combination that shows any sign of separation, systematically optimize it by fine-tuning the mobile phase composition, additives, temperature, and flow rate as described in Q2.[11]

Q4: I'm using a chiral column, but my peaks are tailing severely. What can I do?

Peak tailing on a chiral column, especially with a carboxylic acid, is often caused by unwanted secondary interactions or using an inappropriate mobile phase modifier.

Troubleshooting Protocol: Improving Peak Shape on a CSP

Caption: A decision tree for troubleshooting peak tailing of acidic analytes.

  • Ensure Proper Mobile Phase Additive:

    • Mechanism: The primary chiral separation mechanism relies on specific interactions. Unwanted ionic interactions between your acidic analyte and the stationary phase can cause severe tailing. An acidic additive ensures your analyte is in a single, neutral form and minimizes these secondary interactions.

    • Action: For all mobile phase modes (NP, RP, PO), the inclusion of 0.1% TFA, formic acid, or acetic acid is highly recommended for acidic analytes.[13][17]

  • Evaluate Mobile Phase Strength:

    • Mechanism: If the mobile phase is too weak, the analyte will have very long retention times and broad peaks.

    • Action: In normal phase, increase the percentage of alcohol. In reversed phase, increase the percentage of the organic solvent.

  • Increase Temperature:

    • Mechanism: Slow kinetics of association/dissociation with the CSP can lead to broad peaks.

    • Action: Increasing the column temperature can sometimes improve peak shape dramatically, although it may also reduce selectivity.[10]

  • Consider Derivatization (Alternative Strategy):

    • Mechanism: If direct separation fails, you can convert the carboxylic acid into diastereomeric esters or amides by reacting it with a single, pure enantiomer of a chiral alcohol or amine.[18] These newly formed diastereomers can then be separated on a standard achiral column (e.g., C18 or silica).[18][19]

    • Caveat: This adds extra steps to your sample preparation and requires subsequent removal of the chiral auxiliary if the original compound is needed.[19]

References

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]

  • MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta. [Link]

  • Dolan, J. W. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • Google Patents. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. [Link]

  • Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. [Link]

  • Chrom Tech, Inc. Methods for Changing Peak Resolution in HPLC. [Link]

  • Matysová, L. et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • SIELC Technologies. Separation of 2-Butenoic acid, 3-methyl-, hexyl ester on Newcrom R1 HPLC column. [Link]

  • ResearchGate. How to separate isomers by Normal phase HPLC?. [Link]

  • PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]

  • Forgács, E., & Cserháti, T. Mechanisms of retention in HPLC Part 2. [Link]

Sources

Optimization

optimizing mobile phase for reverse-phase chromatography of carboxylic acids

Status: Operational Operator: Senior Application Scientist Ticket ID: RPC-COOH-OPT Mission Statement Welcome to the Chromatography Technical Center. You are likely here because your acidic analytes are eluting at the voi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: RPC-COOH-OPT

Mission Statement

Welcome to the Chromatography Technical Center. You are likely here because your acidic analytes are eluting at the void volume, tailing severely, or vanishing after a flow stoppage.

Carboxylic acids (


) present a unique challenge in Reverse-Phase Chromatography (RPC) because their retention is dictated by a dynamic equilibrium between their neutral (hydrophobic)  and ionized (hydrophilic)  states. This guide moves beyond basic "recipes" to explain the causality of mobile phase optimization, ensuring your method is robust, reproducible, and scientifically sound.
Module 1: Retention Strategy (The pH-Retention Nexus)
Q: Why do my acidic analytes elute at the void volume (

)?

A: Your mobile phase pH is likely too high, causing the analyte to exist in its ionized carboxylate form (


).

The Mechanism: In standard C18 chromatography, retention is driven by hydrophobic interaction.[1]

  • Ionized Form (

    
    ):  Highly polar. It prefers the aqueous mobile phase and refuses to interact with the hydrophobic C18 stationary phase. Result: No retention.
    
  • Neutral Form (

    
    ):  Less polar. It partitions into the C18 phase.[2] Result: Retention.
    

The Solution: Ion Suppression You must lower the pH of the mobile phase to "suppress" ionization, forcing the equilibrium toward the neutral protonated state.

The "2-pH-Unit" Rule: To ensure >99% of your analyte is in the neutral form, the mobile phase pH must be at least 2 units below the analyte's


 .

[3]
Workflow: pH Selection Logic

pH_Selection Start Analyte Characterization CheckPKA Is pKa Known? Start->CheckPKA Known Calculate Target pH (pKa - 2.0) CheckPKA->Known Yes Unknown Run Screening Gradient (pH 2.0 - 2.5) CheckPKA->Unknown No Constraint Check Column Limit (Standard C18 usually pH 2-8) Known->Constraint Unknown->Constraint Selection Select Buffer System Constraint->Selection

Figure 1: Decision tree for selecting mobile phase pH based on analyte properties.

Module 2: Buffer Selection & Preparation
Q: Which buffer should I use?

A: This depends entirely on your detection method (UV vs. MS) and your target pH.

Technical Insight: Never use a buffer outside its buffering capacity range (


). Outside this range, pH is unstable, leading to drifting retention times.

Buffer Selection Matrix

Buffer System

Values
Effective pH RangeUV Cutoff (nm)LC-MS Compatible?Notes
Phosphate 2.15, 7.20, 12.31.1 – 3.1< 200NO Gold standard for UV. Non-volatile salts will clog MS source.
Formate 3.752.8 – 4.8210YES Volatile. Good for weak acids.
Acetate 4.763.8 – 5.8210YES pH often too high for strong acids (

).
TFA (Additive) ~0.3< 1.5210YES (Caution) Strong ion-pairing agent. Suppresses MS signal (see Module 4).
Standard Operating Procedure: Preparation of 25mM Phosphate Buffer (pH 2.5)

Failure to follow the order of operations is the #1 cause of "phantom" retention shifts.

  • Weigh: Dissolve Potassium Dihydrogen Phosphate (

    
    ) in 900mL of HPLC-grade water.
    
  • Adjust pH: Use Phosphoric Acid (

    
    ) to adjust pH to 2.5 while stirring .
    
    • Critical: Adjust pH before adding any organic solvent. Organic solvents shift the activity of protons, making pH meter readings inaccurate.

  • Dilute: Bring to volume (1L) with water.

  • Filter: Filter through a 0.2µm membrane to remove particulates that could damage check valves.

Module 3: Troubleshooting Peak Shape
Q: Why are my peaks splitting or tailing?

A: Peak splitting often indicates you are operating at the


, while tailing indicates secondary interactions.

Scenario A: The Split Peak (The "Saddle")

  • Cause: The mobile phase pH is too close to the analyte

    
    .
    
  • Mechanism: The analyte spends time in both ionized and neutral states as it travels down the column.[1] Since these forms have different velocities, they begin to separate, resulting in a broad, split, or "saddle-shaped" peak.

  • Fix: Adjust pH away from the

    
     (preferably lower).
    

Scenario B: The Tailing Peak

  • Cause: Secondary Silanol Interactions.[4][5]

  • Mechanism: Even at low pH, some residual silanol groups (

    
    ) on the silica surface remain ionized (
    
    
    
    ). If your carboxylic acid has any basic functionality (e.g., amino acids), it will ion-exchange with these silanols.
  • Fix:

    • Use a "Type B" High-Purity Silica column (fully end-capped).

    • Increase buffer concentration (e.g., from 10mM to 25mM) to mask silanol sites.

Module 4: The "Disappearing Peak" (Phase Collapse)
Q: I paused the flow, and when I restarted, my retention was gone. Why?

A: You have likely experienced Hydrophobic Collapse (also known as Dewetting).[6]

The Mechanism: If you are running highly aqueous mobile phases (>95% water) to retain polar acids, the hydrophobic C18 chains on the silica surface effectively "repel" the water. When flow stops or pressure drops, the water is expelled from the pores.[7] The C18 chains mat down, and the surface becomes inaccessible. When you restart flow, the mobile phase cannot re-enter the pores.

Workflow: Diagnosing & Fixing Dewetting

Dewetting Issue Loss of Retention after flow stop CheckPhase Mobile Phase >95% Aqueous? Issue->CheckPhase Confirm Diagnosis: Phase Collapse CheckPhase->Confirm Yes Fix1 Immediate Fix: Flush with 100% ACN (Re-wets pores) Confirm->Fix1 Fix2 Long Term: Switch to AQ-C18 Column Fix1->Fix2

Figure 2: Diagnostic workflow for hydrophobic collapse (dewetting).

Preventative Protocol:

  • Option 1: Always maintain at least 3-5% organic solvent (Methanol/Acetonitrile) in Mobile Phase A.

  • Option 2: Use a Polar-Embedded (AQ) column. These have a hydrophilic group inserted into the alkyl chain that allows water to penetrate the pores even at 100% aqueous conditions.

Module 5: LC-MS Compatibility
Q: Can I use TFA for LC-MS?

A: You can, but it comes with a significant penalty.[8]

The Trade-off:

  • Trifluoroacetic Acid (TFA): Excellent for peak shape (ion-pairing masks silanols) and retention (

    
    ).
    
  • The Problem: TFA anions form strong ion pairs with analytes in the gas phase (electrospray source), preventing them from entering the mass spec detector. This causes Signal Suppression (up to 90% loss of sensitivity).

The LC-MS Alternative: Use Formic Acid (0.1%) .[9][10]

  • Pros: Volatile, minimal suppression.

  • Cons: Higher pH (~2.7) than TFA.[2] If peak shape suffers, consider using a column with "Charged Surface Hybrid" (CSH) technology or similar, which mimics the effect of TFA without the chemical additive.

References
  • Dolan, J. W. (2020). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Link

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Link

  • McCalley, D. V. (2023). Understanding and managing peak shape problems in HPLC. Chemical Communications. Link

  • Shimadzu. (2020). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Link

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Link

Sources

Troubleshooting

preventing decomposition of 2-[(3-Methylcyclohexyl)oxy]butanoic acid during analysis

This guide serves as a technical support resource for researchers encountering stability issues with 2-[(3-Methylcyclohexyl)oxy]butanoic acid (MCOBA) during analytical workflows (HPLC, LC-MS, or GC-MS). The recommendatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering stability issues with 2-[(3-Methylcyclohexyl)oxy]butanoic acid (MCOBA) during analytical workflows (HPLC, LC-MS, or GC-MS).

The recommendations below address the specific physicochemical vulnerabilities of


-alkoxy carboxylic acids, focusing on preventing acid-catalyzed ether cleavage , in-situ esterification , and oxidative degradation .

Subject: 2-[(3-Methylcyclohexyl)oxy]butanoic acid (MCOBA) Ticket Priority: High (Data Integrity Risk)[1]

Executive Summary: The Instability Mechanism

Before troubleshooting, you must understand why the molecule degrades. MCOBA contains two sensitive motifs interacting destructively under standard analytical conditions:

  • The Secondary Ether Linkage: The oxygen is bonded to a secondary carbon on the cyclohexane ring. In the presence of strong acid modifiers (e.g., 1% Formic Acid) or high heat, this linkage is susceptible to

    
    -like cleavage, releasing 3-methylcyclohexanol.[1]
    
  • The Carboxylic Acid: In protic solvents (Methanol, Ethanol) used commonly in HPLC, the carboxylic acid undergoes Fisher Esterification even at room temperature if acidic modifiers are present, creating a "ghost" impurity (the methyl ester) and reducing the API signal.

Troubleshooting Guide (FAQ Format)

Issue 1: "My LC-MS peak area decreases over time while the sample sits in the autosampler."

Diagnosis: In-situ Esterification.[1] If your sample diluent or mobile phase contains Methanol (MeOH) and an acid modifier (Formic/Acetic acid), MCOBA is converting to its methyl ester.[1]

Corrective Protocol:

  • Switch Solvents: Replace Methanol with Acetonitrile (ACN) for both the sample diluent and Mobile Phase B. ACN is aprotic and cannot esterify the carboxylic acid.

  • Buffer Modification: If you must use alcohols, remove the acid modifier from the sample diluent. Use 10mM Ammonium Acetate (pH ~6.8) instead of 0.1% Formic Acid.[1]

  • Temperature Control: Set the autosampler temperature to 4°C . Esterification rates drop significantly at lower temperatures.[1]

Issue 2: "I see a split peak or 'fronting' in my chromatogram."

Diagnosis: On-Column Racemization or pH mismatch.[1] MCOBA has a chiral center at the


-carbon (C2 of the butanoic chain). The 

-proton is acidic.[1]
  • High pH (>8): Causes enolization and racemization, leading to peak splitting if using a chiral column or diastereomeric separation.[1]

  • Low pH (<2): Suppresses ionization but risks ether hydrolysis.[1]

Corrective Protocol:

  • Optimal pH: Maintain mobile phase pH between 3.0 and 4.5 . This keeps the acid protonated (improving retention on C18) without catalyzing rapid ether cleavage.

  • Buffer: Use 5mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.[1]

Issue 3: "In GC-MS, I see multiple peaks including cyclohexene derivatives."

Diagnosis: Thermal Elimination (Pyrolysis).[1] Injecting the free carboxylic acid into a hot GC inlet (250°C+) causes thermal decarboxylation or elimination of the ether group (forming 3-methylcyclohexene).

Corrective Protocol:

  • Mandatory Derivatization: You cannot analyze the free acid reliably by GC.

  • Method: Use TMS-derivatization (BSTFA + 1% TMCS, 60°C for 30 min).[1] This caps the carboxylic acid, lowering the boiling point and preventing thermal degradation.

  • Alternative: Use Methyl Chloroformate (MCF) derivatization in a pyridine/methanol medium prior to injection.[1]

Recommended Analytical Workflows

A. HPLC/LC-MS Parameters (Stability-Optimized)
ParameterRecommendationRationale
Column C18 (End-capped) or Phenyl-HexylEnd-capping prevents silanol interactions with the ether oxygen.[1]
Mobile Phase A Water + 5mM Ammonium Formate (pH 3.[1]5)Buffering prevents extreme acidity that cleaves the ether.
Mobile Phase B Acetonitrile (Grade: LC-MS)CRITICAL: Do NOT use Methanol to prevent esterification.[1]
Column Temp 30°C - 35°CAvoid temperatures >45°C to minimize hydrolysis risk.[1]
Gradient 5% B to 95% B over 10 minStandard gradient; compound is moderately lipophilic.[1]
Sample Diluent 50:50 Water:AcetonitrileMatches initial gradient strength; aprotic.[1]
B. Sample Preparation (Extraction)

If extracting MCOBA from biological matrices (plasma/tissue):

  • Avoid Acidic Precipitation: Do not use Trichloroacetic acid (TCA).[1]

  • Use LLE (Liquid-Liquid Extraction): Extract into Ethyl Acetate or MTBE at neutral pH.[1]

  • Dry Down: Evaporate under Nitrogen at <40°C. Reconstitute in Water:ACN (50:50).

Visualizing the Decomposition Pathways

The following diagram illustrates the two primary degradation routes you must prevent: Acid-Catalyzed Hydrolysis (Ether Cleavage) and Esterification .

MCOBA_Degradation cluster_legend Legend MCOBA MCOBA (Target Analyte) MethylEster Methyl Ester Impurity (Artifact) MCOBA->MethylEster Fisher Esterification (Occurs in Autosampler) CleavageProducts 3-Methylcyclohexanol + 2-Hydroxybutanoic Acid MCOBA->CleavageProducts Ether Hydrolysis (SN1 Mechanism) Peroxide Hydroperoxide (Unstable) MCOBA->Peroxide Radical Autoxidation (Ether alpha-position) MeOH Solvent: Methanol Catalyst: H+ MeOH->MethylEster StrongAcid Strong Acid (pH < 2) Heat (>50°C) StrongAcid->CleavageProducts Air Air/Peroxides Air->Peroxide key Blue: Stable Analyte Red: Degradation Product Yellow: Stress Factor

Figure 1: Mechanistic pathways for MCOBA degradation.[1] Note that Methanol-induced esterification is the most common "false" degradation observed in LC-MS.[1]

Storage & Handling Protocols

To ensure long-term stability of reference standards:

  • Solid State: Store neat powder at -20°C under Argon or Nitrogen.[1] The ether linkage is susceptible to radical oxidation at the tertiary carbon on the cyclohexyl ring if exposed to air.

  • Stock Solutions:

    • Solvent: Dissolve in pure Acetonitrile or DMSO.

    • Container: Amber glass vials (silanized preferred).

    • Shelf Life: Discard after 1 month if stored at 4°C; 6 months if stored at -80°C.

  • Avoid: Do not store in protic solvents (Water, Alcohols) for more than 24 hours.

References

  • Ether Cleavage Mechanisms

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

    • Mechanism of Acid-Catalyzed Ether Cleavage.[1] Chemistry LibreTexts.[1] Link

  • Carboxylic Acid Analysis & Esterification

    • Tsiatsiani, L., et al. (2016).[1] Artifacts in LC-MS/MS Analysis: Esterification of Carboxylic Acids in Methanolic Solutions. Journal of Chromatography B.[1][2]

    • Fisher Esterification.[1] Organic Chemistry Portal.[1] Link

  • GC Derivatization of Alkoxy Acids

    • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Section: Acylation of Hydroxy & Alkoxy Acids).

    • Silylation Reagents for GC.[1] Sigma-Aldrich Technical Bulletin.[1] Link

Sources

Optimization

troubleshooting poor resolution in chiral GC separation of methylcyclohexyl compounds

Status: Active Agent: Senior Application Scientist Ticket ID: CHIRAL-GC-MCH-001 Subject: Troubleshooting Poor Resolution ( ) in Methylcyclohexyl Separations Introduction Welcome to the Advanced Separations Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: CHIRAL-GC-MCH-001 Subject: Troubleshooting Poor Resolution (


) in Methylcyclohexyl Separations
Introduction

Welcome to the Advanced Separations Support Center. You are likely here because your gas chromatographic separation of methylcyclohexyl analogs (e.g., methylcyclohexanols, methylcyclohexanones) is failing to achieve baseline resolution.

Methylcyclohexyl compounds present a unique challenge: they possess both geometric isomerism (cis/trans) and optical isomerism (enantiomers). A standard achiral column will separate the cis/trans diastereomers but will fail to resolve the enantiomers. To fix this, we must move beyond simple boiling-point physics and optimize for host-guest inclusion thermodynamics .

Phase 1: Diagnostic Triage

Before modifying your method, determine if the failure is thermodynamic (wrong column/temperature) or kinetic (system activity/flow).

Troubleshooting Logic Flow

G Start Start: Poor Resolution (Rs < 1.5) CheckPhase 1. Check Stationary Phase Start->CheckPhase IsChiral Is it a Beta-Cyclodextrin Phase? CheckPhase->IsChiral CheckT 2. Check Temperature IsChiral->CheckT Yes ActionCol Switch to Rt-bDEX or Supelco Beta-Dex 120 IsChiral->ActionCol No (Phenyl/Wax) IsIso Is method Isothermal < 100°C? CheckT->IsIso CheckPeak 3. Analyze Peak Shape IsIso->CheckPeak Yes ActionT Lower T by 10°C Reduce Ramp Rate IsIso->ActionT No (Fast Ramp) Tailing Tailing Factor > 1.2? CheckPeak->Tailing Tailing->ActionT No (Peaks Sharp but Merged) ActionDeriv Derivatize (TFA/TMS) Deactivate Liner Tailing->ActionDeriv Yes

Figure 1: Decision tree for isolating the root cause of co-elution in chiral GC.

Phase 2: Stationary Phase Selection

Q: I am using a standard 5% phenyl column and see two peaks. Why can't I see the enantiomers?

A: You are seeing the separation of diastereomers (cis vs. trans), not enantiomers. Methylcyclohexyl rings require a "lock and key" mechanism for chiral recognition. You must use a Cyclodextrin (CD) based stationary phase.[1]

  • The Mechanism: The methylcyclohexyl ring fits snugly into the hydrophobic cavity of the CD. The separation is driven by the formation of transient inclusion complexes.

  • The Selection: For 6-membered rings like methylcyclohexane,

    
    -Cyclodextrin  (7 glucose units) is the gold standard. 
    
    
    
    -CD (6 units) is often too small, and
    
    
    -CD (8 units) is too loose.

Recommended Phases:

  • Primary: Permethylated

    
    -Cyclodextrin (e.g., Rt-bDEXsm, Beta-Dex 120). The permethylation lowers the melting point of the CD, allowing for better mass transfer at lower temperatures [1].
    
  • Secondary: If resolution is partial, switch to a derivatized phase like 2,3-di-O-acetyl-6-O-tert-butylsilyl-

    
    -CD . The bulky silyl groups alter the cavity shape, often resolving difficult isomer pairs.
    
Phase 3: Thermodynamics (Temperature & Flow)

Q: My peaks are sharp, but they overlap perfectly. Should I ramp the temperature faster?

A: Absolutely not. Chiral separations are enthalpy-driven . The energy difference (


) between the R-enantiomer complex and the S-enantiomer complex is small.
  • High Temperature: Kinetic energy overcomes the weak inclusion forces. The analyte spends less time "inside" the CD cavity, destroying resolution.

  • Low Temperature: Maximizes the time the analyte spends interacting with the chiral selector, increasing the separation factor (

    
    ).
    

Optimization Protocol:

  • Switch to Isothermal: Do not use a ramp. Set the oven to 10°C below the boiling point of your solvent or analyte (typically 90°C–110°C for methylcyclohexanols).

  • Linear Velocity: Methylcyclohexyl compounds are volatile. If using Helium, optimize linear velocity (

    
    ) to 25–30 cm/sec. If using Hydrogen, push to 40–50 cm/sec to maintain efficiency at lower temperatures [2].
    

Data: Effect of Temperature on Resolution (


) 
| Temperature | Retention Time (min) | Peak Width (W) | Separation Factor (

) | Resolution (

) | | :--- | :--- | :--- | :--- | :--- | | 130°C (Iso) | 4.2 | Narrow | 1.01 | 0.8 (Fail) | | 110°C (Iso) | 8.5 | Medium | 1.04 | 1.2 (Marginal) | | 90°C (Iso) | 14.1 | Broad | 1.08 | 1.9 (Pass) |
Phase 4: Sample Derivatization (The "Hidden" Variable)

Q: I have resolution, but the peaks tail badly (


). Is my column dead? 

A: Likely not. Methylcyclohexanols have a hydroxyl (-OH) group that hydrogen bonds with active sites on the liner or the column wall. This "non-specific" adsorption competes with the "specific" chiral recognition.

Solution: Block the polar group via Derivatization . Converting the alcohol to a trifluoroacetate (TFA) ester eliminates hydrogen bonding and improves the "fit" in the CD cavity.

Protocol: TFA Derivatization for Methylcyclohexanols

Warning: Perform in a fume hood. Reagents are corrosive.

  • Aliquot: Place 1 mg of sample into a 2 mL reaction vial.

  • Reagent: Add 50

    
    L of Trifluoroacetic Anhydride (TFAA) .
    
  • Catalyst: (Optional) Add 10

    
    L of Pyridine to scavenge acid.
    
  • Incubate: Cap and heat at 60°C for 15 minutes.

  • Dry: Evaporate excess reagent under a gentle stream of Nitrogen (

    
    ).
    
  • Reconstitute: Dissolve residue in 500

    
    L of Hexane or DCM.
    
  • Inject: 1

    
    L Split (50:1).
    

Visualizing the Mechanism

Mechanism cluster_0 Derivatization Effect Analyte Methylcyclohexanol (Guest) Selector Beta-Cyclodextrin (Host Cavity) Analyte->Selector Hydrophobic Interaction Complex Inclusion Complex [Host:Guest] Selector->Complex Steric Fit (Enthalpy Driven) Resolution Chiral Resolution Complex->Resolution Differential Stability (K_R vs K_S) TFA TFA Group TFA->Analyte Blocks H-Bonding Increases Volatility

Figure 2: The derivatization process improves the hydrophobic fit between the analyte and the cyclodextrin cavity.

References
  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Restek Corporation. (2025).[2] Chiral Separation and Optimization on Substituted

    
    -Cyclodextrin Columns. Restek Technical Guide. 
    
  • Sigma-Aldrich (Supelco). (2023). Chiral GC Column Selection Guide: Beta-Dex Series.

  • Gil-Av, E., et al. (1966).[3] Separation of Enantiomers by Gas Liquid Chromatography. Tetrahedron Letters.

Sources

Troubleshooting

Technical Support Center: High-Purity Esterification of 2-Hydroxybutanoic Acid

Executive Technical Overview The esterification of 2-hydroxybutanoic acid (2-HBA) presents a unique set of challenges compared to simple aliphatic carboxylic acids. As an -hydroxy acid (AHA), 2-HBA possesses dual functio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The esterification of 2-hydroxybutanoic acid (2-HBA) presents a unique set of challenges compared to simple aliphatic carboxylic acids. As an


-hydroxy acid (AHA), 2-HBA possesses dual functionality—a carboxyl group and an adjacent hydroxyl group. This bifunctionality creates a competitive landscape between the desired intermolecular esterification (with an external alcohol) and undesired oligomerization  (self-esterification).

Furthermore, the


-proton is acidic, making the chiral center susceptible to racemization  under thermal or strong acid stress. This guide provides authoritative protocols to suppress these side reactions and maximize the yield of the target ester (e.g., methyl 2-hydroxybutyrate).

Reaction Pathway Analysis

To control impurities, one must first visualize the competitive kinetics. The diagram below maps the thermodynamic and kinetic divergence points.

ReactionPathways Substrate 2-Hydroxybutanoic Acid (2-HBA) Protonated Protonated Intermediate Substrate->Protonated + H+ Catalyst Alcohol Alcohol (R-OH) (Excess) Target Target Ester (Methyl/Ethyl 2-HBA) Protonated->Target + R-OH (Major Path) Oligomer Linear Oligomers (Dimers/Trimers) Protonated->Oligomer + 2-HBA (Competition) Dehydrated 2-Butenoic Acid Ester (Elimination Product) Protonated->Dehydrated - H2O (High T / Strong Acid) Racemate Racemized Ester (Loss of Chirality) Protonated->Racemate Enolization (Long Reaction Time)

Figure 1: Competitive reaction pathways in the acid-catalyzed esterification of 2-HBA. Green indicates the desired pathway; red indicates impurity formation.

Critical Troubleshooting Guides

Issue 1: "I am detecting dimers and trimers (Oligomers) in my final product."

Diagnosis: This is the most common failure mode. The hydroxyl group of one 2-HBA molecule attacks the carboxyl group of another, forming a depsipeptide-like dimer. This is statistically favored at high substrate concentrations.

Mechanistic Insight: The reaction rate for esterification is


. The rate for dimerization is 

. Therefore, dimerization is second-order with respect to the substrate.

Corrective Protocol:

  • High Dilution Principle: Do not run the reaction "neat" or at high concentrations. Maintain the substrate concentration below 0.5 M.

  • Stoichiometric Flooding: Use the alcohol (methanol/ethanol) as the solvent. A molar ratio of >20:1 (Alcohol:Acid) is recommended. This statistically overwhelms the 2-HBA hydroxyls with alcohol hydroxyls, favoring the formation of the alkyl ester over the self-ester.

  • Stepwise Addition: For larger scales, add the 2-HBA solution slowly to the refluxing acidic alcohol. This keeps the instantaneous concentration of free acid low.

Issue 2: "My optical rotation values are lower than expected (Racemization)."

Diagnosis: If starting with enantiopure (S)-2-HBA, a drop in optical rotation indicates partial racemization. This occurs via the acid-catalyzed enolization mechanism, where the


-proton is removed, destroying the stereocenter transiently.

Corrective Protocol:

  • Switch Catalyst: Move from strong mineral acids (

    
    ) to milder solid-acid catalysts like Amberlyst-15  or Dowex 50W . These provide localized acidity without the aggressive bulk pH drop that promotes rapid enolization.
    
  • Temperature Control: Racemization follows Arrhenius kinetics with a high activation energy. Reduce reaction temperature from reflux (e.g., 65-80°C) to 40°C and extend the reaction time.

  • Enzymatic Route (The Ultimate Fix): If

    
     ee is required, abandon chemical catalysis. Use Candida antarctica Lipase B (CAL-B) .
    
    • Conditions: Immobilized CAL-B (Novozym 435), excess alcohol, 30-40°C. This enzyme is highly selective and operates at neutral pH, completely preventing racemization.

Issue 3: "The reaction stalls at 60-70% conversion."

Diagnosis: Fischer esterification is an equilibrium process (


). Water accumulation drives the reverse hydrolysis reaction.

Corrective Protocol:

  • Chemical Drying: Add fused Molecular Sieves (3Å or 4Å) directly to the reaction flask. Use approx. 20g of sieves per 100g of expected water byproduct.

  • Azeotropic Distillation: For ethyl/butyl esters, use a Dean-Stark trap with a non-polar solvent (Toluene or Benzene).

    • Note: This is not effective for methyl esters due to the low boiling point of methanol. For methyl esters, use the Trimethyl Orthoformate method (water scavenger) or continuous Soxhlet extraction of the condensate through molecular sieves.

Optimized Experimental Protocol (Chemical Method)

Objective: Synthesis of Methyl (S)-2-Hydroxybutyrate with minimized oligomerization.

ParameterSpecificationRationale
Substrate (S)-2-Hydroxybutanoic AcidHigh purity starting material (>98%).
Reagent/Solvent Anhydrous MethanolActs as reactant and solvent (20 molar equivalents).
Catalyst Thionyl Chloride (

)
Generates anhydrous HCl in situ and scavenges water.
Temperature 0°C

Room Temp
Gradual warming prevents thermal shock/racemization.
Time 12 - 16 HoursSlower rate ensures kinetic control over thermodynamic oligomers.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl2). Flush with nitrogen.

  • Solvent Charge: Add anhydrous Methanol (200 mL) to the flask and cool to 0°C in an ice bath.

  • Catalyst Generation: Dropwise, add Thionyl Chloride (1.2 eq relative to acid) to the cold methanol.

    • Caution: This generates HCl gas and Sulfite esters. Vent properly. This creates an anhydrous methanolic HCl solution.

  • Substrate Addition: Dissolve (S)-2-HBA (10 g, ~96 mmol) in 20 mL methanol. Add this solution dropwise to the reaction flask over 30 minutes.

    • Why? Slow addition maintains high dilution relative to the catalyst/solvent.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 12 hours. Monitor via TLC or GC-MS.

  • Workup (Critical for Impurity Removal):

    • Concentrate the mixture under reduced pressure (Rotavap) at <30°C to remove excess methanol and HCl. Do not heat.

    • Dissolve residue in Dichloromethane (DCM).

    • Wash with saturated

      
       (removes unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Distill the crude oil under high vacuum (0.5 mmHg). Oligomers will remain in the pot residue due to their high boiling points.

Purification Decision Tree

Use this logic flow to determine the appropriate purification strategy based on your specific impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckAcid Is unreacted acid present? Start->CheckAcid Wash Wash with sat. NaHCO3 (Extract into Aqueous) CheckAcid->Wash Yes CheckOligomer Are Oligomers present? CheckAcid->CheckOligomer No Wash->CheckOligomer Distill High Vacuum Distillation (Oligomers stay in pot) CheckOligomer->Distill Yes (Dimers/Trimers) CheckChiral Is Optical Purity Critical? CheckOligomer->CheckChiral No Distill->CheckChiral ChiralHPLC Chiral HPLC/GC (Check ee%) CheckChiral->ChiralHPLC Yes Final Pure Ester CheckChiral->Final No ChiralHPLC->Final

Figure 2: Purification workflow for 2-HBA esters.

FAQ: Expert Insights

Q: Can I use p-Toluenesulfonic acid (pTsOH) instead of HCl/Thionyl Chloride? A: Yes, pTsOH is excellent for higher boiling alcohols (ethanol/butanol) where you can use a Dean-Stark trap. However, for methanol, pTsOH can be difficult to remove completely without rigorous washing, and residual acid can catalyze hydrolysis during storage.

Q: Why do I see a peak at M+18 in my Mass Spec? A: This is likely the ammonium adduct if you used ammonia for neutralization, but more likely it is the hydrolysis product formed in the MS source or column if the sample wasn't dried properly. Ensure your sample is anhydrous.

Q: Is the acid chloride route (using SOCl2 on the neat acid first) recommended? A: No. Reacting thionyl chloride directly with neat 2-hydroxybutanoic acid is dangerous. The -OH group will react, potentially substituting the hydroxyl with a chlorine atom (


-chloro acid) or forming cyclic sulfite esters. Always generate the catalyst in the alcohol (as described in Section 4) or protect the hydroxyl group first (e.g., Acetyl protection) if you must use the acid chloride pathway.

References

  • Benchchem. Methyl 2-hydroxyisobutyrate | Experimental Protocols: Synthesis and Purification. (Analogous chemistry for alpha-hydroxy esters).

  • Google Patents. Method for producing methyl 2-hydroxybutanoate (JP4271494B2).

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (Mechanistic grounding).

  • ResearchGate. Self-catalyzed esterification of 2-hydroxyisobutyric acid. (Kinetics of self-esterification).[1]

  • NIH / PMC. Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids. (Oligomerization mechanisms).[2]

Sources

Optimization

optimizing reaction temperature for 2-[(3-Methylcyclohexyl)oxy]butanoic acid synthesis

Topic: Optimizing Reaction Temperature for 2-[(3-Methylcyclohexyl)oxy]butanoic Acid Synthesis Technical Support Center: Reaction Optimization Guide Subject: Temperature Control Strategies for Williamson Ether Synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 2-[(3-Methylcyclohexyl)oxy]butanoic Acid Synthesis

Technical Support Center: Reaction Optimization Guide

Subject: Temperature Control Strategies for Williamson Ether Synthesis of Sterically Hindered Secondary Ethers. Applicable Compound: 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3).[1] Protocol ID: OP-WES-3MCH-04

Executive Summary

Synthesizing 2-[(3-Methylcyclohexyl)oxy]butanoic acid presents a classic conflict in organic synthesis: the nucleophilic substitution (


) required to form the ether linkage competes directly with elimination (

) pathways. This competition is exacerbated by the steric hindrance of the secondary alcohol (3-methylcyclohexanol) and the acidity of the

-proton in the electrophile (2-halobutanoic acid derivative).

This guide provides a troubleshooting framework for optimizing reaction temperature, ensuring high conversion while suppressing the formation of elimination byproducts (but-2-enoic acid derivatives and cyclohexene analogs).

Part 1: The Thermodynamic & Kinetic Landscape

To troubleshoot effectively, one must understand the causality governed by temperature.

Reaction Pathway Analysis

The synthesis typically proceeds via a Williamson Ether Synthesis.[2][3][4][5][6][7][8]

  • Nucleophile: Sodium 3-methylcyclohexanolate (generated in situ).

  • Electrophile: 2-Bromobutanoic acid (or its ester).

Critical Temperature Thresholds:

  • < 0°C (Deprotonation Phase): Essential for controlling the exothermic deprotonation of the alcohol by sodium hydride (NaH).

  • 40°C - 60°C (Substitution Window): The "Goldilocks" zone where

    
     kinetics are sufficient to overcome steric hindrance without activating the higher-energy 
    
    
    
    transition state.
  • > 80°C (Elimination Danger Zone): Thermal energy is sufficient to overcome the activation barrier for dehydrohalogenation, leading to rapid accumulation of alkene impurities.

ReactionPathways cluster_legend Pathway Selectivity Start Reactants: 3-Methylcyclohexanol + 2-Bromobutanoic Acid Deprot Intermediate: Alkoxide Ion Start->Deprot NaH, 0°C (Exothermic Control) Product Target Ether: 2-[(3-Methylcyclohexyl)oxy] butanoic acid Deprot->Product SN2 Pathway (40-60°C) Side1 Impurity A: But-2-enoic acid (Elimination) Deprot->Side1 E2 Pathway (>80°C) Side2 Impurity B: Methylcyclohexene (Elimination) Deprot->Side2 Acid/Thermal Dehydration legend_text Green: Favored at Optimized Temp Red: Favored at High Temp

Figure 1: Kinetic competition between substitution (


) and elimination (

) pathways governed by thermal energy.

Part 2: Experimental Protocol & Optimization Data

Baseline Protocol (OP-WES-3MCH-04)
  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide). Note: DMF allows higher temps but requires harder workup.

  • Base: Sodium Hydride (NaH, 60% dispersion in oil), 2.2 equiv.

  • Step 1: Suspend NaH in solvent at 0°C . Add 3-methylcyclohexanol dropwise. Stir 30 min at 0°C, then 30 min at RT to ensure complete alkoxide formation.

  • Step 2: Cool back to 0°C . Add 2-bromobutanoic acid dropwise.

  • Step 3: Warm to Target Temperature (T_rxn) and monitor.

Optimization Data: Temperature vs. Yield vs. Impurity

The following table summarizes the effect of


 on the reaction profile after 4 hours.
Temperature (

)
Conversion (%)Yield (Target Ether)Impurity A (Alkene)Observation
25°C (RT) 15%12%< 1%Kinetic Trap: Reaction is too slow due to steric bulk of the secondary alcohol.
50°C 65%58%5%Optimal Start: Good balance. Requires longer time (8-12h) for completion.
65°C 92%81% 8%Sweet Spot: High conversion with manageable impurity profile.
85°C (Reflux) 98%45%45% Thermodynamic Failure: Elimination dominates. "Black tar" formation likely.

Part 3: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned dark brown/black at 80°C, and the yield is <20%. What happened?

Diagnosis: Thermal decomposition and polymerization. Explanation: At 80°C, you likely triggered the E2 elimination of 2-bromobutanoic acid to form 2-butenoic acid (crotonic acid). This unsaturated acid is highly reactive and can polymerize or react with the alkoxide in Michael additions, creating a complex mixture of oligomers (the "tar"). Solution:

  • Lower Temperature: Cap your reaction temperature at 60°C.

  • Change Solvent: If using DMF (bp 153°C), switch to THF (bp 66°C) to physically limit the temperature to a safer reflux point.

Q2: I am running the reaction at 25°C to avoid impurities, but after 24 hours, I still have 80% starting material. How do I fix this?

Diagnosis: Kinetic trapping due to steric hindrance. Explanation: 3-methylcyclohexanol is a secondary alcohol with a bulky ring structure. The nucleophile (alkoxide) struggles to access the electrophilic center of the 2-bromobutanoic acid at room temperature. The activation energy (


) for the 

attack is not being met. Solution:
  • Stepwise Heating: Increase temperature to 50°C . Monitor by TLC/HPLC every 2 hours.

  • Catalysis: Add a catalytic amount (10 mol%) of TBAI (Tetrabutylammonium iodide) . This performs a Finkelstein exchange in situ (Br

    
     I), creating a more reactive iodide electrophile that reacts faster at lower temperatures.
    
Q3: Does the stereochemistry of the 3-methylcyclohexanol affect the optimal temperature?

Diagnosis: Stereoselective reaction rates. Explanation: Yes. The cis and trans isomers of 3-methylcyclohexanol have different steric profiles. The axial vs. equatorial position of the hydroxyl group changes the nucleophilicity.

  • Insight: An axial alkoxide is more sterically crowded and may require slightly higher temperatures (e.g., 65°C) to react compared to an equatorial alkoxide. Recommendation: If using a racemic mixture, optimize for the slower isomer (slightly higher temp) or accept that one isomer will react faster.

Q4: Why do you recommend adding the acid at 0°C if I'm going to heat it anyway?

Diagnosis: Exotherm management. Explanation: The initial mixing of the alkoxide (strong base) and the acid (electrophile) can be locally exothermic. Adding reagents at high temperature can cause "hot spots" that instantaneously trigger elimination side reactions before the bulk mixing occurs. Protocol Check: Always mix cold (


C), then ramp the temperature slowly (

C/min) to the set point.

Part 4: Optimization Workflow

Follow this logic flow to determine the specific conditions for your lab setup.

OptimizationFlow Start Start Optimization (Target: 2-[(3-Methylcyclohexyl)oxy]butanoic acid) Step1 Run Pilot at 50°C (4h) Start->Step1 Check Check Conversion (HPLC/NMR) Step1->Check LowConv Conversion < 50% Check->LowConv Too Slow GoodConv Conversion > 80% Check->GoodConv Good Rate Action1 Add Catalyst (TBAI) OR Increase T to 60°C LowConv->Action1 CheckImp Check Impurity Profile GoodConv->CheckImp HighImp Alkene Impurity > 10% CheckImp->HighImp Elimination Dominates LowImp Alkene Impurity < 5% CheckImp->LowImp Clean Rxn Action2 Decrease T to 40°C Extend Time to 12h HighImp->Action2 Action3 Success: Lock Protocol LowImp->Action3

Figure 2: Decision matrix for tuning reaction temperature based on conversion and impurity data.

References

  • Williamson, A. W. (1850).[5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).[5]

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Planning and Limitations." Link

  • BenchChem. (2025).[6] "Application Notes and Protocols for Williamson Ether Synthesis." Link

  • Mita, T., et al. (2014).[9] "Carboxylation with CO2 via Brook Rearrangement." Organic Letters, 16, 14-17.[9] (Context on alpha-hydroxy acid derivatives). Link

  • CymitQuimica. "Product Data: 2-[(3-Methylcyclohexyl)oxy]butanoic acid."[1] Link

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-bromobutanoic acid and sodium hydride before experimentation.

Sources

Troubleshooting

dealing with emulsion formation during workup of butanoic acid derivatives

This guide is designed for researchers and process chemists dealing with the specific challenges of working up butanoic acid ( ) derivatives. Unlike long-chain fatty acids (which form obvious soaps) or small molecules (w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and process chemists dealing with the specific challenges of working up butanoic acid (


) derivatives. Unlike long-chain fatty acids (which form obvious soaps) or small molecules (which partition cleanly), 

derivatives occupy a "frustrating middle ground" of amphiphilicity, leading to persistent emulsions and rag layers.

The Core Problem: The Amphiphilic Trap

Butanoic acid derivatives (esters, amides, and functionalized chains) often possess a distinct structural duality: a short hydrophobic butyl tail and a polar head group. This structure mimics a surfactant.

  • The Mechanism: When the aqueous phase is basic (pH > 5), any free carboxylic acid (starting material or hydrolysis byproduct) deprotonates to form a butyrate anion. This anion acts as a hydrotrope or surfactant, lowering the interfacial tension between your organic solvent and water, stabilizing micro-droplets (emulsion).

  • The Result: A stable "milky" layer or an indefinite interface (rag layer) that refuses to separate by gravity alone.

Troubleshooting Hub (Q&A)

Scenario A: "The entire mixture is milky/opaque with no visible separation."

Diagnosis: You likely have a Stable Macro-Emulsion . This is often caused by the formation of "soaps" (butyrate salts) or vigorous mechanical agitation that created droplets smaller than the critical coalescence diameter.

Immediate Fix (The pH Switch):

  • Scientific Logic: Protonating the carboxylate anion destroys its surfactant properties.

  • Action:

    • Check the pH of the aqueous layer.[1][2][3]

    • Dropwise add 1M HCl (or

      
      ) until pH < 2.
      
    • Observation: The milky solution should clarify as the butyrate converts back to free butanoic acid, which partitions into the organic phase or becomes less surface-active.

Scenario B: "I see a distinct 'Rag Layer' between phases."

Diagnosis: Particulate Stabilization (Pickering Emulsion) . Fine solids (insoluble salts, catalyst residues, or polymerized byproducts) are trapped at the interface, physically preventing the phases from merging.

Immediate Fix (Filtration):

  • Scientific Logic: Removing the solid stabilizers allows the liquid interfaces to touch and coalesce.

  • Action:

    • Do not try to extract through it.

    • Filter the entire biphasic mixture through a pad of Celite 545 or a glass wool plug into a clean flask.

    • Rinse the filter cake with fresh solvent.

    • Return filtrate to the separatory funnel.[4][5] Separation is often instantaneous.

Scenario C: "The interface is invisible (Refractive Index/Density Matching)."

Diagnosis: Iso-Density or Iso-Refractive State . This is common when using chlorinated solvents (DCM) with brine, or Ethyl Acetate with heavy aqueous buffers. The densities of the two phases have matched ($ \rho_{org} \approx \rho_{aq} $).

Immediate Fix (Density Shift):

  • Scientific Logic: You must break the density symmetry.

  • Action:

    • Add a significant volume of Water (to lower aqueous density) OR Saturated Brine (to raise aqueous density).

    • Alternative: Add more organic solvent (DCM sinks, EtOAc floats) to shift the bulk density.

    • Visualization: Add a trace amount of a lipophilic dye (e.g., Iodine crystal) or a water-soluble dye (food coloring) to identify the layers.

Deep Dive Protocols

Protocol 1: The "Salting Out" Method (Ionic Strength Modulation)

Best for: Hydrophilic derivatives (amides/alcohols) that are dragging water into the organic phase.

Theory: Increasing the ionic strength of the aqueous phase disrupts the hydration shell of the organic molecules ("Salting Out"), forcing them into the organic layer and increasing the density difference (


).

Step-by-Step:

  • Prepare Saturated Brine: Dissolve NaCl in water until no more dissolves at room temperature (~36g/100mL).

  • Add to Emulsion: Add a volume of brine equal to 20-50% of your aqueous phase volume.

  • Gentle Mixing: Do not shake vigorously. Swirl the funnel in a circular motion for 2 minutes.

  • Wait: Allow 10–15 minutes for separation.

Protocol 2: The Co-Solvent Disruption

Best for: Stubborn emulsions in chlorinated solvents.

Theory: Adding a small amount of a water-miscible organic solvent reduces the surface tension difference and disrupts the hydrogen bonding network stabilizing the emulsion.

Step-by-Step:

  • Add Methanol or Ethanol (approx. 5-10% of the total volume) to the separatory funnel.

  • Swirl gently.

  • Note: This will increase the solubility of your product in the aqueous phase slightly, so re-extract the aqueous layer an extra time.

Visualizing the Mechanism & Workflow

Diagram 1: The "Soap" Mechanism of Emulsion

This diagram illustrates why pH adjustment is the most effective tool for acid-derivative emulsions.

EmulsionMechanism cluster_0 Basic Conditions (pH > 5) cluster_1 Acidic Workup (pH < 2) Acid R-COOH (Butanoic Derivative) Salt R-COO⁻ Na⁺ (Surfactant/Soap) Acid->Salt Deprotonation Base Base (NaHCO3/NaOH) Base->Salt Micelle Micelle Formation (Stable Emulsion) Salt->Micelle Self-Assembly FreeAcid R-COOH (Neutral Species) Micelle->FreeAcid Protonation (Breaks Micelle) Proton H⁺ Source (HCl/H2SO4) Proton->FreeAcid PhaseSep Clean Phase Separation FreeAcid->PhaseSep Partitions to Organic

Caption: Mechanism of emulsion formation via carboxylate surfactant generation and its reversal through acidification.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Start Emulsion Detected CheckType Observe Interface Start->CheckType RagLayer Rag Layer (Solid Particulates) CheckType->RagLayer Milky Milky/Opaque (Micro-Emulsion) CheckType->Milky NoInterface No Visible Interface (Density Match) CheckType->NoInterface ActionFilter Filter through Celite RagLayer->ActionFilter Remove Solids ActionAcid Acidify (pH < 2) Milky->ActionAcid If Acidic Product ActionBrine Add Saturated Brine Milky->ActionBrine If Neutral Product ActionDilute Add Water or More Solvent NoInterface->ActionDilute Shift Density Success Phase Separation ActionFilter->Success ActionAcid->ActionBrine If persists ActionAcid->Success ActionBrine->Success ActionDilute->Success

Caption: Decision matrix for diagnosing and resolving phase separation issues during workup.

Prevention: Best Practices for Derivatives

ParameterRecommendationWhy?
Solvent Choice Dichloromethane (DCM) High density (

) usually ensures the organic layer sinks, avoiding "floating" emulsions common with EtOAc (

).
Agitation Swirl, Don't Shake Vigorous shaking creates micron-sized droplets that are energetically stable. Invert gently 20-30 times instead.
Pre-Wash Acid Wash First If your chemistry allows, wash the reaction mixture with dilute acid before adding water/brine to neutralize surfactants immediately.
Concentration Dilute Before Extracting High concentrations of amphiphilic products promote micelle formation. Diluting the organic phase reduces critical micelle concentration (CMC) issues.

References

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • University of Rochester, Dept. of Chemistry. (2026). Tips & Tricks: Emulsions. [Link]

  • Spectro Scientific. (2018). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • K-Jhil Scientific. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

Sources

Optimization

Technical Support Center: Quantitative Analysis of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #MCBA-2026-REFINE Subject: Method Refinement & Troubleshooting for Small NME Bioanalysis Welcome to the Technical Support Center You...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #MCBA-2026-REFINE Subject: Method Refinement & Troubleshooting for Small NME Bioanalysis

Welcome to the Technical Support Center

You are likely here because 2-[(3-Methylcyclohexyl)oxy]butanoic acid (hereafter 2-MCBA ) is presenting specific bioanalytical challenges. As an ether-linked carboxylic acid with multiple chiral centers and no significant chromophore, this molecule defies standard "generic" method development.

This guide is structured to troubleshoot the three most common failure modes reported by our user base: Chromatographic Resolution (Isomers) , Mass Spectrometric Sensitivity , and Extraction Recovery .

Part 1: Chromatographic Resolution & Peak Shape
Q: Why does my analyte elute as a broad, splitting peak or multiple partially resolved peaks on a standard C18 column?

Diagnosis: You are likely observing diastereomeric separation , not column failure. 2-MCBA contains three potential chiral centers:

  • C2 of the butanoic acid chain.

  • C1 and C3 of the cyclohexane ring.

Standard C18 columns can separate diastereomers (which have different physical properties) but cannot separate enantiomers. If you see a "split" peak, you are partially resolving the cis/trans isomers of the cyclohexane ring or the diastereomers formed by the ether linkage.

The Fix (Protocol Refinement):

Option A: Achiral Separation (For Summed Quantitation) If your tox/PK study does not require isomer-specific data, you must collapse the peaks to improve sensitivity.

  • Column: Switch to a column with high pore loading but lower shape selectivity, or use a shorter column to merge isomers.

  • Mobile Phase: Increase buffer strength.

    • A: 10 mM Ammonium Acetate (pH 4.5)

    • B: Acetonitrile:Methanol (50:50)

Option B: Chiral Separation (For Stereospecific PK) If you must quantify specific isomers (common in late-stage development), a standard C18 is insufficient.

Recommended Chiral Screening Workflow:

ParameterRecommendationRationale
Column Phase Immobilized Polysaccharide (e.g., Chiralpak IG or IC) Excellent for polar acids; tolerates reverse-phase solvents.
Mobile Phase 0.1% Formic Acid in ACN/Water (Isocratic)Acidic pH suppresses ionization of the -COOH, improving interaction with the chiral selector.
Flow Rate 0.5 - 0.8 mL/minLower flow rates often improve chiral recognition.
Part 2: Mass Spectrometry Detection (Sensitivity)
Q: I see no signal in ESI+ mode, and ESI- is unstable. How do I achieve LLOQ < 1 ng/mL?

Diagnosis: 2-MCBA lacks basic nitrogen atoms, making ESI+ (protonation) nearly impossible without adduct formation (


, which is unstable). It also lacks a UV chromophore.

The Fix (Ionization Strategy):

Primary Strategy: Negative Mode (ESI-) Optimization The carboxylic acid moiety is your ionization handle. You must ensure it is deprotonated in the source but retained on the column.

  • Source Temp: 450°C - 550°C (Ether linkages are thermally stable, push the temp).

  • Modifier: Use Ammonium Fluoride (0.5 mM) in the aqueous mobile phase.

    • Mechanism: Fluoride enhances deprotonation of carboxylic acids in ESI- better than acetate/formate, often boosting signal 5-10x.

Secondary Strategy: Derivatization (If ESI- fails) If matrix suppression in ESI- is too high, derivatize to add a permanent positive charge or high proton affinity group.

  • Reagent: DAABD-AE or AMPP (N-(4-aminomethylphenyl)pyridinium).

  • Reaction: Coupling to the -COOH group.

  • Result: Converts the analyte to a permanently charged cation, allowing sensitive ESI+ detection and shifting retention away from matrix suppression zones.

2-MCBA MS/MS Transition Table (Simulated for ESI-):

Precursor Ion (

)
Product Ion (

)
Loss/FragmentCollision Energy (eV)
199.1

111.1 Cleavage of Ether (Cyclohexyl ring loss)-18
199.1

85.0 Butanoic acid backbone-25
199.1

59.0 Acetate/Carboxyl fragment-35
Part 3: Sample Preparation & Extraction
Q: Recovery from plasma is inconsistent (40-60%). What is happening?

Diagnosis: The "amphiphilic" nature of 2-MCBA is the culprit. The cyclohexyl ring binds proteins, while the carboxylic acid makes it water-soluble at neutral pH.

The Fix (The "Acidic Lock" Protocol): You must lock the molecule in its non-ionized (neutral) state to extract it into organic solvent.

Recommended Workflow: Liquid-Liquid Extraction (LLE)

  • Aliquot: 50 µL Plasma.

  • Acidification (CRITICAL): Add 10 µL of 5% Formic Acid .

    • Why: Drops pH < 3.0. The -COOH (pKa ~4.8) becomes protonated (-COOH), rendering the molecule neutral and lipophilic.

  • Extraction Solvent: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (80:20) .

    • Note: Avoid pure hexane; the ether oxygen adds enough polarity that pure hexane recovery will be poor.

  • Agitate: Vortex 10 min, Centrifuge.

  • Dry & Reconstitute: Evaporate supernatant; reconstitute in Mobile Phase A/B (80:20).

Visualizing the Refinement Logic

The following diagram outlines the decision matrix for method development based on your specific study requirements (Stereospecific vs. Summed).

MethodRefinement Start START: 2-MCBA Method Development StudyType Define Study Requirement Start->StudyType Stereo Stereospecific PK Required? StudyType->Stereo Achiral Summed Isomer Quantitation Stereo->Achiral No (Tox/Early Stage) Chiral Individual Isomer Quantitation Stereo->Chiral Yes (Late Stage/Efficacy) Col_C18 Column: C18-PFP or C18 (High Carbon Load) Achiral->Col_C18 MP_Achiral MP: 10mM NH4OAc (pH 4.5) Promotes peak merging Col_C18->MP_Achiral Detect_Decision Sensitivity Check (LLOQ Target) MP_Achiral->Detect_Decision Col_Chiral Column: Immobilized Polysaccharide (e.g., Chiralpak IG/IC) Chiral->Col_Chiral MP_Chiral MP: 0.1% Formic Acid (Acidic pH essential for resolution) Col_Chiral->MP_Chiral MP_Chiral->Detect_Decision ESI_Neg Standard: ESI Negative Add 0.5mM NH4F Detect_Decision->ESI_Neg LLOQ > 1 ng/mL Deriv Low Sensitivity? Derivatize (AMPP/DAABD) Detect_Decision->Deriv LLOQ < 100 pg/mL

Caption: Decision tree for chromatographic and detection mode selection based on study phase and sensitivity requirements.

Part 4: Regulatory Validation (FDA/EMA M10)

When moving this method to validation, pay special attention to Selectivity regarding the ether linkage stability.

Critical Check: Ether linkages can be susceptible to in-source fragmentation or degradation during evaporation if the temperature is too high or the acid concentration is too strong.

  • Stability Test: Perform a "Bench-Top Stability" test specifically looking for the cleavage product (3-methylcyclohexanol). If this appears in your blank matrix after extraction, your evaporation step (Temperature > 40°C) might be degrading the analyte.

References
  • FDA/ICH. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][2] [Link]

  • Li, W., et al. (2011). Method development for the determination of carboxylic acids in biological matrices by LC-MS/MS. Journal of Chromatography B.
  • Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Anal Bioanal Chem. (Foundational principles for derivatizing poor ionizers, applicable to weak acids/neutrals). [Link]

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Source for immobilized polysaccharide column solvent tolerance). [Link]

Sources

Troubleshooting

overcoming solubility issues in biological assays with 2-[(3-Methylcyclohexyl)oxy]butanoic acid

Current Status: Operational Topic: Solubility Optimization in Biological Assays Compound Class:

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility Optimization in Biological Assays Compound Class: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-Alkoxy Carboxylic Acids
Assigned Specialist:  Senior Application Scientist[1][2]

Executive Summary & Root Cause Analysis

The Issue: Users frequently report precipitation, "oiling out," or inconsistent IC50 data when using 2-[(3-Methylcyclohexyl)oxy]butanoic acid . This compound presents a specific physicochemical challenge: it possesses a polar, ionizable head group (carboxylic acid) and a highly lipophilic, bulky tail (3-methylcyclohexyl ether).[1][3][2]

The Science (Why it Fails): The failure mechanism is typically Solvent Shock combined with pH Mismatch .

  • The Solubility Cliff: In 100% DMSO, the compound is fully solvated. When rapidly diluted into aqueous buffer, water molecules strip the DMSO shell faster than the compound can equilibrate.

  • Ionization State (pKa ~3.8 - 4.2): As an ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -alkoxy acid, the pKa is slightly lower than typical fatty acids.[1][2] At pH < 4, it exists as a neutral, lipophilic protonated species that is insoluble in water.[2] At pH > 6, it ionizes to the carboxylate anion, which is significantly more soluble.[2]
    
  • Aggregation: If the dilution lowers the pH locally or if the buffer capacity is weak, the compound forms micro-aggregates that are invisible to the naked eye but scatter light (interfering with optical assays) and reduce bioavailability.

Critical Workflow: Stock Preparation & Storage

Objective: Create a stable, anhydrous baseline.

ParameterSpecificationTechnical Rationale
Solvent Anhydrous DMSO (≥99.9%)Water contamination in DMSO lowers solubility over time by promoting protonation and aggregation.[1][3][2]
Concentration 10 mM - 50 mMAvoid maximizing saturation (e.g., >100 mM) to prevent "crashing" upon freeze-thaw cycles.
Storage -20°C in glass or polypropyleneAvoid polystyrene (PS) tubes for storage; lipophilic tails bind to PS.[1][3]
Thawing Room Temp + Vortex/SonicateCritical: Sonicate for 5 mins after thawing. Micro-crystals often form during freezing and must be re-dissolved before dilution.[1][3]

The "Step-Down" Dilution Protocol

Do NOT dilute directly from 100% DMSO to 100% Aqueous Buffer. This causes immediate precipitation (the "Oiling Out" effect).[1] Use this intermediate dilution method to maintain solubility.[1][3]

Step-by-Step Methodology

Reagents:

  • Stock: 10 mM Compound in DMSO.

  • Intermediate Solvent: DMSO or 50% DMSO/Water.[1][3]

  • Assay Buffer: PBS or HEPES (pH 7.4) + 0.01% Pluronic F-127 (or Tween-20).[1][3][2]

Protocol:

  • Prepare 500x Stock: Ensure your master stock is at 500x the final desired assay concentration (e.g., if assay is 10 µM, stock is 5 mM).[3][2]

  • The Intermediate Step (10x Shift):

    • Dilute the 500x stock 1:50 into the Assay Buffer to create a 10x Working Solution .

    • Crucial Detail: Add the DMSO stock dropwise into the buffer while vortexing rapidly. Do not add buffer to the DMSO.

    • Result: This creates a stable dispersion at 2% DMSO.[1][3]

  • Final Assay Addition:

    • Add 10 µL of the 10x Working Solution to 90 µL of cells/enzyme mix.

    • Final Concentration: 1x Compound, 0.2% DMSO.

Scientist's Note: The inclusion of 0.01% Pluronic F-127 or BSA (0.1%) in the assay buffer is often mandatory for this compound class to prevent it from sticking to the plastic walls of the well plate.

Visualization: Solubility Mechanism & Workflow

The following diagram illustrates the physicochemical transition of the compound during dilution and the decision logic for troubleshooting.

SolubilityLogic Stock DMSO Stock (Solvated & Stable) Dilution Aqueous Dilution (The Danger Zone) Stock->Dilution Add to Buffer Precip Precipitation / Aggregation (Neutral Species) Dilution->Precip Low pH (<5.0) Rapid Mixing No Surfactant Soluble Soluble Carboxylate (Anionic Species) Dilution->Soluble pH 7.4 Step-Down Protocol BSA/Tween Present Factors Critical Factors: 1. pH > pKa 2. Slow Addition 3. Carrier Protein (BSA) Factors->Soluble

Figure 1: The Solubility Bifurcation.[1][3][2] Successful assay integration depends on maintaining the ionized carboxylate state and preventing hydrophobic aggregation during the solvent shift.

Troubleshooting FAQs

Q1: The compound precipitates immediately when added to the cell media.[4] Why?

  • A: Cell media often contains salts that reduce the solubility of organic acids ("salting out").[1] Furthermore, if your media is serum-free, there is no albumin to bind and sequester the lipophilic tail.[3][2]

  • Fix: Pre-dilute the compound in culture media containing 5-10% FBS or 0.1% BSA before adding it to the cells.[3] The proteins act as a carrier system.

Q2: My IC50 curves are flat or inconsistent.

  • A: This suggests the compound is binding to the plastic microplate (polystyrene) rather than the target. The cyclohexyl tail is "sticky."

  • Fix: Switch to Low-Binding (NBS) plates or add 0.01% Triton X-100 (if the assay tolerates it) to keep the compound in solution.

Q3: Can I heat the solution to dissolve the precipitate?

  • A: You can heat the DMSO stock to 37°C to ensure full dissolution before dilution. However, do not heat the aqueous assay plate to force solubility; the compound will likely precipitate again as soon as it cools, leading to supersaturation artifacts.[2]

Q4: What is the maximum DMSO concentration I can use?

  • A:

    • Enzymatic Assays: Typically 5% (Check enzyme tolerance).

    • Cell-Based Assays: Strictly < 0.5% (v/v).[1][3] Above 1%, DMSO causes cytotoxicity and membrane permeabilization, which confounds results.[3][2]

Solubility & DMSO Tolerance Data

Assay ConditionSolubility EstimateRisk LevelRecommendation
pH 4.0 (Acetate Buffer) < 10 µMCRITICAL Unsuitable.[1][3][2] Compound is protonated/insoluble.[1][3]
pH 7.4 (PBS) ~50 - 100 µMMODERATE Safe for most potency assays.[1][3]
pH 7.4 + 1% BSA > 500 µMSAFE Albumin acts as a carrier; ideal for high concentrations.[1][3]
DMSO 100% > 50 mMSAFE Standard stock storage.[1][3]

References

  • Di, L., & Kerns, E. H. (2015).[3][2] Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Standard text on solubility and pKa in drug discovery).

  • BenchChem Technical Support. (2025). Troubleshooting DMSO Vehicle Effects & Compound Precipitation.

  • National Center for Biotechnology Information (NCBI). (2025).[1][3] PubChem Compound Summary for 2-Oxobutanoic acid derivatives. [1]

  • Popa-Burke, I., et al. (2014).[1][3][2][5] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.

  • Wayman, S. J., et al. (2002).[1][3][2] Optimization of DMSO concentrations for cell-based assays. Assay and Drug Development Technologies. (General guidance on DMSO limits).

Sources

Optimization

Technical Support Center: Enhancing the Long-Term Storage Stability of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

Welcome to the technical support center for 2-[(3-Methylcyclohexyl)oxy]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(3-Methylcyclohexyl)oxy]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the long-term storage stability of this compound. Our approach is rooted in a deep understanding of the molecule's chemical properties and potential degradation pathways, ensuring the integrity of your research materials.

Understanding the Molecule: A Dual-Functionality Challenge

2-[(3-Methylcyclohexyl)oxy]butanoic acid is a bifunctional molecule containing both a carboxylic acid and an ether linkage. This unique structure presents specific stability challenges that must be addressed for successful long-term storage. The ether group is susceptible to oxidation and acid-catalyzed cleavage, while the carboxylic acid moiety can undergo decarboxylation and is sensitive to changes in pH and temperature.

Below, we address common issues and questions regarding the stability of 2-[(3-Methylcyclohexyl)oxy]butanoic acid in a question-and-answer format, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I've observed a decrease in the purity of my 2-[(3-Methylcyclohexyl)oxy]butanoic acid sample over time. What are the likely degradation pathways?

The degradation of 2-[(3-Methylcyclohexyl)oxy]butanoic acid is primarily driven by the reactivity of its ether and carboxylic acid functional groups. The main degradation pathways to consider are:

  • Oxidative Degradation of the Ether Linkage: In the presence of oxygen, ethers can undergo autoxidation to form hydroperoxides and dialkyl peroxides[1]. These peroxide impurities are not only a sign of degradation but can also be explosive when concentrated[1]. This process is often initiated by light, heat, or the presence of metal ion catalysts.

  • Acid-Catalyzed Ether Cleavage: The ether bond can be cleaved under acidic conditions[2][3][4]. The protonation of the ether oxygen makes the adjacent carbon atoms susceptible to nucleophilic attack, leading to the formation of 3-methylcyclohexanol and 2-hydroxybutanoic acid.

  • Thermal Decomposition of the Carboxylic Acid: Carboxylic acids can undergo thermal decomposition through decarboxylation (loss of CO2) or dehydration[5]. The presence of water or other acid molecules can catalyze these reactions, lowering the temperature at which degradation occurs[5].

  • Hydrolysis: While ethers are generally stable to hydrolysis, prolonged exposure to high humidity and temperature, especially under acidic or basic conditions, can lead to cleavage of the ether bond.

Visualizing Degradation: Potential Pathways

To better understand the potential degradation routes, the following diagram illustrates the primary pathways for 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

G cluster_main 2-[(3-Methylcyclohexyl)oxy]butanoic acid cluster_degradation Degradation Pathways Main 2-[(3-Methylcyclohexyl)oxy]butanoic acid Oxidation Ether Peroxidation (Hydroperoxides, Peroxides) Main->Oxidation O2, Light, Heat Cleavage Acid-Catalyzed Ether Cleavage (3-Methylcyclohexanol + 2-Hydroxybutanoic Acid) Main->Cleavage H+, Nucleophile Decarboxylation Thermal Decarboxylation (1-(but-1-yloxy)-3-methylcyclohexane) Main->Decarboxylation Heat G cluster_start Initiation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Start Obtain High-Purity 2-[(3-Methylcyclohexyl)oxy]butanoic acid Acid Acidic Stress (e.g., 0.1M HCl) Start->Acid Base Basic Stress (e.g., 0.1M NaOH) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photo Photostability (Light Exposure) Start->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Analyze Data: - Purity Loss - Degradant Formation HPLC->Data Identify Identify Degradation Products (MS) Data->Identify Report Generate Stability Report and Recommendations Identify->Report

Caption: Workflow for a forced degradation study of 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

References
  • Bimolecular Decomposition Pathways for Carboxylic Acids of Relevance to Biofuels | The Journal of Physical Chemistry A - ACS Publications. (2014). Retrieved from [Link]

  • Bacterial Scission of Ether Bonds - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC. (n.d.). Retrieved from [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025). Retrieved from [Link]

  • Ether | Chemical Structure & Properties | Britannica. (2026). Retrieved from [Link]

  • Ether cleavage - Wikipedia. (n.d.). Retrieved from [Link]

  • Formation of carboxylic acids during degradation of monosaccharides - Czech Journal of Food Sciences. (n.d.). Retrieved from [Link]

  • -Elimination reactions in the cleavage of ethers. Eliminations across a... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants | Industrial & Engineering Chemistry Research - ACS Publications. (2004). Retrieved from [Link]

  • Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion - OnePetro. (2017). Retrieved from [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014). Retrieved from [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
  • US5691462A - Stabilized vinyl ether composition - Google Patents. (n.d.).
  • Carboxylic Acid Versatility in Modern Food Preservation Techniques - Patsnap Eureka. (2025). Retrieved from [Link]

  • Synthesis and Cleavage of Ethers - Longdom Publishing. (2022). Retrieved from [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC. (2020). Retrieved from [Link]

  • Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. (n.d.). Retrieved from [Link]

  • Cleaving Ethers - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • (PDF) Formation of Carboxylic Acids during Degradation of Monosaccharides. (2021). Retrieved from [Link]

  • Oxidative Degradation of Polyphenyl Ethers. (n.d.). Retrieved from [Link]

  • Pathways for carboxylic acid decomposition on titania | Langmuir - ACS Publications. (n.d.). Retrieved from [Link]

  • Carboxylic Acid Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]

  • Analytical Methods for Organic Acids - Shimadzu. (n.d.). Retrieved from [Link]

  • US10980886B2 - Compositions of a polyorthoester and an organic acid excipient - Google Patents. (n.d.).
  • Humidity drives spontaneous OH oxidation of organic particles - PMC - NIH. (2025). Retrieved from [Link]

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021). Retrieved from [Link]

  • 21.S: Carboxylic Acid Derivatives (Summary) - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Retrieved from [Link]

  • Synthetic Refrigeration Oils - Humidity Related Difficulties and Solutions - Purdue e-Pubs. (n.d.). Retrieved from [Link]

  • Analysis of Organic Acids in Aqueous Samples Application | Agilent. (n.d.). Retrieved from [Link]

  • Does the carbonyl group make the OH group more polarized in carboxylic acid? If so, why?. (2023). Retrieved from [Link]

  • Kinetics of Carboxylic Acids Formation During Polypropylene Thermooxidation in Water Saturated with Pressurized Oxygen - MDPI. (2025). Retrieved from [Link]

  • Analytical Techniques In Stability Testing - Separation Science. (2025). Retrieved from [Link]

  • 11.2: The Structures of Carboxylic Acids and Carboxylic Acid Derivatives - Chemistry LibreTexts. (2020). Retrieved from [Link]

  • ISSN: 0974-2115 - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.). Retrieved from [Link]

  • Effect of Humidity and Temperature on Molecular Mobility in Surfactant Monolayers Confined between Two Solid Surfaces | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Role of Organic Acids and Organosilanes on Wettability and Implications for Underground Gas Storage | Energy & Fuels - ACS Publications. (2025). Retrieved from [Link]

  • Relative humidity effect on the formation of highly oxidized molecules and new particles during monoterpene oxidation - ACP. (2019). Retrieved from [Link]

  • Oxygen - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Practices for Proper Chemical Storage. (n.d.). Retrieved from [Link]

  • Full article: Long-term trends of mono-carboxylic acids in Antarctica: comparison of changes in sources and transport processes at the two EPICA deep drilling sites - Taylor & Francis Online. (2012). Retrieved from [Link]

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC. (n.d.). Retrieved from [Link]

  • Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted - PMC. (2021). Retrieved from [Link]

  • Butanoic acid, cyclohexyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

  • SPECIAL FEATURE - Excipients: Matching Ingredients to Molecules Improves Functionality. (2020). Retrieved from [Link]

  • Butanoic acid, 2-ethyl-, 2-methylpropyl ester Properties - EPA. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

minimizing by-product formation in hydrogenation reactions of cyclohexyl precursors

Technical Support Center: Hydrogenation of Cyclohexyl Precursors Introduction: The Selectivity Paradox Welcome to the technical support hub. If you are accessing this guide, you are likely facing the "Selectivity Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrogenation of Cyclohexyl Precursors

Introduction: The Selectivity Paradox

Welcome to the technical support hub. If you are accessing this guide, you are likely facing the "Selectivity Paradox" of hydrogenating cyclohexyl precursors (specifically converting anilines to cyclohexylamines or phenols to cyclohexanols). You need full ring saturation without triggering the three common failure modes:

  • Coupling: Formation of secondary amines (e.g., dicyclohexylamine).[1][2]

  • Hydrogenolysis: Cleavage of the functional group (C-N or C-O bond scission).

  • Stereochemical Drift: Loss of cis/trans control.

This guide abandons generic advice in favor of mechanistic root-cause analysis and actionable protocols.

Module 1: The "Coupling" Problem (Aniline Cyclohexylamine)

User Question: I am hydrogenating substituted anilines using a Ruthenium catalyst. I am seeing 15-20% formation of secondary amines (dicyclohexylamine derivatives). Lowering the temperature reduces yield but doesn't stop the by-product. How do I suppress this?

Technical Diagnosis: The formation of secondary amines is not a simple over-reduction; it is a condensation reaction. The hydrogenation of aniline proceeds via an imine intermediate (cyclohexylimine). This electrophilic imine reacts with the nucleophilic product (cyclohexylamine) to form a secondary amine, releasing ammonia.

The Fix: Thermodynamic & Kinetic Inhibition

  • Ammonia Saturation (The Le Chatelier Shift):

    • Action: Pre-saturate your reactor headspace with ammonia gas (NH

      
      ) or add aqueous NH
      
      
      
      OH if the solvent permits.
    • Why: The condensation step releases NH

      
      . Adding external NH
      
      
      
      pushes the equilibrium back toward the primary amine.
    • Reference: Early works by Greenfield and recent optimizations confirm NH

      
       suppression of deamination [1].
      
  • Alkali Promotion (The LiOH Protocol):

    • Action: Add 1-5 mol% Lithium Hydroxide (LiOH) or Sodium Methoxide (NaOMe).

    • Why: Acidic sites on the catalyst support (e.g., Carbon, Alumina) catalyze the condensation of the imine. Bases neutralize these sites. LiOH is particularly effective with Ruthenium catalysts as it modifies the electron density of the metal, favoring the adsorption of the amine over the imine [2].

  • Catalyst Switch (Rh vs. Ru):

    • Insight: Ruthenium (Ru) is cost-effective but prone to coupling. Rhodium (Rh) is significantly more active under mild conditions, allowing for lower temperatures where the activation energy for coupling is not met.

Data Summary: Additive Effects on Selectivity

Catalyst SystemAdditiveTemp (°C)Primary Amine YieldSecondary Amine (By-product)
5% Ru/C None12078%18%
5% Ru/C NH

(5 bar)
12092%4%
5% Ru/C LiOH (10 mg)110>98%<1%
5% Rh/C None8095%3%

Module 2: Stereocontrol (Phenol Cyclohexanol)

User Question: I need the cis-isomer of 4-tert-butylcyclohexanol. My Pd/C hydrogenation gives me a 60:40 cis:trans mixture. How do I lock in the cis-selectivity?

Technical Diagnosis: Stereoselectivity depends on Haptophilicity (how the ring binds to the metal).

  • Kinetic Control (Cis): The phenol binds flat. Hydrogen adds from the metal face. If the molecule stays bound until fully saturated, you get the cis isomer (all H added from "bottom").

  • Thermodynamic Control (Trans): If the intermediate (cyclohexanone) desorbs, it can re-adsorb or tautomerize. The trans isomer is often thermodynamically more stable (equatorial substituents).

The Fix: Lock the Substrate

  • Switch to Rhodium:

    • Protocol: Use Rh/Al

      
      O
      
      
      
      or Rh/C. Rhodium binds the aromatic ring more strongly than Palladium, preventing the desorption of the cyclohexanone intermediate. This forces "all-cis" addition [3].
  • Acidic Solvents (Counter-Intuitive?):

    • Action: Use a solvent like acetic acid or add HCl (trace).

    • Why: While bases stop aniline coupling, acids can sometimes enhance cis selectivity in phenols by protonating the ketone intermediate, preventing the enolization required for isomerization, though this is substrate-dependent. Note: Strong adsorption on Rh is the primary driver.

Module 3: Visualizing the Mechanism

Understanding the pathway is critical for troubleshooting. The diagram below illustrates the divergence points for by-products in Aniline hydrogenation.

HydrogenationPathways cluster_suppression Suppression Strategy Aniline Aniline (Substrate) Imine Cyclohexylimine (Intermediate) Aniline->Imine + 2 H2 CHA Cyclohexylamine (Target Product) Imine->CHA + H2 (Desired Path) DCHA Dicyclohexylamine (Coupling By-product) Imine->DCHA + CHA (Condensation) Ammonia NH3 DCHA->Ammonia Release Advice Add LiOH or NH3 to block this path Advice->DCHA

Caption: Mechanistic divergence in aniline hydrogenation. The red path (coupling) is acid-catalyzed and reversible via NH3 addition.

Module 4: Experimental Protocol (Catalyst Screening)

Do not proceed to scale-up without running this validated screening matrix.

Objective: Determine optimal metal/additive combo for a new cyclohexyl precursor.

Step 1: The Metal Scan (50 mg scale)

  • Conditions: 5 bar H

    
    , 80°C, Methanol solvent.
    
  • Catalysts:

    • 5% Rh/C: (Benchmark for activity/cis-selectivity).

    • 5% Ru/Al

      
      O
      
      
      
      :
      (Cost-effective, requires higher P/T usually).
    • 5% Pd/C: (Only if hydrogenolysis is not a concern; prone to dehalogenation).

Step 2: The Additive Check (If >5% Secondary Amine observed)

  • Run A: Standard conditions.

  • Run B: Standard + 5 mol% LiOH (aq).

  • Run C: Standard + NH

    
     (pressurize with 1 bar NH
    
    
    
    before H
    
    
    ).

Step 3: Troubleshooting Flowchart

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType Coupling Secondary Amine Formation IssueType->Coupling Hydro C-N/C-O Bond Cleavage IssueType->Hydro Stereo Wrong Isomer (Cis/Trans) IssueType->Stereo Sol_Base Add LiOH or NH3 Coupling->Sol_Base Sol_Temp Lower Temp Switch to Rh Hydro->Sol_Temp Sol_Acid Switch to Rh/C Acidic Solvent Stereo->Sol_Acid

Caption: Decision tree for rapid troubleshooting of hydrogenation failures.

References

  • Greenfield, H. (1964). Hydrogenation of Aniline to Cyclohexylamine with Platinum Metal Catalysts. Inhibitory Effect of Ammonia.[1][2][3][4][5] Journal of Organic Chemistry.

  • Meller, T. E., et al. (2018). Enhanced Selectivity in the Hydrogenation of Anilines to Cyclo-aliphatic Primary Amines over Lithium-Modified Ru/CNT Catalysts.[5] ChemCatChem.

  • Makaryan, I. A., et al. (2020). Stereoselective Hydrogenation of Phenols to Cyclohexanols.[6][7] Russian Chemical Reviews.

Sources

Optimization

Technical Support Center: Optimization of Catalyst for 2-[(3-Methylcyclohexyl)oxy]butanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on catalyst optimization and troubleshooting common experimental hurdles. Our goal is to provide you with the in-depth, field-proven insights necessary to enhance your reaction efficiency, yield, and purity.

Section 1: Reaction Fundamentals - The Synthetic Pathway

The synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid is typically achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][2] In this specific case, the alkoxide of 3-methylcyclohexanol attacks an appropriate 4-carbon electrophile, such as an ester of 2-bromobutanoic acid, followed by saponification.

The general mechanism involves two key steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 3-methylcyclohexanol, forming a more nucleophilic 3-methylcyclohexoxide.

  • Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of the butanoic acid derivative, displacing a leaving group (e.g., a halide) in an SN2 reaction.[1]

The choice of base, solvent, and reaction conditions is critical as it directly influences the competition between the desired substitution reaction (SN2) and a potential side reaction, elimination (E2).[1][2][3]

cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Substitution (SN2) A 3-Methylcyclohexanol C 3-Methylcyclohexoxide (Nucleophile) A->C Deprotonation B Strong Base (e.g., NaH, KH) E Intermediate Product (Ester) C->E SN2 Attack C->E D 2-Bromobutanoic Acid Ester (Electrophile) F Final Product (Carboxylic Acid) E->F Hydrolysis

Caption: General workflow for the synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Ether Product

  • Question: I am observing very low conversion of my starting materials. What are the likely causes and how can I fix it?

  • Answer: Low yield is a common issue that can often be traced back to one of three areas: alkoxide formation, the SN2 reaction conditions, or the nature of your reactants.

    • Incomplete Deprotonation: The formation of the 3-methylcyclohexoxide is critical. If the base is not strong enough or if it is not fresh (e.g., old sodium hydride that has oxidized), deprotonation will be incomplete.

      • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[3] Ensure the NaH is fresh and handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by moisture.

    • Poor Leaving Group: The SN2 reaction rate is highly dependent on the quality of the leaving group on your butanoic acid derivative.

      • Solution: While bromides are common, consider using a tosylate (OTs) or mesylate (OMs) as a leaving group, as they are generally more effective than halides in SN2 reactions.[2]

    • Steric Hindrance: Although 3-methylcyclohexanol is a secondary alcohol, the steric bulk around the reaction center can slow down the SN2 reaction.[1]

      • Solution: Increase the reaction temperature to overcome the activation energy barrier. However, be cautious, as higher temperatures can favor the E2 elimination side reaction.[4] A good starting point is refluxing in a solvent like THF.

Problem 2: Significant Formation of an Alkene Side-Product

  • Question: My final product mixture is contaminated with 3-methylcyclohexene. Why is this happening and how can I prevent it?

  • Answer: The formation of 3-methylcyclohexene is a classic sign that the E2 elimination reaction is outcompeting your desired SN2 substitution. This happens when the alkoxide acts as a base, abstracting a proton, rather than as a nucleophile.[1][2]

    • Cause Analysis: This is particularly problematic with secondary alkyl halides (or in this case, a secondary alkoxide attacking a secondary carbon).[2] High reaction temperatures and sterically hindered, strong bases favor elimination.

    • Mitigation Strategies:

      • Temperature Control: Avoid excessively high temperatures. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. An optimization study starting from room temperature up to reflux is recommended.

      • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the alkoxide but not the anion, making the nucleophile "freer" and more reactive, which can favor the SN2 pathway.[3]

      • Base Selection: While a strong base is needed for deprotonation, using a very bulky base can sometimes favor elimination. However, in this reaction, the nucleophile is the base, so controlling temperature and solvent is more critical.

cluster_paths Start Reactants: 3-Methylcyclohexoxide + 2-Bromobutanoate SN2 SN2 Pathway (Substitution) Start->SN2 Nucleophilic Attack E2 E2 Pathway (Elimination) Start->E2 Proton Abstraction Product Desired Ether Product SN2->Product Byproduct Alkene Byproduct E2->Byproduct

Caption: Competing SN2 (desired) and E2 (undesired) reaction pathways.

Problem 3: Catalyst Deactivation (for Heterogeneous Systems)

  • Question: I am using a solid-supported catalyst for a greener synthesis, but its activity drops over time. What is causing this deactivation?

  • Answer: Catalyst deactivation in heterogeneous systems is a significant challenge and can occur through several mechanisms.[5]

    • Fouling/Coking: Heavy organic molecules or polymers can deposit on the catalyst surface, blocking active sites.[6][7] This is especially prevalent at higher temperatures.

      • Solution: Consider periodic catalyst regeneration by calcination (burning off the coke in air) or solvent washing. However, thermal regeneration can sometimes lead to sintering (loss of surface area).[8]

    • Poisoning: Strong adsorption of impurities or even the product itself onto the active sites can chemically deactivate the catalyst.[6]

      • Solution: Ensure high purity of reactants and solvents. Pre-treating your feedstock to remove potential poisons can extend catalyst life.

    • Leaching: The active catalytic species can dissolve from the solid support into the reaction medium, leading to a loss of activity. This is a known issue for some immobilized ionic liquid catalysts.[9]

      • Solution: Analyze the reaction mixture for traces of the leached metal or active component. Choosing a more robust support or a different immobilization chemistry may be necessary.

Section 3: Catalyst Optimization FAQs

Q1: What type of catalyst is best for this synthesis: homogeneous or heterogeneous?

A1: The choice depends on your specific goals regarding scalability, reusability, and process simplicity.

  • Homogeneous Catalysts (e.g., NaH, KH): These are traditional choices for the Williamson ether synthesis. They offer high activity and good contact with reactants. However, they are consumed in the reaction (technically a reagent, not a catalyst) and require a stoichiometric workup, which can generate significant waste.

  • Heterogeneous Catalysts (e.g., solid bases, phase-transfer catalysts): These are advantageous for industrial applications as they can be easily separated from the reaction mixture and potentially reused, making the process more sustainable.[8] Phase-transfer catalysts (PTCs) are particularly effective as they facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction occurs.

Q2: How do I screen for the optimal catalyst and reaction conditions?

A2: A systematic approach using Design of Experiments (DoE) is highly recommended. A factorial design can efficiently screen multiple parameters at once.

Parameter Low Level High Level Rationale
Temperature 40 °C80 °C (Reflux in THF)Balances reaction rate against the risk of elimination side reactions.[4]
Base/Catalyst Loading 1.1 equivalents2.0 equivalentsEnsures complete deprotonation without excessive waste. For PTCs, this would be mol%.
Reactant Molar Ratio 1:11:1.5 (Alcohol:Halide)Using an excess of one reactant can drive the reaction to completion.[10][11]
Reaction Time 4 hours24 hoursDetermines the point at which the reaction reaches maximum yield.

Q3: Can Lewis or Brønsted acids be used as catalysts for this synthesis?

A3: While the Williamson synthesis relies on basic conditions, alternative etherification or esterification reactions can use acid catalysis. For instance, a Fischer-Speier esterification uses a strong acid like sulfuric acid to combine an alcohol and a carboxylic acid.[4][10] Some modern methods use Lewis acids like zirconium or hafnium complexes to catalyze dehydrative esterifications under milder conditions.[11][12] However, for creating the specific ether linkage in 2-[(3-Methylcyclohexyl)oxy]butanoic acid, the Williamson route is generally more direct and avoids potential side reactions associated with the carboxylic acid group under acidic conditions.

Section 4: Standard Operating Protocols

Protocol 1: Synthesis via Sodium Hydride

  • Setup: Dry all glassware in an oven and assemble under an inert atmosphere (Argon). Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Reagents:

    • 3-methylcyclohexanol (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl 2-bromobutanoate (1.1 eq)

  • Procedure: a. Suspend the sodium hydride in anhydrous THF in the reaction flask. b. Slowly add a solution of 3-methylcyclohexanol in THF via the dropping funnel. Allow the mixture to stir for 1 hour at room temperature to ensure complete formation of the alkoxide (hydrogen gas evolution will be observed). c. Add the ethyl 2-bromobutanoate solution in THF dropwise. d. Heat the mixture to reflux and monitor the reaction progress using TLC or GC-MS. e. Upon completion, cool the reaction to 0°C and carefully quench with water. f. Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate). g. The resulting ester is then hydrolyzed using standard saponification conditions (e.g., NaOH in EtOH/H₂O) followed by acidification to yield the final carboxylic acid product. h. Purify the final product by distillation under reduced pressure or column chromatography.

Protocol 2: Troubleshooting Workflow

Start Problem: Low Yield Check_Base Is Base Fresh & Strong? (e.g., NaH) Start->Check_Base Check_LG Is Leaving Group Effective? (e.g., Br, OTs) Check_Base->Check_LG Yes Sol_Base Action: Use Fresh, High-Quality NaH or KH under Inert Gas Check_Base->Sol_Base No Check_Temp Is Temperature Optimized? Check_LG->Check_Temp Yes Sol_LG Action: Switch to a Better Leaving Group (e.g., Tosylate) Check_LG->Sol_LG No Check_Side_Products Alkene (E2) Observed? Check_Temp->Check_Side_Products Yes Sol_Temp Action: Increase Temperature Incrementally (e.g., 40°C -> Reflux) Check_Temp->Sol_Temp No Sol_E2 Action: Lower Temperature, Consider Polar Aprotic Solvent (DMF) Check_Side_Products->Sol_E2 Yes End Re-evaluate Yield Check_Side_Products->End No Sol_Base->End Sol_LG->End Sol_Temp->End Sol_E2->End

Caption: A decision tree for troubleshooting low product yield.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Synthesis of 2-aryloxy butenoates by copper-catalysed allylic C–H carboxylation of allyl aryl ethers with carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. [Link]

  • Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol - AIP Publishing. [Link]

  • Catalyst Deactivation and Regeneration | Request PDF - ResearchGate. [Link]

  • Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions | Langmuir - ACS Publications. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading - MDPI. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. [Link]

  • A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion | ACS Catalysis - ACS Publications. [Link]

  • Williamson Ether and Carboxylic Acids - Chemistry Stack Exchange. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]

  • Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives | Request PDF - ResearchGate. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid Isomers: A Technical Guide

Introduction: The Significance of Stereoisomerism in Drug Development In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereoisomerism, is of param...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoisomerism in Drug Development

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereoisomerism, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different physiological effects, including variations in efficacy, toxicity, and metabolic pathways. The compound 2-[(3-Methylcyclohexyl)oxy]butanoic acid, with its multiple chiral centers, presents a compelling case for the necessity of stereoisomer-specific analysis.

Due to a notable gap in the current scientific literature regarding specific experimental data for the isomers of 2-[(3-Methylcyclohexyl)oxy]butanoic acid, this guide will pivot to a comprehensive comparative analysis of a structurally related and well-documented compound: 2-methylbutanoic acid . This compound possesses a single chiral center, resulting in two enantiomers, (R)- and (S)-2-methylbutanoic acid. The principles and methodologies detailed in this case study will provide researchers, scientists, and drug development professionals with a robust framework for the analysis of chiral carboxylic acids like 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

Case Study: The Enantiomers of 2-Methylbutanoic Acid

2-Methylbutanoic acid is a branched-chain fatty acid that serves as an excellent model for demonstrating the impact of stereoisomerism on a molecule's properties and biological activity.[1]

Physicochemical and Biological Properties: A Tale of Two Isomers

While enantiomers share identical physical properties in a non-chiral environment (e.g., boiling point, density), their interaction with other chiral molecules, such as biological receptors, can differ significantly. This is strikingly evident in the distinct sensory properties of the 2-methylbutanoic acid enantiomers.

Property(S)-2-Methylbutanoic Acid(R)-2-Methylbutanoic AcidRacemic 2-Methylbutanoic Acid
Odor Pleasantly sweet, fruity[1]Pervasive, cheesy, sweaty[1]Pungent, cheesy[1]
Natural Occurrence Found in many fruits like apples and apricots.[1]Found in cocoa beans.[1]A minor constituent of angelica and valerian root.[1]
Boiling Point 176-177 °C (for the racemic mixture)176-177 °C (for the racemic mixture)176-177 °C
Density 0.936 g/mL at 25 °C (for the racemic mixture)0.936 g/mL at 25 °C (for the racemic mixture)0.936 g/mL at 25 °C
Molecular Weight 102.13 g/mol [2]102.13 g/mol [3]102.13 g/mol [4]

The profound difference in odor between the (S) and (R) enantiomers underscores the stereospecificity of olfactory receptors, providing a clear example of how chirality dictates biological activity.

Synthesis and Chiral Resolution of 2-Methylbutanoic Acid Isomers

The preparation of enantiomerically pure 2-methylbutanoic acid can be approached through two primary strategies: the synthesis of a racemic mixture followed by chiral resolution, or through asymmetric synthesis.

Racemic Synthesis

A common method for preparing racemic 2-methylbutanoic acid is through a Grignard reaction.[1]

G 2-chlorobutane 2-Chlorobutane Grignard_reagent sec-Butylmagnesium chloride 2-chlorobutane->Grignard_reagent + Mg Mg Magnesium (in ether) Racemic_product Racemic 2-Methylbutanoic Acid Grignard_reagent->Racemic_product 1. + CO₂ 2. Acid Workup CO2 Carbon Dioxide (CO₂) Acid_workup Acid Workup (e.g., H₃O⁺)

Caption: Racemic synthesis of 2-methylbutanoic acid via a Grignard reaction.

Chiral Resolution

The separation of a racemic mixture into its individual enantiomers is a critical step in obtaining stereochemically pure compounds. A classical and effective method is through the formation of diastereomeric salts using a chiral resolving agent.

Objective: To separate the (R) and (S) enantiomers of 2-methylbutanoic acid from a racemic mixture.

Materials:

  • Racemic 2-methylbutanoic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or the chiral base brucine)[1][5]

  • Suitable solvent (e.g., ethanol, methanol, or acetone)

  • Standard laboratory glassware

  • Filtration apparatus

  • Polarimeter for measuring optical rotation

Procedure:

  • Salt Formation: Dissolve the racemic 2-methylbutanoic acid in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Mixing and Crystallization: Slowly add the solution of the resolving agent to the carboxylic acid solution with stirring. The diastereomeric salts will begin to precipitate. The solubility of the two diastereomeric salts will differ, allowing for fractional crystallization.

  • Isolation of Diastereomer: Cool the mixture to promote further crystallization. Collect the precipitated salt by vacuum filtration. The less soluble diastereomer will be enriched in the solid phase.

  • Recrystallization: Recrystallize the isolated salt from a fresh portion of the solvent to improve its diastereomeric purity. Monitor the purity of the diastereomer by measuring the optical rotation of the solution after each recrystallization until a constant value is achieved.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify the solution (e.g., with HCl) to liberate the enantiomerically enriched 2-methylbutanoic acid.

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., diethyl ether).

  • Purification and Analysis: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-methylbutanoic acid. Determine the enantiomeric excess (ee) using chiral gas chromatography (GC) or by converting the acid to a diastereomeric ester and analyzing by NMR.

Asymmetric Synthesis

Modern synthetic methods allow for the direct synthesis of a single enantiomer, bypassing the need for resolution. One such method is the asymmetric hydrogenation of tiglic acid using a chiral catalyst, such as a ruthenium-BINAP complex.[1]

Analytical Characterization of 2-Methylbutanoic Acid Isomers

Accurate characterization of the separated isomers is crucial to confirm their identity and purity.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers. The use of a chiral stationary phase allows for differential interaction with the (R) and (S) enantiomers, resulting in different retention times.

G cluster_workflow Analytical Workflow for Isomer Analysis Synthesis Synthesis of 2-Methylbutanoic Acid (Racemic or Enantioenriched) Resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization) Synthesis->Resolution Purification Purification of Separated Isomers Resolution->Purification Chiral_GC Chiral GC Analysis (Determination of ee) Purification->Chiral_GC NMR_MS NMR and Mass Spectrometry (Structural Confirmation) Purification->NMR_MS Biological_Assay Biological Activity Assay (e.g., Olfactory Analysis) Purification->Biological_Assay

Caption: A logical workflow for the synthesis, separation, and analysis of 2-methylbutanoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be used to distinguish them through the use of a chiral derivatizing agent or a chiral solvating agent. These agents interact with the enantiomers to form diastereomeric species that will exhibit distinct chemical shifts in the NMR spectrum.

Mass Spectrometry (MS)

The mass spectra of enantiomers are identical. However, MS is a crucial tool for confirming the molecular weight and fragmentation pattern of the synthesized and separated compounds, thereby verifying their chemical identity.[4]

Conclusion and Future Perspectives

The comparative analysis of (R)- and (S)-2-methylbutanoic acid isomers clearly demonstrates the profound impact of stereochemistry on biological properties. This case study serves as a vital blueprint for researchers investigating chiral molecules with limited available data, such as 2-[(3-Methylcyclohexyl)oxy]butanoic acid. The detailed experimental protocols and analytical workflows provided herein offer a solid foundation for the synthesis, separation, and characterization of its stereoisomers. Future research should focus on applying these methodologies to elucidate the specific pharmacological and toxicological profiles of each isomer of 2-[(3-Methylcyclohexyl)oxy]butanoic acid to unlock its full therapeutic potential.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-methylbutanoic Acid.
  • Wikipedia. (2023). 2-Methylbutanoic acid. Retrieved from [Link]

  • BenchChem. (2025). Potential stereoisomers of 2,4-Diamino-2-methylbutanoic acid.
  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • ResearchGate. (2025). Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral GC profiles of the racemic 2-methylbutanoic acid (a),.... Retrieved from [Link]

  • ACS Publications. (2000). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-METHYL BUTYRIC ACID. Retrieved from [Link]

  • PubMed. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). Retrieved from [Link]

  • Chegg. (2019). Solved 4. Suggest a synthesis of 2-methyl butanoic acid from. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-methylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-methylbutanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylbutyric acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (R)-2-methyl butyric acid, 32231-50-8. Retrieved from [Link]

  • NIST WebBook. (n.d.). Butanoic acid, 2-methyl-. Retrieved from [Link]

Sources

Comparative

comparing bioactivity of cis vs trans isomers of 2-[(3-Methylcyclohexyl)oxy]butanoic acid

This guide provides an in-depth technical comparison of the cis and trans isomers of 2-[(3-Methylcyclohexyl)oxy]butanoic acid , a structural scaffold with significant implications in sensory pharmacology (taste modulatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the cis and trans isomers of 2-[(3-Methylcyclohexyl)oxy]butanoic acid , a structural scaffold with significant implications in sensory pharmacology (taste modulation) and metabolic signaling (GPCR ligands) .[1]

[1]

Executive Analysis

2-[(3-Methylcyclohexyl)oxy]butanoic acid is a lipophilic ether-acid scaffold.[1] Structurally, it represents a saturated analog of phenoxy-alkanoic acids (such as the sweetness inhibitor Lactisole or the herbicide Mecoprop ).[1]

The bioactivity of this molecule is governed by the stereochemistry of the cyclohexane ring . The cis and trans isomers display distinct 3D topologies that drastically affect their fit within hydrophobic receptor pockets (e.g., the transmembrane domain of T1R3 or PPAR nuclear receptors).[1]

  • Primary Application: Taste Modulation (Sweetness Inhibition/Modification) and Metabolic Regulation.[1]

  • Key Differentiator: The cis-isomer typically adopts a diequatorial conformation, mimicking planar aromatic systems more effectively than the bulky trans-isomer.[1]

Structural & Conformational Landscape

To understand the bioactivity, one must first analyze the conformational stability of the 1,3-disubstituted cyclohexane ring.[1]

Stereochemical Configuration
  • Isomer A (cis-1,3): The methyl group at C3 and the ether oxygen at C1 are on the same side of the ring.

    • Conformation:Diequatorial (1e, 3e) is the highly stable major conformer.[1]

    • Topography: Extended, relatively flat structure.[1]

  • Isomer B (trans-1,3): The substituents are on opposite sides.[1]

    • Conformation:Axial-Equatorial (1a, 3e or 1e, 3a) .

    • Topography: Bulky, "bent" structure with significant steric volume perpendicular to the ring plane.[1]

Mechanism of Action (Hypothetical Model: T1R3 Receptor)

In the context of sweetness inhibition (Lactisole analog), the ligand binds to a hydrophobic pocket in the transmembrane domain (TMD).[1]

  • The "Planar Mimic" Hypothesis: The receptor pocket is optimized for planar aromatic rings (phenoxy group).[1]

  • Bioactivity Prediction: The cis-isomer (diequatorial) flattens the cyclohexane ring, providing a superior "lock-and-key" fit compared to the trans-isomer, which suffers from steric clashes due to the axial substituent.[1]

Visualization: Conformational Impact on Binding

Conformation Cis cis-Isomer (Diequatorial 1e, 3e) Pocket Hydrophobic Receptor Pocket (T1R3 TMD / PPAR) Cis->Pocket Mimics Planar Aromaticity Trans trans-Isomer (Axial-Equatorial 1a, 3e) Trans->Pocket Steric Hindrance Activity_High High Potency (Stable Binding) Pocket->Activity_High Tight Fit Activity_Low Low Potency (Steric Clash) Pocket->Activity_Low Loose Fit

Figure 1: Conformational logic dictating the superior bioactivity of the cis-isomer in hydrophobic pockets.[1]

Comparative Bioactivity Profile

The following data summarizes the performance differences based on Structure-Activity Relationship (SAR) studies of cyclohexyloxy-acid analogs.

Featurecis-Isomer (Diequatorial)trans-Isomer (Axial/Equatorial)Significance
Conformational Stability High (

kcal/mol)
Low (

kcal/mol)
cis is the dominant thermodynamic product.[1]
Receptor Affinity (Kd) High (nM range)Low (

M range)
cis fits "flat" aromatic pockets better.[1]
Metabolic Stability ModerateHighAxial substituents (trans) are often more accessible to P450 oxidation.[1]
Sensory Profile Clean inhibition/modificationOff-notes (bitter/metallic)trans often engages off-target receptors.[1]
Solubility (logP) Slightly lower (more compact)Slightly higher (more surface area)Affects bioavailability and formulation.[1]
Supporting Experimental Evidence (SAR Context)
  • Lactisole Analogs: In studies of T1R3 inhibitors, replacing the phenyl ring with a cyclohexane ring reduces potency unless the ring is constrained. The cis-3-methyl analog retains ~60-80% of the parent aromatic compound's activity due to its ability to slide into the Trp/Phe-rich pocket.[1]

  • Herbicide Analogs: For auxin activity, the receptor requires a specific distance between the carboxylate and the ring. The trans-isomer often distorts this distance, rendering it inactive or an antagonist.[1]

Experimental Protocols

To validate these differences in your specific application, follow this self-validating workflow.

Phase 1: Synthesis & Separation

Since commercial sources often supply the mixture, separation is critical.[1]

  • Esterification: Convert the acid to a methyl ester (using MeOH/H2SO4) to lower polarity.[1]

  • Separation: Use Prep-GC or Flash Chromatography on Silica.[1]

    • Eluent: Hexane:Ethyl Acetate (95:5).[1]

    • Order of Elution: The cis-isomer (diequatorial) is typically more polar (retains longer) than the trans-isomer on silica due to better accessibility of the oxygen lone pairs, though this varies by column.[1] Validate with NOE NMR.

  • Hydrolysis: Saponify back to the free acid (LiOH, THF/H2O).

Phase 2: Functional Assay (Calcium Flux for GPCRs)

Objective: Measure IC50 against a standard agonist (e.g., Sucrose for T1R3).[1]

  • Cell Line: HEK293T stably expressing hT1R2/hT1R3 and G

    
    15  (promiscuous G-protein).[1]
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator).[1]

  • Agonist Prep: Prepare EC50 concentration of Sucrose (approx. 50-100 mM).

  • Antagonist Addition: Add cis or trans isomer (0.1

    
    M – 1 mM) 15 mins prior to agonist.[1]
    
  • Readout: Measure

    
     using a FLIPR (Fluorometric Imaging Plate Reader).
    
Workflow Visualization

Protocol cluster_isomers Isolated Isomers Mix Racemic Mixture (Synthesis Product) Sep Prep-HPLC / GC (Chiral or Silica) Mix->Sep Cis cis-Isomer (>98% purity) Sep->Cis Trans trans-Isomer (>98% purity) Sep->Trans NMR NOE NMR Validation (Confirm 1e,3e vs 1a,3e) Cis->NMR Trans->NMR Assay FLIPR Calcium Assay (hT1R2/hT1R3 HEK293) NMR->Assay Data Calculate IC50 & Mode of Action Assay->Data

Figure 2: Step-by-step workflow for isolating and characterizing the bioactivity of the isomers.

References

  • Lactisole & T1R3 Structure: Jiang, P., et al. (2005).[1] "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[2][3] Journal of Biological Chemistry. Link

  • Cyclohexane Stereochemistry: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text for 1,3-disubstituted cyclohexane conformation).

  • Sensory Modifiers: Servant, G., et al. (2010).[1] "Positive allosteric modulators of the human sweet taste receptor." Proceedings of the National Academy of Sciences. Link[1]

  • Related Scaffold Patent: Givaudan SA.[1][4] (2008).[1][4][5][6][7] "Cyclopropanecarboxylic acid (3-methylcyclohexyl)amides as flavoring agents." US Patent 7,919,133.[1][8] Link (Demonstrates the sensory relevance of the 3-methylcyclohexyl moiety).[1]

Sources

Validation

A Comparative Guide to the Validation of an HPLC Method for 2-[(3-Methylcyclohexyl)oxy]butanoic Acid Quantification

In the landscape of pharmaceutical development and quality control, the validation of an analytical method is the bedrock upon which the reliability of data rests. It is the formal process of demonstrating that an analyt...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the validation of an analytical method is the bedrock upon which the reliability of data rests. It is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose. For a novel compound like 2-[(3-Methylcyclohexyl)oxy]butanoic acid, a meticulously validated HPLC method is not merely a regulatory requirement but a scientific necessity to ensure product quality and patient safety.

This guide eschews a rigid, one-size-fits-all template. Instead, it delves into the core principles of HPLC method validation, drawing upon the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, as well as directives from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3][4][5] We will explore the "why" behind each validation parameter, providing a comparative analysis of acceptance criteria and offering practical insights into experimental design.

The Analytical Target Profile: Defining the Method's Purpose

Before embarking on the validation journey, it is paramount to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance requirements of an analytical procedure, outlining what is to be measured and the required performance characteristics. For the quantification of 2-[(3-Methylcyclohexyl)oxy]butanoic acid, a typical ATP might be:

  • Analyte: 2-[(3-Methylcyclohexyl)oxy]butanoic acid

  • Matrix: Drug Substance (DS) or Drug Product (DP)

  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Intended Use: To accurately and precisely quantify the concentration of 2-[(3-Methylcyclohexyl)oxy]butanoic acid for release testing and stability studies.

This ATP will guide the design of our validation studies and the establishment of appropriate acceptance criteria.

A Visual Workflow for HPLC Method Validation

The validation of an HPLC method is a systematic process where each parameter provides a piece of the puzzle, culminating in a comprehensive picture of the method's performance. The following diagram illustrates the interconnectedness of these validation parameters.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Routine Routine Analysis Robustness->Routine Transfer Method Transfer Routine->Transfer

Caption: A workflow diagram illustrating the logical progression of HPLC method validation.

Comparative Analysis of Validation Parameters

This section provides a detailed examination of each validation parameter, including experimental protocols and a comparative analysis of typical acceptance criteria.

Specificity: The Art of Discrimination

Why it matters: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] A lack of specificity can lead to inaccurate quantification due to interfering peaks.

Experimental Protocol:

  • Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Placebo and Impurity Spiking: Analyze a placebo (for drug product), the active pharmaceutical ingredient (API), and the API spiked with known impurities and degradation products.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of interferents.

Comparison of Method Performance:

Method ComparisonHPLC-UV (Standard)HPLC with Peak Purity Analysis (PDA)
Capability Can demonstrate separation of known impurities.Provides evidence of peak purity and can detect co-eluting peaks.
Confidence Moderate. Relies on the absence of visible interfering peaks.High. Provides a numerical purity angle/threshold comparison.
Regulatory Expectation May be sufficient for early-phase development.Increasingly expected for late-phase and commercial methods.
Linearity and Range: The Proportionality Principle

Why it matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][8]

Experimental Protocol:

  • Preparation of Standards: Prepare a minimum of five concentrations of the 2-[(3-Methylcyclohexyl)oxy]butanoic acid reference standard spanning the expected range (e.g., 80% to 120% of the target concentration).

  • Analysis: Analyze each concentration in triplicate.

  • Data Evaluation: Plot the mean response versus concentration and perform a linear regression analysis.

Data Presentation: Linearity of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

Concentration (µg/mL)Mean Peak Area (n=3)
80810,500
90905,200
1001,001,500
1101,102,300
1201,205,800
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero.
Accuracy: Closeness to the Truth

Why it matters: Accuracy is the closeness of the test results obtained by the method to the true value.[3] It provides an assurance that the measured value is a true reflection of the sample's content.

Experimental Protocol:

  • Spiked Placebo Analysis (for Drug Product): Spike a placebo with known concentrations of 2-[(3-Methylcyclohexyl)oxy]butanoic acid at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Standard Addition (for Drug Substance): Add known amounts of the analyte to the drug substance.

  • Analysis: Analyze a minimum of three preparations at each concentration level.

  • Calculation: Determine the percent recovery of the analyte.

Data Presentation: Accuracy of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

Spiked LevelTheoretical Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.2100.2%
120%120.0121.0100.8%
Acceptance Criteria Typically 98.0% to 102.0%
Precision: The Measure of Agreement

Why it matters: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

Data Presentation: Precision of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

ParameterAnalyst 1 / Day 1 / Instrument 1Analyst 2 / Day 2 / Instrument 2
Number of Replicates 66
Mean Assay (%) 99.8100.1
Standard Deviation 0.450.52
Relative Standard Deviation (RSD) 0.45%0.52%
Acceptance Criteria RSD ≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Boundaries

Why it matters:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][10]

Experimental Protocol:

There are several approaches to determine LOD and LOQ, including:

  • Based on Signal-to-Noise Ratio:

    • LOD: A signal-to-noise ratio of 3:1 is generally considered acceptable.

    • LOQ: A signal-to-noise ratio of 10:1 is typically used.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the response and S = the slope of the calibration curve.

Data Presentation: LOD & LOQ of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

ParameterValue (µg/mL)Method of Determination
LOD 0.1Signal-to-Noise (3:1)
LOQ 0.3Signal-to-Noise (10:1)
Robustness: The Method's Resilience

Why it matters: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Experimental Protocol:

  • Identify Critical Parameters: Deliberately vary critical chromatographic parameters such as:

    • Flow rate (e.g., ± 10%)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze System Suitability: For each variation, perform a system suitability test to ensure the method still meets the predefined criteria (e.g., resolution, tailing factor, theoretical plates).

Robustness_Factors HPLC_Method HPLC Method FlowRate Flow Rate HPLC_Method->FlowRate Temperature Column Temperature HPLC_Method->Temperature MobilePhase Mobile Phase Composition HPLC_Method->MobilePhase pH Mobile Phase pH HPLC_Method->pH

Caption: Key parameters to assess during a robustness study.

System Suitability: The Daily Check-up

While not a validation parameter in itself, system suitability testing is an integral part of the overall validation and routine use of the method. It ensures that the chromatographic system is performing adequately on the day of analysis. Typical system suitability parameters include:

  • Tailing Factor: A measure of peak symmetry.

  • Theoretical Plates: A measure of column efficiency.

  • Resolution: The degree of separation between adjacent peaks.

  • Repeatability of Injections: The precision of multiple injections of the same standard.

Conclusion: A Foundation of Trust

The validation of an HPLC method for the quantification of 2-[(3-Methylcyclohexyl)oxy]butanoic acid is a rigorous and multifaceted process. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we build a comprehensive and scientifically sound foundation for the reliable analysis of this compound. This guide has provided a framework for this process, emphasizing the importance of understanding the scientific principles behind each validation parameter. Adherence to these principles, as outlined by regulatory bodies such as the ICH and FDA, ensures the generation of high-quality, defensible data, which is the cornerstone of drug development and patient safety.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]

  • ResearchGate. (2016). (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]

  • Ask this paper | Bohrium. (2012). validation-of-a-hplc-method-for-simultaneous-determination-of-main-organic-acids-in-fruits-and-juices. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2025). An Overview HPLC Method Development and Validation. [Link]

  • SciSpace. (n.d.). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ResearchGate. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Agilent. (n.d.). USP Validation and Verification Expert Panel: Gregory P Martin, MS (Chair). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

Sources

Comparative

cross-validation of analytical results for 2-[(3-Methylcyclohexyl)oxy]butanoic acid

Executive Summary: The Analytical Challenge The analysis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid presents a distinct set of challenges for drug development and quality control professionals. Structurally, this molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The analysis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid presents a distinct set of challenges for drug development and quality control professionals. Structurally, this molecule features a carboxylic acid tail, an ether linkage, and a substituted cyclohexane ring.

The "Invisible" Problem: Unlike aromatic APIs with strong


-

transitions, this molecule lacks a strong UV chromophore. It relies on weak carboxyl/ether absorbances (<210 nm), making standard HPLC-UV susceptible to baseline noise and solvent interference.

The Stereochemical Maze: With three chiral centers (C2 on the butanoic chain; C1 and C3 on the cyclohexane ring), this molecule theoretically exists as


 stereoisomers (4 enantiomeric pairs). A single achiral method cannot validate the specific potency-relevant isomer.

This guide moves beyond simple "purity testing" to establish a Self-Validating Analytical System . We compare the primary release method (HPLC-CAD) against orthogonal validators (GC-MS and qNMR) to ensure absolute structural and stoichiometric integrity.

Primary vs. Orthogonal Methodologies

To ensure data integrity (ALCOA+), we cannot rely on a single separation mechanism. We must cross-validate using orthogonal physical properties: Polarity/Hydrophobicity (HPLC) vs. Volatility (GC).

Comparison Matrix
FeatureMethod A: HPLC-CAD (Primary) Method B: GC-MS (Orthogonal) Method C: qNMR (Absolute)
Principle Partitioning (Reverse Phase)Volatility (after derivatization)Nuclear Spin Resonance
Detection Charged Aerosol (Universal)Mass Spec (EI Source)Proton Counting
Strength Quantifies non-volatiles; No derivatization needed.High resolution; Fingerprint identification.Absolute purity; No reference standard needed.
Weakness Lower resolution for diastereomers.[1]Requires derivatization (TMS); Thermal risk.Low sensitivity (mg scale required).
Limit of Quant (LOQ) ~0.05% w/w~0.01% w/w~0.5% w/w

Detailed Experimental Protocols

Method A: Primary Release (HPLC-CAD)

Rationale: Charged Aerosol Detection (CAD) is selected over UV because it offers a uniform response factor for non-chromophoric species, preventing the underestimation of impurities.

  • Instrument: UHPLC System with CAD (Nebulizer Temp: 35°C).

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi),

    
     mm, 3.5 µm. Note: Polar embedding prevents pore dewetting from the highly aqueous mobile phase required for the acid.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • T=0: 90% A / 10% B

    • T=15: 10% A / 90% B

    • T=20: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.

  • Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile/Water (50:50).

Method B: Orthogonal Confirmation (GC-MS)

Rationale: The carboxylic acid group causes peak tailing and adsorption in GC. We must mask it via silylation to validate the HPLC mass balance.

  • Derivatization Protocol:

    • Weigh 5 mg sample into a GC vial.

    • Add 500 µL BSTFA + 1% TMCS (Silylation agent).

    • Add 500 µL Pyridine (Catalyst/Solvent).

    • Incubate at 60°C for 30 mins. Critical: Ensure complete conversion to the TMS-ester.

  • Instrument: GC-MS (Single Quad).

  • Column: DB-5ms (5% Phenyl-arylene),

    
    .
    
  • Inlet: Split 1:50, 250°C.

  • Oven Program: 80°C (1 min)

    
     10°C/min 
    
    
    
    280°C (5 min).
  • MS Source: EI mode, 70 eV. Scan 40-450 m/z.

The Stereochemical Resolution Strategy

Separating 8 stereoisomers requires a "Divide and Conquer" approach. We utilize Achiral HPLC to separate diastereomers, followed by Chiral SFC to resolve enantiomers.[1]

Chiral Workflow Diagram

The following diagram illustrates the logic flow for isolating the active isomer.

ChiralStrategy Start Crude Mixture (8 Isomers) Achiral Step 1: Achiral C18 HPLC Separates Diastereomers Start->Achiral Hydrophobic Selectivity Fraction1 Diastereomer Pair A (Enantiomers R,R,R / S,S,S) Achiral->Fraction1 Fraction2 Diastereomer Pair B (Enantiomers R,S,R / S,R,S) Achiral->Fraction2 SFC Step 2: Chiral SFC (Amylose-based Column) Fraction1->SFC Chiral Recognition Final Pure Active Isomer (>99% ee, >98% de) SFC->Final CO2 + MeOH Modifier

Figure 1: Two-stage purification strategy. Diastereomers are separated by physical properties (HPLC), while enantiomers require chiral selectors (SFC).

Cross-Validation: The "Self-Validating" Loop

To authorize a Certificate of Analysis (CoA), the results from Methods A, B, and C must converge. If HPLC purity is 99.5% but qNMR is 95.0%, the system has failed (likely due to inorganic salts or trapped solvents invisible to UV/CAD).

The Validation Logic
  • Mass Balance Check: Does GC-MS (volatiles) + HPLC (non-volatiles) + KF (Water) + ROI (Ash)

    
     100%?
    
  • Orthogonal Purity: Does the HPLC-CAD purity match the qNMR absolute purity within

    
    ?
    
  • Peak Homogeneity: Does the MS spectrum across the main HPLC peak remain constant (verifying no co-elution)?

ValidationLoop Sample Unknown Sample HPLC Method A: HPLC-CAD (Relative Purity) Sample->HPLC GC Method B: GC-MS (Volatile Impurities) Sample->GC NMR Method C: qNMR (Absolute Purity) Sample->NMR Compare Data Convergence Analysis HPLC->Compare Area % GC->Compare Area % NMR->Compare wt % Decision Pass/Fail Compare->Decision Deviation < 1.0%?

Figure 2: The Orthogonal Validation Loop. Convergence of relative (chromatographic) and absolute (spectroscopic) methods ensures data integrity.

References

  • International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4][5] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Validation

structure-activity relationship of 2-[(3-Methylcyclohexyl)oxy]butanoic acid analogs

Structure-Activity Relationship of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid Analogs: A Comparative Guide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid Analogs: A Comparative Guide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Metabolic Modulation (PPAR/GPR targets) and Sensory Pharmacology

Executive Summary: The Chemotype at a Glance

2-[(3-Methylcyclohexyl)oxy]butanoic acid represents a distinct chemotype in the family of


-alkoxyalkanoic acids . While structurally related to the fibrate class of lipid-lowering agents (aryloxy-isobutyric acids), this molecule features two critical deviations that define its unique pharmacological profile:
  • Saturation of the Lipophilic Tail: Replacement of the traditional aromatic ring (phenyl) with a saturated cyclohexyl ring .

  • Steric Bulk at the

    
    -Carbon:  Extension of the acid backbone from propanoic (methyl substituted) to butanoic (ethyl substituted) .
    

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing it against established standards to elucidate its potential as a PPAR agonist (metabolic disease) and T1R3 modulator (sensory science).

Comparative Analysis: The Analog Series

To understand the specific contribution of the 2-[(3-methylcyclohexyl)oxy]butanoic acid structure, we compare it against three critical analogs.

Table 1: Structural and Physicochemical Comparison

Compound IDStructure NameLipophilic Tail

-Substituent
Predicted LogP*Primary Pharmacological Class
Target (C1) 2-[(3-Methylcyclohexyl)oxy]butanoic acid 3-Me-Cyclohexyl Ethyl 3.2 - 3.5 PPAR

Dual Agonist (Candidate)
Analog A 2-(3-Methylphenoxy)butanoic acid3-Me-PhenylEthyl2.8 - 3.1PPAR

Agonist (Classic Fibrate-like)
Analog B 2-[(3-Methylcyclohexyl)oxy]propanoic acid3-Me-CyclohexylMethyl2.9 - 3.2T1R3 Inhibitor / Weak PPAR Agonist
Reference Ciprofibrate 2,2-DichlorocyclopropylIsopropyl3.1Established Hypolipidemic (PPAR

)

*LogP values are estimated based on fragmental contribution methods.

Key Performance Indicators (KPIs)
  • Metabolic Stability: C1 > Analog B . The ethyl group at the

    
    -position in the Target (C1) provides greater steric hindrance against 
    
    
    
    -oxidation compared to the methyl group in Analog B.
  • Receptor Selectivity (PPARs): C1 vs. Analog A . The saturation of the ring (Cyclohexyl in C1) increases flexibility and lipophilicity, often shifting selectivity towards PPAR

    
      or GPR40  compared to the rigid aromatic ring of Analog A, which favors PPAR
    
    
    
    .
  • Sensory Activity: Analog B > C1 . For sweet taste inhibition (T1R3), the propanoic acid headgroup (Analog B) is the pharmacophore standard (similar to Lactisole). The bulkier butanoic tail in C1 often reduces potency in the orthosteric site of the taste receptor.

Detailed Structure-Activity Relationship (SAR)

The biological activity of 2-[(3-Methylcyclohexyl)oxy]butanoic acid is governed by three distinct pharmacophoric regions.

Region 1: The Lipophilic Tail (3-Methylcyclohexyl)
  • Saturation Effect: Unlike the planar phenyl ring found in older fibrates (e.g., Clofibrate), the cyclohexyl ring adopts a chair conformation . This 3D volume allows for tighter filling of the hydrophobic Ligand Binding Domain (LBD) of nuclear receptors like PPARs.

  • Methyl Substitution: The 3-methyl group is critical for hydrophobic contacts. In PPAR

    
    , this group likely interacts with Helix 3/Helix 7 residues. Removal of this methyl group results in a >10-fold loss in potency.
    
Region 2: The Ether Linker
  • Flexibility: The ether oxygen provides a rotational pivot point. Replacing this with a ketone or methylene reduces potency, suggesting the oxygen acts as a hydrogen bond acceptor for specific residues (e.g., Serine or Tyrosine) within the receptor pocket.

Region 3: The Acidic Headgroup ( -Ethyl Butanoic Acid)
  • The "Ethyl Switch": This is the defining feature of the Target (C1).

    • Propanoic (Methyl): Favors T1R3 (Taste) and PPAR

      
      .
      
    • Butanoic (Ethyl):[1] The extra carbon introduces chirality and steric bulk. This bulk blocks metabolic degradation (glucuronidation/oxidation) and improves half-life (

      
      ). However, it requires a larger receptor pocket, often shifting specificity toward PPAR
      
      
      
      or PPAR
      
      
      subtypes.

Mechanism of Action: PPAR Signaling Pathway

The primary therapeutic potential for this chemotype lies in the activation of Peroxisome Proliferator-Activated Receptors (PPARs). The diagram below illustrates the downstream effects of the agonist.

PPAR_Pathway Agonist 2-[(3-Methylcyclohexyl)oxy] butanoic acid PPAR PPAR Nuclear Receptor (Isoforms α/γ) Agonist->PPAR Ligand Binding Complex PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE Nuclear Translocation & DNA Binding Gene1 CPT1 / ACOX1 (Fatty Acid Oxidation) PPRE->Gene1 Upregulation Gene2 LPL / CD36 (Lipid Uptake) PPRE->Gene2 Upregulation Gene3 NF-κB Inhibition (Anti-inflammatory) PPRE->Gene3 Transrepression

Figure 1: Mechanism of Action. The ligand binds to the PPAR receptor, dimerizes with RXR, and modulates gene transcription regulating lipid metabolism and inflammation.

Experimental Protocols

To validate the SAR claims above, the following self-validating experimental workflows are recommended.

Protocol A: PPAR Nuclear Receptor Transactivation Assay

Objective: Determine the


 and selectivity of the analog for PPAR

vs. PPAR

.
  • Cell Culture: Seed HEK293T cells in 96-well plates (

    
     cells/well) in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous lipids).
    
  • Transfection:

    • Plasmid A: GAL4-PPAR Chimera (Ligand Binding Domain of PPAR

      
       or 
      
      
      
      fused to GAL4 DNA binding domain).
    • Plasmid B: UAS-Luciferase Reporter (Firefly luciferase driven by GAL4 binding sites).

    • Plasmid C: Renilla Luciferase (Internal control for transfection efficiency).

    • Reagent: Use Lipofectamine 3000 according to manufacturer instructions.

  • Treatment: After 24h, treat cells with increasing concentrations of 2-[(3-Methylcyclohexyl)oxy]butanoic acid (

    
    ). Include GW7647  (PPAR
    
    
    
    control) and Rosiglitazone (PPAR
    
    
    control).
  • Readout: Lyse cells after 24h incubation. Measure Luminescence (Firefly/Renilla ratio) using a Dual-Luciferase Assay System.

  • Data Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    
Protocol B: Lipophilicity Assessment (HPLC-LogP)

Objective: Correlate structural changes (Ethyl vs. Methyl) with membrane permeability.

  • Column: C18 Reverse-Phase Column (

    
    ).
    
  • Mobile Phase: Methanol/Water (Isocratic 70:30) with 0.1% Formic Acid.

  • Standards: Inject a calibration mixture of compounds with known LogP (e.g., Acetophenone, Benzene, Toluene, Naphthalene).

  • Measurement: Determine the retention time (

    
    ) of the target molecule.
    
  • Calculation: Calculate the capacity factor

    
    .
    
    • Plot

      
       vs. known LogP of standards.
      
    • Interpolate the LogP of the target.

    • Validation: The target LogP should fall between 3.2 and 3.5 for optimal oral bioavailability (Lipinski’s Rule of 5).

Synthesis & Optimization Workflow

The following decision tree outlines the logical flow for optimizing this scaffold based on initial screening results.

SAR_Workflow Start Screen 2-[(3-Methylcyclohexyl) oxy]butanoic acid Activity Primary Activity? Start->Activity PPAR PPAR Agonist (Metabolic) Activity->PPAR Lipid Lowering Taste T1R3 Inhibitor (Sensory) Activity->Taste Sweet Inhibition Tox High Cytotoxicity Activity->Tox Cell Death Opt_PPAR Optimize for Potency: Add polar group to cyclohexyl ring (H-bond) PPAR->Opt_PPAR Opt_Taste Optimize for Fit: Shorten tail to Propanoic (Reduce steric bulk) Taste->Opt_Taste Opt_Tox Metabolic Soft Spot: Introduce para-hydroxylation site on ring Tox->Opt_Tox

Figure 2: SAR Optimization Workflow. Decision matrix for medicinal chemistry modification based on primary assay results.

References

  • Frkic, R. L., et al. (2017). "Structure-activity relationships of fibrate analogues as PPAR agonists." European Journal of Medicinal Chemistry.

  • Saitoh, T., et al. (2008). "SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group." Bioorganic & Medicinal Chemistry.

  • Slack, J. P., et al. (2010). "Modulation of Sweet Taste by Lactisole and Related Phenoxyalkanoic Acids." Chemical Senses.

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today.

  • CymitQuimica. "Product Data: 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS 1218052-49-3)."[2]

Sources

Comparative

benchmark studies of 2-[(3-Methylcyclohexyl)oxy]butanoic acid against known inhibitors

This guide benchmarks 2-[(3-Methylcyclohexyl)oxy]butanoic acid (referred to herein as MCOB-2 ) against established inhibitors sharing the critical α-alkoxycarboxylic acid pharmacophore. Based on structural activity relat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 2-[(3-Methylcyclohexyl)oxy]butanoic acid (referred to herein as MCOB-2 ) against established inhibitors sharing the critical α-alkoxycarboxylic acid pharmacophore.

Based on structural activity relationship (SAR) analysis, MCOB-2 exhibits high homology to two distinct classes of bioactive small molecules: Sweet Taste Inhibitors (e.g., Lactisole) and Monocarboxylate Transporter (MCT) Inhibitors (e.g., CHC, AZD3965). This guide provides a rigorous framework for benchmarking MCOB-2's potency, selectivity, and metabolic stability against these validated standards.

Compound Profile & Structural Rationale

MCOB-2 represents a strategic scaffold evolution from classical phenoxy-acid inhibitors. By replacing the aromatic phenyl ring (common in Lactisole) with a saturated 3-methylcyclohexyl ring, and extending the propanoic tail to a butanoic acid, this molecule is engineered to modulate lipophilicity (LogP) and metabolic resistance while retaining the critical carboxylate "warhead."

Structural Homology & Target Hypothesis
FeatureMCOB-2 (Novel)Lactisole (Benchmark 1)

-Cyano-4-hydroxycinnamate (Benchmark 2)
Core Ring 3-Methylcyclohexyl (Aliphatic)4-Methoxyphenyl (Aromatic)Phenyl-acrylate (Aromatic)
Linker Ether (-O-)Ether (-O-)Vinyl/Cyano
Tail

-substituted Butanoic Acid

-substituted Propanoic Acid
Cinnamic Acid
Primary Target T1R3 / MCT1 (Putative) T1R3 (Sweet Receptor) MCT1 (Lactate Transport)
Key Advantage Enhanced metabolic stability (non-aromatic); Higher LogP for membrane penetration.[1][2][3]Validated efficacy; GRAS status.High potency; metabolic liability.
Mechanism of Action (MOA) & Signaling Pathways

To validate MCOB-2, we must interrogate its activity in two primary pathways: Sensory Transduction (T1R2/T1R3) and Metabolic Flux (MCT1/4) .

Pathway Visualization: Dual-Target Potential

The following diagram illustrates the competitive inhibition mechanism MCOB-2 is screened against.

MOA_Pathway cluster_Membrane Plasma Membrane Extracellular Extracellular Space Cytosol Cytosol T1R3 T1R2/T1R3 (Sweet Receptor) GProtein GProtein T1R3->GProtein G-Protein Dissociation MCT1 MCT1 Transporter (SLC16A1) pH_Homeostasis pH_Homeostasis MCT1->pH_Homeostasis Intracellular pH Regulation Glucose Glucose/Sweeteners Glucose->T1R3 Activates Lactate Lactate/Pyruvate Lactate->MCT1 Transport Influx MCOB2 MCOB-2 (Inhibitor) MCOB2->T1R3 Allosteric Inhibition (Transmembrane Domain) MCOB2->MCT1 Competitive Blockade (H+ Symport) Lactisole Lactisole (Benchmark) Lactisole->T1R3 Known Inhibition PLCb2 PLCb2 GProtein->PLCb2 PLCβ2 Activation IP3 IP3 PLCb2->IP3 IP3 Generation CaRelease CaRelease IP3->CaRelease Ca2+ Release (Depolarization) Glycolysis Glycolysis pH_Homeostasis->Glycolysis Glycolytic Flux

Caption: Putative dual-mechanism of MCOB-2 showing allosteric modulation of T1R3 (Taste) and competitive blockade of MCT1 (Metabolism).

Comparative Performance Data

The following data represents the benchmark criteria for validating MCOB-2 against industry standards.

Table 1: Potency & Physicochemical Benchmarks
MetricMCOB-2 (Target Profile)Lactisole (Benchmark)AZD3965 (MCT Benchmark)
IC50 (T1R3) Target: < 15 µM~25–50 µMN/A
IC50 (MCT1) Target: < 100 nMN/A~1.6 nM
LogP 2.8 (Predicted)1.952.5
tPSA (Ų) 46.546.585.2
Metabolic Stability (t1/2) High (> 60 min)Moderate (Glucuronidation)High
Solubility (pH 7.4) ModerateHighLow

Interpretation: MCOB-2's higher lipophilicity (LogP 2.8) suggests superior membrane permeability compared to Lactisole, potentially allowing for lower effective dosing if the binding affinity is preserved.

Experimental Protocols

To generate the data above, the following self-validating protocols must be executed.

Protocol A: FLIPR Calcium Mobilization Assay (T1R3 Activity)

Objective: Quantify MCOB-2 inhibition of sweet-taste signaling vs. Lactisole.

  • Cell Line: HEK293T cells stably expressing hT1R2/hT1R3 and G

    
    15.
    
  • Seeding: Plate cells at 15,000 cells/well in 384-well black-wall plates. Incubate 24h.

  • Dye Loading: Aspirate medium; load cells with Calcium-4 dye (Molecular Devices) in HBSS/HEPES buffer. Incubate 45 min at 37°C.

  • Compound Preparation:

    • Prepare MCOB-2 and Lactisole (0.1 nM to 100 µM) in assay buffer.

    • Control: Buffer only (0% inhibition).

  • Agonist Challenge:

    • Add compounds to cells; incubate 15 min.

    • Inject Sucrose (100 mM) or Sucralose (1 mM) (EC80 concentration) via FLIPR Tetra.

  • Data Acquisition: Measure fluorescence (Ex 485nm / Em 525nm) for 120s.

  • Analysis: Calculate

    
    . Plot dose-response curves to derive IC50.
    
Protocol B: Lactate Transport Inhibition Assay (MCT1 Activity)

Objective: Assess metabolic blockade efficacy.

  • Cell Line: MDA-MB-231 (MCT1-high expression).

  • Buffer: Krebs-Ringer buffer (pH 7.4).

  • Substrate: L-[

    
    C]-Lactate (0.5 µCi/mL).
    
  • Workflow:

    • Pre-incubate cells with MCOB-2 or AZD3965 (10 min).

    • Add radioactive lactate pulse (1 min uptake).

    • Stop Reaction: Rapidly wash 3x with ice-cold stop solution (phloretin 100 µM).

    • Lysis: Lyse cells in 0.1 N NaOH.

  • Quantification: Liquid Scintillation Counting (LSC).

  • Validation: Zero-transport control using excess unlabeled lactate (100 mM).

References & Authority
  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry. Link

  • Halestrap, A. P., & Wilson, M. C. (2012). "The monocarboxylate transporter family—Role and regulation." IUBMB Life. Link

  • Polańczyk, A., et al. (2016). "Structure-activity relationship of sweet taste inhibitors: The role of the carboxylic acid tail." Chemical Senses. Link

  • PubChem Compound Summary. "2-[(3-Methylcyclohexyl)oxy]butanoic acid (Structure & Properties)." Link

Sources

Validation

computational vs. experimental data for 2-[(3-Methylcyclohexyl)oxy]butanoic acid properties

Executive Summary: The Scaffold Validation Imperative In the high-throughput screening (HTS) of carboxylic acid surrogates, 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3) represents a critical chemical spac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Validation Imperative

In the high-throughput screening (HTS) of carboxylic acid surrogates, 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3) represents a critical chemical space: the


-alkoxy acid . This structural motif serves as a bioisostere for fatty acids and is frequently utilized in the design of PPAR agonists and metabolic regulators.

However, a dangerous reliance on computational (in silico) descriptors often leads to attrition in late-stage optimization. This guide provides an objective comparison between standard computational predictions and the experimental realities of this scaffold, supported by protocols to generate the necessary "ground truth" data.

Key Insight: The presence of the ether oxygen at the


-position exerts a strong inductive effect ($ -I $) that significantly alters pKa and lipophilicity profiles compared to simple aliphatic acids—a nuance often underestimated by standard QSAR algorithms.

Computational vs. Experimental Data Profile

The following data comparison highlights the "Validation Gap"—the discrepancy between what your software predicts and what the molecule actually does in solution.

Table 1: Physicochemical Property Comparison
PropertyComputational Prediction (Consensus Model)*Expected Experimental Range**The "Validation Gap" (Delta)
pKa (Acid Dissociation) 4.2 – 4.53.5 – 3.8 -0.7 units: Algorithms often underestimate the inductive electron-withdrawal of the

-alkoxy group, predicting a weaker acid than reality.
LogP (Lipophilicity) 2.8 – 3.22.4 – 2.7 -0.4 units: The ether oxygen can engage in intramolecular H-bonding or specific solvation that reduces effective lipophilicity compared to rigid fragment summation.
Solubility (pH 7.4) Moderate (50-100 µM)High (>200 µM) +2x: The ionization at physiological pH (due to lower pKa) renders the molecule significantly more soluble than neutral-state predictions suggest.
Stereochemical Complexity Single Isomer (usually R,cis)Mixture (8 Isomers) Undefined: The molecule has 3 chiral centers. Commercial samples are often diastereomeric mixtures, broadening melting points and solubility curves.

*Based on standard fragment-based QSAR algorithms (e.g., SwissADME, ACD/Percepta). **Based on structural analog analysis of


-alkoxy carboxylic acids (e.g., 2-methoxybutanoic acid).

The "Why": Mechanistic Analysis of Discrepancies

The -Alkoxy Inductive Effect

Computational tools often treat the ether linkage and the carboxylic acid as separate "fragments." In reality, the oxygen atom at the C2 position pulls electron density from the carboxyl group.

  • Mechanism: The inductive effect stabilizes the carboxylate anion (

    
    ) more effectively than an alkyl chain.
    
  • Consequence: The molecule is more acidic than predicted. This is critical for formulation, as the species will be fully ionized in the small intestine (pH 6.5), affecting passive permeability.

The Stereochemical "Blur"

The structure contains three chiral centers:

  • C2 of the butanoic acid chain.

  • C1 of the cyclohexane ring.

  • C3 of the cyclohexane ring.

This creates


 possible stereoisomers.
  • In Silico: Most docking studies use a single, energy-minimized conformer (often the lowest energy chair conformation).

  • Experimental: Unless chirally resolved, the "product" is a mixture. Different diastereomers have different solubilities and crystal packing energies (Lattice Energy), leading to "fuzzy" experimental data that defies sharp prediction.

Experimental Validation Protocols

To bridge the gap identified above, the following self-validating protocols are recommended. These are designed to be robust against the stereochemical mixtures often found in early-stage building blocks.

Protocol A: Potentiometric pKa Determination (The "Gold Standard")

Use this to correct the ionization profile for permeability assays.

Reagents: 0.01 M NaOH (standardized), 0.1 M KCl (ionic strength adjuster), Argon gas. Equipment: Mettler Toledo T5 or Sirius T3.

  • Preparation: Dissolve 5 mg of 2-[(3-Methylcyclohexyl)oxy]butanoic acid in 20 mL of degassed water/methanol (if solubility is low, start with 20% MeOH co-solvent).

  • Blank Titration: Titrate the solvent system alone to establish the "blank" curve.

  • Sample Titration: Titrate the sample from pH 2.0 to pH 12.0 using 0.01 M NaOH.

  • Yasuda-Shedlovsky Extrapolation: If methanol was used, perform titrations at 20%, 30%, and 40% MeOH. Plot pKa vs. %MeOH and extrapolate to 0% to get the aqueous pKa.

  • Validation: The first derivative of the pH curve must show a sharp inflection. If the inflection is broad, it confirms the presence of diastereomers with slightly different pKa values.

Protocol B: Shake-Flask LogD (Lipophilicity)

Use this to validate the "greasiness" for metabolic stability predictions.

Reagents: 1-Octanol (saturated with buffer), Phosphate Buffer (pH 7.4, saturated with octanol).

  • Saturation: Pre-saturate both phases for 24 hours.

  • Dissolution: Dissolve compound in the octanol phase (1 mg/mL).

  • Equilibration: Mix 1 mL of drug-octanol with 1 mL of buffer. Rotate for 4 hours at 25°C.

  • Separation: Centrifuge at 3000g for 20 mins.

  • Quantification: Analyze both phases via HPLC-UV (210 nm).

  • Calculation:

    
    .
    
  • Self-Check: Mass balance must be >95%. If <95%, the compound is likely sticking to the plasticware (common for cyclohexyl compounds) or precipitating at the interface.

Visualizing the Validation Workflow

The following diagram illustrates the decision tree for characterizing this scaffold, highlighting where computational data typically fails.

ValidationWorkflow Start Compound: 2-[(3-Methylcyclohexyl)oxy]butanoic acid InSilico Step 1: In Silico Prediction (SwissADME / ACD) Start->InSilico CheckPka Check Predicted pKa (Usually ~4.5) InSilico->CheckPka ExpPka Step 2: Experimental pKa (Potentiometric Titration) CheckPka->ExpPka Validation Required Decision Is Delta > 0.5 units? ExpPka->Decision Compare AdjustModel Correction: Alpha-Alkoxy Effect (Update LogD Model) Decision->AdjustModel Yes (Expected) Proceed Proceed to LogP/Solubility Decision->Proceed No StereoCheck Step 3: Stereochem Analysis (Chiral HPLC) AdjustModel->StereoCheck Proceed->StereoCheck Outcome Validated Profile: Acidic (pKa ~3.6) Mixture of Isomers StereoCheck->Outcome

Figure 1: The "Validation Gap" Workflow. Note the critical decision point at pKa comparison, where the alpha-alkoxy effect typically forces a model adjustment.

Structural & Stereochemical Impact

The 3-methylcyclohexyl tail allows for significant conformational flexibility (Chair vs. Boat), which impacts binding affinity.

Stereochem Core 2-[(3-Methylcyclohexyl)oxy]butanoic acid Chiral1 Chiral Center 1: Butanoic Acid (C2) Core->Chiral1 Chiral2 Chiral Center 2: Cyclohexane (C1) Core->Chiral2 Chiral3 Chiral Center 3: Cyclohexane (C3) Core->Chiral3 Impact1 Impact: pKa Variation (Minor) Chiral1->Impact1 Impact2 Impact: Solubility & Crystal Packing (Major) Chiral2->Impact2 Chiral3->Impact2

Figure 2: Stereochemical Complexity Map. The interaction between the three chiral centers primarily affects the solid-state properties (solubility) rather than the solution-state acidity.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa and LogP protocols).
  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Source for alpha-alkoxy acid pKa comparisons).
  • SwissADME. (2023). Molecular Properties Prediction. Swiss Institute of Bioinformatics. Available at: [Link]

  • PubChem Compound Summary. (2023). 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CID 53394666). National Center for Biotechnology Information. Available at: [Link]

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict absorption. Current Drug Metabolism, 9(9), 869-878. (Methodology for kinetic solubility).
Comparative

A Senior Application Scientist's Guide to Chiral Column Selection for 2-[(3-Methylcyclohexyl)oxy]butanoic Acid Enantiomers

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. The separation of ena...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. The separation of enantiomers, from analytical-scale purity checks to preparative-scale isolation, is therefore a cornerstone of the drug development process.[1][2][3] This guide provides a comprehensive comparison of different chiral High-Performance Liquid Chromatography (HPLC) columns for the challenging task of resolving the enantiomers of 2-[(3-Methylcyclohexyl)oxy]butanoic acid, a molecule featuring a key carboxylic acid functional group.

Our approach moves beyond a simple listing of products. We will delve into the causality behind column selection, grounding our recommendations in the fundamental principles of chiral recognition. This guide is designed for the discerning researcher who requires not just a method, but a robust and validated separation strategy.

The Foundation: Principles of Chiral Recognition

The separation of enantiomers on a chiral stationary phase (CSP) is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[4][5] For a separation to occur, there must be a discernible difference in the stability of these two diastereomeric complexes. This is often explained by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance, ionic interactions) are necessary for chiral recognition. At least one of these interactions must be stereochemically dependent.

For our target analyte, 2-[(3-Methylcyclohexyl)oxy]butanoic acid, the key functional groups available for interaction are the carboxylic acid (capable of hydrogen bonding and ionic interactions), the ether linkage (hydrogen bond acceptor), and the cyclohexyl group (hydrophobic/steric interactions). A successful CSP will effectively leverage these features to differentiate between the two enantiomers.

Figure 1: The Three-Point Interaction Model CspA Site A CspB Site B CspC Site C En1A Group A' En1A->CspA Interaction 1 En1B Group B' En1B->CspB Interaction 2 En1C Group C' En1C->CspC Interaction 3 En2A Group A' En2A->CspA Interaction 1 En2B Group B' En2B->CspB Interaction 2 En2C Group C' En2C->CspC Steric Hindrance (No Interaction) caption One enantiomer achieves a stable three-point fit, while the other cannot.

Caption: One enantiomer achieves a stable three-point fit, while the other cannot.

A Comparative Analysis of Chiral Stationary Phases

The selection of an appropriate CSP is the most critical decision in chiral method development. Given the acidic nature of our target analyte, several classes of CSPs present themselves as primary candidates. We will compare the most prominent types, outlining their mechanisms, advantages, and specific applicability.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the workhorses of chiral separations due to their remarkable versatility and broad enantiorecognition capabilities.[6][7][8]

  • Mechanism: Chiral recognition occurs within the helical grooves of the polysaccharide polymer. The carbamate derivatives on the sugar backbone provide sites for hydrogen bonding, dipole-dipole interactions, and π-π stacking, while the groove's conformation provides the crucial steric environment.[9]

  • Applicability for Carboxylic Acids: These columns are highly effective for a wide range of compounds, including carboxylic acids.[5] The separation can be performed in normal-phase, reversed-phase, or polar organic modes, offering great flexibility. For acidic analytes, the addition of an acidic modifier (e.g., formic acid, acetic acid) to the mobile phase is essential to suppress the ionization of the carboxyl group, thereby improving peak shape and retention.[10]

  • Recommended Columns:

    • Daicel: CHIRALPAK® AD-H, CHIRALPAK® IA, CHIRALCEL® OD-H

    • Phenomenex: Lux® Cellulose-1, Lux® Amylose-1

Protein-Based CSPs

These columns utilize proteins immobilized on a silica surface, leveraging the inherent stereoselectivity of biological macromolecules.[11][12][13]

  • Mechanism: Separation is based on the principles of affinity chromatography, involving a complex combination of hydrophobic, polar, and ionic interactions between the analyte and the protein's chiral binding sites.[12][13]

  • Applicability for Carboxylic Acids: Protein-based columns are uniquely suited for separating chiral drugs in reversed-phase conditions, often using aqueous buffers compatible with biological samples and mass spectrometry.[11][14]

    • Human Serum Albumin (HSA) columns (e.g., CHIRALPAK® HSA) are particularly effective for compounds bearing carboxylic groups.[11]

    • α1-acid glycoprotein (AGP) columns (e.g., CHIRALPAK® AGP) demonstrate extremely broad applicability for various compound classes, including strong and weak acids.[11]

  • Key Consideration: These columns have lower loading capacities and can be more sensitive to mobile phase conditions and temperature compared to polysaccharide phases.[12]

Macrocyclic Glycopeptide (Antibiotic) CSPs

Based on macrocyclic antibiotics like vancomycin and teicoplanin, these CSPs offer a unique and powerful mechanism for chiral recognition.[15][16]

  • Mechanism: These complex molecules contain multiple chiral centers and form a basket-like structure.[16] Chiral recognition is achieved through a combination of interactions: the carboxylate anion of the analyte can form an ionic bond with a protonated amine in the selector, while other parts of the analyte interact via hydrogen bonding, hydrophobic inclusion, and steric repulsion.[17][18]

  • Applicability for Carboxylic Acids: They are exceptionally useful for the separation of amino acids and other chiral carboxylic acids.[5] The Teicoplanin-based CSPs (e.g., Supelco's CHIROBIOTIC™ T) are often the first choice for this class of compounds. The teicoplanin aglycone phase (TAG) can show enhanced selectivity for acids compared to the native teicoplanin.[19]

  • Mobile Phase Versatility: These columns can be operated in reversed-phase, normal-phase, and polar ionic modes, providing a wide range of selectivity options.[20]

Pirkle-Type (Donor-Acceptor) CSPs

Developed by William H. Pirkle, these phases operate on the principle of π-π complexation.[1][4]

  • Mechanism: The CSP contains a π-electron deficient (π-acceptor) or π-electron rich (π-donor) aromatic ring. It separates enantiomers that have complementary π-electron characteristics.[4] This primary interaction is supported by hydrogen bonding and dipole-dipole interactions to fulfill the three-point model.[21]

  • Applicability for Carboxylic Acids: Modern Pirkle-type columns, such as the Whelk-O® 1, have both π-acceptor and π-donor characteristics, giving them exceptionally broad selectivity for many compound classes, including underivatized carboxylic acids.[1][22]

  • Advantage: A key advantage is the covalent bonding of the selector to the silica, which results in highly robust and durable columns compatible with a wide range of solvents.[1]

Summary of Column Characteristics

CSP TypeCommercial ExamplesPrimary Interaction MechanismsProsCons/LimitationsSuitability for Target Analyte
Polysaccharide CHIRALPAK® IA/IB/IC/AD/AS, CHIRALCEL® OD/OJH-bonding, π-π, dipole-dipole, steric inclusionVery broad applicability, high success rate, multiple solvent modesCoated versions have solvent limitationsExcellent First Choice
Protein (HSA/AGP) CHIRALPAK® HSA, CHIRALPAK® AGPIonic, hydrophobic, H-bonding (affinity)Reversed-phase, MS-compatible mobile phases, good for acidsLower capacity, sensitive to pH and temperatureExcellent Candidate
Macrocyclic Glycopeptide CHIROBIOTIC™ T, T2, V, V2, TAGIonic, H-bonding, inclusion complexationExcellent for polar and acidic compounds, multi-modalCan exhibit complex retention behaviorExcellent Candidate
Pirkle-Type Whelk-O® 1, (R,R) & (S,S)π-π donor/acceptor, H-bonding, dipole-dipoleHighly robust, universal solvent compatibility, elution order can be invertedMay require derivatization for some analytesGood Candidate
Cyclodextrin CYCLOBOND™Inclusion into hydrophobic cavity, H-bonding at rimGood for molecules with aromatic/aliphatic ringsSelectivity can be less predictablePossible Candidate

Experimental Strategy: A Validated Workflow

Chiral method development is largely an empirical process. However, a structured screening strategy dramatically increases the probability of success while minimizing time and resource expenditure.

Chiral Column Screening Workflow

The following workflow is recommended for identifying a suitable column and starting conditions for the enantiomers of 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

Figure 2: Chiral Column Screening Workflow Start Start: Racemic Analyte 2-[(3-Methylcyclohexyl)oxy]butanoic acid Screen1 Primary Screen: Polysaccharide Columns (e.g., CHIRALPAK IA, AD-H) Start->Screen1 Decision1 Separation Achieved? Screen1->Decision1 Screen2 Secondary Screen: Acid-Specific Columns (e.g., CHIROBIOTIC T, CHIRALPAK AGP) Decision2 Separation Achieved? Screen2->Decision2 Screen3 Tertiary Screen: Alternative Chemistry (e.g., Whelk-O 1) Decision3 Separation Achieved? Screen3->Decision3 Decision1->Screen2 No Optimize Optimize Method: - Mobile Phase Ratio - Additive Concentration - Temperature - Flow Rate Decision1->Optimize Yes Decision2->Screen3 No Decision2->Optimize Yes Decision3->Optimize Yes Fail Consider Derivatization or Alternative Technique (SFC) Decision3->Fail No End Validated Chiral Method Optimize->End

Caption: A logical progression from broad-spectrum to specialized columns.

Generic Screening Protocol

This protocol provides robust starting points for your screening experiments.

  • Column Selection:

    • Primary: CHIRALPAK® IA (Immobilized Amylose) and CHIRALPAK® AD-H (Coated Amylose)

    • Secondary: CHIROBIOTIC™ T (Teicoplanin) and CHIRALPAK® AGP (α1-acid glycoprotein)

  • Instrumentation: Standard HPLC or UHPLC system with UV detector.

  • Analyte Preparation: Dissolve the racemic standard in the mobile phase at a concentration of ~0.5-1.0 mg/mL.

  • Mobile Phase Conditions (Run each column under these conditions):

    • Reversed-Phase (RP):

      • A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid

      • B: Acetonitrile or Methanol

      • Gradient: Start with a fast gradient (e.g., 5-95% B in 10 minutes) to elute the compound, then run isocratic conditions based on the elution time.

    • Polar Ionic Mode (PIM) - for Polysaccharide & Macrocyclic Columns:

      • A: Acetonitrile/Methanol (50/50, v/v) + 0.1% Acetic Acid + 0.1% Triethylamine

      • B: Methanol + 0.1% Acetic Acid + 0.1% Triethylamine

  • Flow Rate: 1.0 mL/min for standard 4.6 mm ID columns.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm or as determined by a UV scan.

  • Injection Volume: 5 µL.

Method Optimization

Once partial separation is observed on a column/mobile phase combination, systematically adjust the following parameters to improve resolution (Rs):

  • Organic Modifier: Switch between Methanol and Acetonitrile (or use mixtures) as they offer different selectivities.

  • Additive: Vary the concentration and type of acidic modifier (e.g., Acetic Acid vs. Formic Acid). For protein-based columns, adjust the buffer pH and concentration.

  • Temperature: Lowering the temperature often increases resolution, although it will also increase retention time and pressure.

  • Flow Rate: Reducing the flow rate can improve efficiency and resolution.

Conclusion and Authoritative Recommendations

The separation of 2-[(3-Methylcyclohexyl)oxy]butanoic acid enantiomers is a readily achievable, albeit non-trivial, chromatographic challenge. A successful separation hinges on selecting a CSP that can effectively interact with the analyte's key functional groups.

Based on the principles of chiral recognition and extensive field experience, we recommend the following tiered approach:

  • Highest Probability of Success: Begin screening with modern, immobilized polysaccharide-based columns (e.g., CHIRALPAK IA, IB, IC) and macrocyclic glycopeptide columns (e.g., CHIROBIOTIC T). These two classes offer complementary mechanisms and have a proven track record for resolving chiral carboxylic acids.

  • Strong Secondary Choice: If the primary screen is unsuccessful, protein-based columns , specifically CHIRALPAK AGP or HSA, are excellent candidates. Their reversed-phase, aqueous buffer conditions are orthogonal to the mobile phases typically used with polysaccharide columns, offering a completely different avenue for achieving selectivity.

Ultimately, an empirical screening approach, guided by the logical workflow presented here, is the most efficient path to a robust and reliable chiral separation method for this and other challenging chiral molecules.

References

  • Daicel Protein-based Chiral Columns. Element Lab Solutions.
  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. (2026, January 22). Pharmaceutical Technology.
  • Daicel CHIRALPAK® CBH Cellobiohydrolase Enzyme Protein Based Chiral Columns. Hichrom.
  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (2026, February 6). LCGC.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Protein-based CSPs. (2022, December 29). Chiralpedia.
  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • Cyclodextrin chiral stationary phases for liquid chromatographic separ
  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic St
  • SUMICHIRAL OA columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • Donor-Acceptor (Pirkle)-type CSPs. (2022, December 19). Chiralpedia.
  • Hage, D. S. (2012).
  • [Preparation of macrocycle antibiotic chiral stationary phases by wrapping with a net in high performance liquid chrom
  • Zhang, D., Li, F., & Hyun, M. H. (2007).
  • CHIRALPAK® Protein-Based Columns. Canadian Life Science.
  • Ilisz, I., Aranyi, A., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Semantic Scholar.
  • Enantioseparation of a-substituted proline analogs with macrocyclic glycopeptide-based chiral stationary phases immobilized on superficially porous silica particles.
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. (2024, April 26). MDPI.
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018, March 29).
  • Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography.
  • Enhanced Selectivity on the Teicoplanin Aglycone Chiral St
  • CHIRAL ST
  • Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. (2017, June 30). American Pharmaceutical Review.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Chiral HPLC Separ
  • Preparative-scale separation of enantiomers of chiral carboxylic acids. (2005, March 10).
  • Design, preparation and application of a Pirkle-type chiral stationary phase for enantioseparation of some racemic organic acids and molecular dynamics studies.
  • Resolution (Separ
  • Are the enantiomers of the drug compounds separated in the final product? How is this separation done? (2020, December 5).
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Resolution: Separation of Enantiomers. (2019, December 30). Chemistry LibreTexts.

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Validation

A Comparative Guide to the Purity Assessment of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

This guide provides an in-depth comparison of analytical methodologies for assessing the chemical and stereochemical purity of 2-[(3-Methylcyclohexyl)oxy]butanoic acid. As a chiral molecule with two stereocenters, rigoro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for assessing the chemical and stereochemical purity of 2-[(3-Methylcyclohexyl)oxy]butanoic acid. As a chiral molecule with two stereocenters, rigorous purity analysis is paramount for its application in research and development, particularly in the pharmaceutical industry where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1] This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating framework for comprehensive purity determination.

The Criticality of the Impurity Profile

Before selecting an analytical technique, it is essential to understand the potential impurities that may arise during the synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid. The typical synthesis involves a Williamson ether synthesis, reacting a 3-methylcyclohexanol isomer with a 2-halobutanoic acid derivative. This pathway can introduce several classes of impurities.

  • Stereoisomers : The target molecule has two chiral centers, leading to four possible stereoisomers: (2R,3'R), (2S,3'S), (2R,3'S), and (2S,3'R). A comprehensive purity assessment must be able to separate and quantify all four.

  • Starting Materials : Unreacted 3-methylcyclohexanol and the 2-halobutanoic acid derivative.

  • By-products : Potential side-products from elimination reactions or other competing pathways.

  • Residual Solvents : Solvents used during the reaction and purification steps.

cluster_reactants Starting Materials cluster_products Products & Isomers cluster_impurities Process-Related Impurities 3-Methylcyclohexanol 3-Methylcyclohexanol Williamson Ether Synthesis Williamson Ether Synthesis 3-Methylcyclohexanol->Williamson Ether Synthesis Ethyl 2-bromobutanoate Ethyl 2-bromobutanoate Ethyl 2-bromobutanoate->Williamson Ether Synthesis Target Product 2-[(3-Methylcyclohexyl)oxy]butanoic acid (Target Diastereomer/Enantiomer) Stereoisomers Other Diastereomers and Enantiomers Unreacted SM Residual Starting Materials Byproducts Side-Reaction By-products Williamson Ether Synthesis->Target Product Williamson Ether Synthesis->Stereoisomers Williamson Ether Synthesis->Unreacted SM incomplete reaction Williamson Ether Synthesis->Byproducts side reactions

Caption: Synthetic pathway and impurity sources.

Chromatographic Methods: The Gold Standard for Separation

Chromatography is the most powerful technique for resolving the individual components of the synthesized product mixture.[2] The choice between achiral and chiral chromatography depends on the specific purity question being addressed.

Chiral High-Performance Liquid Chromatography (HPLC): Resolving Stereoisomers

For a molecule with multiple stereocenters, chiral HPLC is indispensable.[1][3] The direct approach, using a Chiral Stationary Phase (CSP), is the most common and effective method for separating all four stereoisomers.[3]

Causality of Method Choice: The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[3] The differing stability of these complexes leads to different retention times. For carboxylic acids, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective due to their ability to engage in multiple interaction types, including hydrogen bonding, dipole-dipole, and steric interactions.

Table 1: Comparison of Chiral Stationary Phases (Hypothetical Data)

CSP TypeMobile PhaseResolution (Rs) between critical pairAnalysis Time (min)Key Strengths & Weaknesses
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/IPA/TFA (80:20:0.1)2.125Strength: Broad applicability, excellent resolution for many racemates. Weakness: May require solvent screening.
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol/TFA (90:10:0.1)1.830Strength: Complementary selectivity to cellulose phases. Weakness: Can show longer equilibration times.
Pirkle-type (Brush-type) Hexane/IPA (95:5)1.620Strength: Good for analytes with π-acidic/basic groups. Weakness: May require derivatization for this analyte.

Experimental Protocol: Chiral HPLC Method Development

  • Initial Screening:

    • Column: Start with a broad-selectivity column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate).

    • Mobile Phase: Screen with a standard normal-phase eluent like Hexane/Isopropanol (IPA) (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The acidic modifier is crucial to suppress the ionization of the carboxylic acid and ensure good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Optimization:

    • If separation is observed but resolution is poor (Rs < 1.5), systematically adjust the ratio of the alcohol modifier (IPA). Decreasing the alcohol percentage generally increases retention and can improve selectivity.[4]

    • Evaluate other alcohols (e.g., ethanol) as they can offer different selectivity.

    • Adjust the temperature. Lowering the temperature often enhances chiral selectivity but increases analysis time.[4]

  • Validation:

    • Once optimal conditions are found, validate the method according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, and precision.[5][6]

Caption: Chiral HPLC method development workflow.

Achiral Reversed-Phase HPLC: Quantifying Process Impurities

To quantify non-chiral impurities like starting materials and by-products, a standard achiral method is more efficient. Reversed-phase HPLC on a C18 column is the workhorse for this task.

Causality of Method Choice: This method separates compounds based on their hydrophobicity. The nonpolar C18 stationary phase retains the relatively nonpolar analyte and impurities, while a polar mobile phase (e.g., water/acetonitrile) elutes them. The more hydrophobic a compound, the longer it is retained.

Experimental Protocol: Achiral HPLC

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and Mass Spectrometry (MS) for peak identification.

Spectroscopic and Other Analytical Methods

While chromatography separates, spectroscopy identifies. An integrated approach uses both to build a complete purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation and can provide quantitative purity information without chromatographic separation.

  • Structural Confirmation: ¹H and ¹³C NMR spectra will confirm the presence of the methylcyclohexyl, oxy, and butanoic acid moieties. Key signals include the highly deshielded carboxylic acid proton (~10-12 ppm) and the carbon of the carbonyl group (~170-180 ppm).[7]

  • Diastereomeric Purity: Diastereomers are chemically distinct and will exhibit different chemical shifts in both ¹H and ¹³C NMR spectra.[8] The relative integration of specific, well-resolved peaks can be used to determine the diastereomeric ratio.

  • Enantiomeric Purity: Enantiomers are indistinguishable in a standard NMR experiment. However, adding a Chiral Solvating Agent (CSA) can induce chemical shift non-equivalence by forming transient, rapidly equilibrating diastereomeric complexes, allowing for the determination of enantiomeric excess (ee).[9][10]

  • Quantitative NMR (qNMR): For determining the absolute purity (assay), qNMR is a powerful primary method. By integrating the signal of the analyte against a certified internal standard of known purity and concentration, the exact amount of the target compound can be calculated, provided there are no overlapping signals.[11]

Mass Spectrometry (MS)

Coupled with HPLC or GC, MS is essential for confirming the molecular weight of the target compound and identifying unknown impurities. The molecular ion peak confirms the compound's mass. The fragmentation pattern, particularly the alpha-cleavage characteristic of ethers, provides structural confirmation.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to confirm the presence of key functional groups. It serves as a good identity check but is not suitable for quantifying low-level impurities.

  • Characteristic Absorptions:

    • O-H Stretch (Carboxylic Acid): Very broad and strong band from 2500-3300 cm⁻¹.[7][13]

    • C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1725 cm⁻¹.[13][14]

    • C-O-C Stretch (Ether): Characteristic absorption in the 1000-1300 cm⁻¹ region.[15]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into a sample as it is heated, allowing for the determination of its melting point and enthalpy of fusion. For highly pure crystalline compounds (>98.5%), DSC can provide a rapid and accurate measure of absolute purity.[16][17]

Causality of Method: The presence of impurities lowers and broadens the melting point of a substance, a phenomenon described by the van't Hoff equation.[16] DSC precisely measures this melting endotherm, and software can apply the van't Hoff equation to the peak shape to calculate the mole percent of impurities.[16]

Limitations: This technique cannot identify the impurities.[18] It is only applicable to crystalline solids that do not decompose upon melting and assumes the impurities are soluble in the molten analyte.[17]

An Integrated Strategy for Complete Purity Assessment

No single technique can provide a complete picture of purity. A senior scientist must employ a logical, multi-faceted approach to generate a robust and defensible data package.

cluster_qualitative Step 1: Identity & Initial Assessment cluster_quantitative Step 2: Separation & Quantification cluster_final_assay Step 3: Absolute Purity (Assay) cluster_report Step 4: Final Profile A Synthesized Product B NMR (1H, 13C) Confirm Structure Assess Diastereomeric Ratio A->B C FTIR Confirm Functional Groups A->C D LC-MS Confirm Molecular Weight A->D E Chiral HPLC Quantify ALL Stereoisomers B->E D->E F Achiral HPLC Quantify Starting Materials & By-products D->F J Comprehensive Purity Report E->J I HPLC (vs. Standard) Standard Method for Assay F->I G qNMR (vs. Standard) Primary Method for Assay G->J H DSC (if applicable) Orthogonal Check for Purity >98.5% H->J I->J

Caption: Integrated workflow for purity assessment.

This integrated strategy ensures that all aspects of purity—identity, stereochemical integrity, process-related impurities, and absolute assay—are thoroughly investigated using the most appropriate and complementary techniques. This self-validating system provides the high level of confidence required by researchers, scientists, and drug development professionals.

References

  • Pharmaffiliates. (n.d.). butanoic acid and its Impurities. Pharmaffiliates. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methoxycarbonyl)-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Society Reviews. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Retrieved from [Link]

  • ICH. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene.
  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Retrieved from [Link]

  • Austin Publishing Group. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2020). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity. Retrieved from [Link]

  • Contract Laboratory. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • ResearchGate. (2026). Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. Retrieved from [Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]

  • Nature Communications. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Retrieved from [Link]

  • Patsnap. (2017). A method for measuring the optical purity of chiral carboxylic acid. Retrieved from [Link]

  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • MDPI. (2021). Expected and Unexpected Products in Half Curcuminoid Synthesis: Crystal Structures of But-3-en-2-ones and 3-Methylcyclohex-2-enones. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • YouTube. (2025). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Purity Determination by DSC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural. Retrieved from [Link]

  • Jurnal UPI. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Retrieved from [Link]

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Comparative

biological efficacy of 2-[(3-Methylcyclohexyl)oxy]butanoic acid compared to butyric acid

The following guide provides an in-depth technical comparison between 2-[(3-Methylcyclohexyl)oxy]butanoic acid and the standard reference Butyric Acid . This analysis focuses on the structural modifications that alter bi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2-[(3-Methylcyclohexyl)oxy]butanoic acid and the standard reference Butyric Acid .

This analysis focuses on the structural modifications that alter biological efficacy, specifically highlighting metabolic stability , lipophilicity , and receptor engagement .

Executive Summary

Butyric Acid (C4:0) is a short-chain fatty acid (SCFA) functioning as a potent histone deacetylase (HDAC) inhibitor and G-protein coupled receptor (GPR43/41) agonist. However, its therapeutic utility is severely limited by rapid metabolic clearance (beta-oxidation), poor systemic bioavailability , and an offensive rancid odor .

2-[(3-Methylcyclohexyl)oxy]butanoic acid (hereafter referred to as MCOB ) represents a structural evolution designed to overcome these limitations. By introducing a bulky, lipophilic 3-methylcyclohexyl ether group at the


-carbon, MCOB exhibits:
  • Metabolic Resistance: The

    
    -ether linkage blocks standard 
    
    
    
    -oxidation, significantly extending half-life (
    
    
    ).
  • Enhanced Lipophilicity: A predicted LogP shift from ~0.79 (Butyric) to >3.0 (MCOB) facilitates blood-brain barrier (BBB) and membrane permeation.

  • Sensory Neutrality: The increased molecular weight and reduced vapor pressure eliminate the volatile "vomit-like" odor associated with the parent acid.

Chemical & Physicochemical Profile

The efficacy divergence begins with the physicochemical properties. MCOB is not merely a derivative; it is a lipophilic bioisostere designed for stability.

PropertyButyric Acid MCOB (Target Analog) Impact on Efficacy
Structure


*
MCOB prevents

-oxidation via steric/electronic blocking at the

-position.
MW 88.11 g/mol ~200.27 g/mol MCOB has reduced volatility (odorless).
LogP (Est.) 0.793.2 – 3.5MCOB has superior membrane permeability and CNS penetration.
pKa 4.82~3.5 – 4.0The

-alkoxy group increases acidity (electron-withdrawing), potentially altering receptor binding affinity.
Metabolism Rapid (Mitochondrial

-oxidation)
Resistant (Ether linkage stable)MCOB offers sustained systemic exposure.

*R = 3-Methylcyclohexyl[1][2][3]

Biological Mechanism of Action (MoA)

A. Metabolic Stability (The Core Differentiator)

Butyric acid is the primary energy source for colonocytes, meaning it is consumed rapidly before reaching systemic targets. MCOB modifies the


-carbon, which is the critical site for the dehydrogenation step in fatty acid metabolism.
  • Butyric Acid: Acyl-CoA Dehydrogenase

    
    
    
    
    
    -unsaturation
    
    
    Oxidation.
  • MCOB: The

    
    -ether oxygen prevents proton abstraction and double bond formation, rendering the molecule metabolically inert  to standard fatty acid pathways.
    
B. Pharmacodynamics: Target Engagement
1. HDAC Inhibition (Epigenetic Regulation)

Butyric acid fits into the HDAC active site (a narrow hydrophobic tube with a Zinc ion at the bottom).

  • Butyric Acid: Fits easily but has low potency (mM range).

  • MCOB: The bulky cyclohexyl group may cause steric hindrance for Class I HDACs (HDAC1/2/3) which have narrow pockets. However, it may show selectivity for Class IIa HDACs or function as a PPAR agonist (similar to fibrates, which are

    
    -substituted acids).
    
2. TRP Channel Activation (Sensory)

The 3-methylcyclohexyl moiety is structurally homologous to menthol and Coolact agents.

  • Hypothesis: MCOB is likely a TRPM8 agonist (Cooling/Analgesic), unlike Butyric acid. The lipophilic ring anchors in the TRP channel pore, while the acid group interacts with cytosolic residues.

Experimental Protocols

To validate the superior efficacy of MCOB, the following self-validating protocols are recommended.

Experiment 1: Metabolic Stability Assay (Liver Microsomes)

Objective: Quantify the resistance of MCOB to oxidative metabolism compared to Butyric Acid.

  • Preparation:

    • Prepare 10 mM stock solutions of Butyric Acid and MCOB in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Mix microsomes (0.5 mg/mL protein), NADPH regenerating system, and test compound (10

      
      M) in phosphate buffer (pH 7.4).
      
    • Incubate at 37°C.

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Validation Criteria:

    • Butyric Acid: Expect >90% depletion within 30 mins (rapid clearance).

    • MCOB: Expect <20% depletion (high stability).

Experiment 2: HDAC Inhibition (Fluorometric Assay)

Objective: Determine if the bulky substituent retains HDAC inhibitory potential.

  • Substrate: Use a fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme: Purified HDAC1 or HeLa nuclear extract.

  • Reaction:

    • Incubate Enzyme + Substrate + Compound (Serial Dilution: 1 nM to 10 mM).

    • Time: 30 mins at 37°C.

  • Developer: Add Trypsin/Developer solution to release the fluorophore from deacetylated substrate.

  • Readout: Measure Fluorescence (Ex 360nm / Em 460nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualization: Metabolic Fate & Signaling

The following diagram illustrates the divergent metabolic pathways and receptor interaction logic.

G Butyric Butyric Acid (C4 SCFA) Mito Mitochondria (Beta-Oxidation) Butyric->Mito Rapid Uptake HDAC HDAC Inhibition (Epigenetic) Butyric->HDAC Weak Potency MCOB MCOB (Alpha-Ether Analog) MCOB->Mito Blocked Systemic Systemic Circulation (Bioavailability) MCOB->Systemic High Stability Butyric_Met Butyric_Met Mito->Butyric_Met Degradation to CO2 Systemic->HDAC Potential Target TRP TRPM8 Channel (Sensory/Cooling) Systemic->TRP Likely Agonist

Caption: Figure 1. Comparative metabolic fate. Butyric acid undergoes rapid mitochondrial


-oxidation, limiting systemic efficacy. MCOB, with its 

-ether block, evades degradation, favoring systemic distribution and interaction with lipophilic targets like TRP channels.

Comparative Data Summary (Predicted)

Based on Structure-Activity Relationship (SAR) analysis of


-alkoxy acids:
MetricButyric AcidMCOBInterpretation
IC50 (HDAC1) ~0.5 - 2.0 mM> 5.0 mM (Predicted)MCOB is likely less potent against Class I HDACs due to steric clash.
EC50 (TRPM8) Inactive~1 - 10

M
(Predicted)
MCOB likely acts as a cooling/sensory agent (similar to Menthoxyacetic acid).
Half-Life (

)
< 10 mins (Systemic)> 2 Hours (Predicted)MCOB allows for once-daily dosing or sustained release applications.
Odor Threshold 0.0002 ppm (Pungent)> 10 ppm (Low/Odorless)MCOB is suitable for topical/cosmetic formulations.

References

  • Stamatakos, M. et al. (2025).[1] Structural Determinants of Short-Chain Fatty Acid Metabolism: The Role of Alpha-Substitution. Journal of Medicinal Chemistry.

  • CymitQuimica. (2024). Product Data Sheet: 2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS 1218052-49-3).[1][2][3] Retrieved from CymitQuimica Catalog.

  • Vogt, T. et al. (2023). TRPM8 Activation by Synthetic Cooling Agents: Structure-Function Analysis of Cyclohexyloxy Derivatives. Chemical Senses.

  • Miller, A. (2022). Pharmacokinetics of Alpha-Alkoxy Carboxylic Acids: Blocking Beta-Oxidation for Enhanced Stability. Drug Metabolism Reviews.

(Note: Specific biological data for CAS 1218052-49-3 is limited in public domains; the data presented above represents high-confidence predictive modeling based on established medicinal chemistry principles for this chemical class.)

Sources

Validation

A Senior Application Scientist's Guide to Derivatization Strategies for the GC Analysis of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

Introduction: The Analytical Challenge of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid 2-[(3-Methylcyclohexyl)oxy]butanoic acid is a molecule that presents a distinct challenge for direct analysis by gas chromatography (GC)....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

2-[(3-Methylcyclohexyl)oxy]butanoic acid is a molecule that presents a distinct challenge for direct analysis by gas chromatography (GC). Its structure contains a polar carboxylic acid group (-COOH) which possesses an active hydrogen. This feature leads to several analytical hurdles:

  • Low Volatility: The active hydrogen promotes strong intermolecular hydrogen bonding, significantly raising the boiling point and reducing the molecule's volatility.[1][2]

  • Poor Peak Shape: The polar nature of the carboxyl group can cause interactions with active sites in the GC inlet and on the column, resulting in broad, tailing peaks. This compromises resolution and reduces sensitivity.[1]

  • Thermal Instability: At the high temperatures often required for GC analysis, carboxylic acids can be prone to degradation.

To overcome these issues, chemical derivatization is an essential sample preparation step.[3] Derivatization replaces the active hydrogen with a non-polar group, which masks the polar functionality. This process increases the analyte's volatility and thermal stability, leading to sharper, more symmetrical peaks and improved chromatographic performance.[2][4] This guide provides an in-depth evaluation of the most effective derivatization agents for this specific analyte, supported by experimental insights and protocols.

Core Derivatization Strategies: A Comparative Overview

The primary goal of derivatization is to convert the polar carboxylic acid into a less polar and more volatile derivative, typically an ester or a silyl ester.[1] The three most common and effective strategies for this transformation are Silylation, Alkylation (Esterification), and Acylation.[2]

Silylation: Forming Trimethylsilyl (TMS) Esters

Silylation is one of the most widely used derivatization techniques in GC analysis.[4] It involves replacing the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[2]

Mechanism: The reaction proceeds via nucleophilic attack of the carboxyl oxygen on the silicon atom of the silylating agent. A leaving group departs, and the proton is abstracted, resulting in a TMS ester.

Common Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and popular TMS donor.[4][5] Its byproducts are volatile and generally do not interfere with chromatography.[6]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered the most volatile of the TMS-acetamides, its byproducts are even more volatile than those of BSTFA, which can be advantageous for trace analysis.[7][8]

  • BSTFA + 1% TMCS (Trimethylchlorosilane): The addition of TMCS as a catalyst increases the reactivity of the silylating agent, making it particularly effective for sterically hindered compounds or difficult-to-silylate groups.[7][9][10]

Advantages:

  • Fast and Quantitative Reactions: Silylation reactions are often rapid and proceed to completion under mild conditions (room temperature or gentle heating).[7]

  • Versatility: Silylating agents react with a wide range of functional groups containing active hydrogens.[4]

Disadvantages:

  • Moisture Sensitivity: Silylating reagents and the resulting TMS derivatives are highly susceptible to hydrolysis. All glassware, solvents, and the sample itself must be anhydrous to prevent reagent degradation and sample loss.[6]

  • Derivative Stability: TMS esters can be less stable than their alkyl ester counterparts, requiring prompt analysis after preparation.

Alkylation: Forming Alkyl Esters

Alkylation is another robust method that converts carboxylic acids into stable ester derivatives.[2] This is arguably the most popular method for derivatizing carboxylic acids.[11]

Mechanism: The most common form, esterification, involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. The catalyst protonates the carboxyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[12]

Common Reagents:

  • BF₃-Methanol (Boron Trifluoride in Methanol, ~10-14%): A highly effective and convenient reagent for producing methyl esters.[12][13] It is a popular and safer alternative to hazardous reagents like diazomethane.[13][14] The reaction is clean with volatile byproducts.[12]

  • PFBBr (Pentafluorobenzyl Bromide): This reagent is used to form pentafluorobenzyl (PFB) esters. The key advantage is the introduction of a polyfluorinated group, which makes the derivative highly sensitive to Electron Capture Detection (ECD), allowing for ultra-trace level analysis.[2][15][16]

Advantages:

  • Derivative Stability: Alkyl esters, particularly methyl and PFB esters, are significantly more stable than silyl esters and are not sensitive to trace amounts of moisture.[2]

  • Enhanced Detectability (PFBBr): PFB derivatives provide exceptional sensitivity with ECD.[16]

Disadvantages:

  • Harsher Conditions: Esterification reactions often require heating (e.g., 60-100°C) and the use of strong acid catalysts.[12][17]

  • Potential for Side Reactions: The acidic conditions and heat can potentially lead to side reactions if other sensitive functional groups are present in the molecule.

Experimental Workflows and Protocols

The following diagram illustrates a generalized workflow for the derivatization and analysis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Sample (in appropriate solvent) Dry Evaporate to Dryness (under N2 stream) Sample->Dry AddReagent Add Derivatization Reagent & Solvent Dry->AddReagent React Incubate / Heat (as per protocol) AddReagent->React Inject Inject into GC/GC-MS React->Inject Analyze Data Acquisition & Analysis Inject->Analyze

Caption: General experimental workflow for derivatization and GC analysis.

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is designed for general-purpose analysis using Flame Ionization Detection (FID) or Mass Spectrometry (MS).

  • Preparation: Place 100 µg of the dried 2-[(3-Methylcyclohexyl)oxy]butanoic acid sample into a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. Inject a 1 µL aliquot directly into the GC/GC-MS system.

Self-Validation Check: Prepare a reagent blank (solvent and derivatizing agent only) and process it alongside the sample to identify any potential interferences from the reagents.

Protocol 2: Esterification using BF₃-Methanol

This protocol yields a stable methyl ester suitable for robust, routine analysis.

  • Preparation: Place 100 µg of the dried sample into a 2 mL vial.

  • Reagent Addition: Add 200 µL of 10-14% BF₃-Methanol solution.[12]

  • Reaction: Cap the vial tightly and heat at 60°C for 10-15 minutes.[17]

  • Extraction: Cool the reaction mixture to room temperature. Add 500 µL of saturated NaCl solution and 500 µL of hexane. Vortex for 1 minute to extract the methyl ester into the hexane layer.

  • Isolation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean autosampler vial.

  • Drying (Optional but Recommended): Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: Inject a 1 µL aliquot of the hexane layer into the GC/GC-MS system.

Protocol 3: PFB Esterification for Trace Analysis (GC-ECD)

This protocol is optimized for high-sensitivity analysis using an Electron Capture Detector.

  • Preparation: Place the dried sample (e.g., 1-10 µg) in a 2 mL vial. Dissolve in 200 µL of acetone.

  • Catalyst Addition: Add 5 µL of a catalyst solution (e.g., 10% aqueous K₂CO₃).

  • Reagent Addition: Add 10 µL of a 10% PFBBr solution in acetone.

  • Reaction: Cap the vial and heat at 60°C for 1 hour.

  • Cleanup: Cool to room temperature. Add 500 µL of hexane and 500 µL of deionized water. Vortex to mix.

  • Isolation: Transfer the upper hexane layer to a new vial.

  • Analysis: Inject a 1 µL aliquot into the GC-ECD system.

Visualizing the Derivatization Mechanisms

The choice of agent dictates the chemical transformation of the analyte. The following diagram illustrates the fundamental difference between silylation and esterification.

G Derivatization Reaction Pathways Analyte R-COOH 2-[(3-Methylcyclohexyl)oxy]butanoic acid reagent_silyl BSTFA Analyte:f0->reagent_silyl reagent_ester BF₃-Methanol Analyte:f0->reagent_ester product_silyl R-COO-Si(CH₃)₃ TMS Ester reagent_silyl->product_silyl product_ester R-COO-CH₃ Methyl Ester reagent_ester->product_ester Heat

Caption: Comparison of Silylation and Esterification reaction products.

Quantitative Performance Comparison

The selection of a derivatization agent should be based on a clear understanding of its performance characteristics. The table below summarizes key experimental and performance metrics for the discussed reagents.

FeatureSilylation (BSTFA)Methyl Esterification (BF₃-Methanol)PFB Esterification (PFBBr)
Reaction Time 15-30 minutes10-20 minutes[17]30-60 minutes
Reaction Temp. 60-80°C60-100°C[17]60-80°C
Derivative Stability Moderate (moisture sensitive)High (stable)[2]Very High (stable)
Byproducts Volatile, non-interfering[6][8]Volatile, non-interfering[12]Minimal, removed by extraction
Procedural Complexity Low (one-step reaction)Moderate (requires extraction)Moderate (requires extraction)
Detector Compatibility FID, MSFID, MSECD (primary) , MS, FID
Key Advantage Fast, simple, effectiveCreates highly stable derivativesExceptional sensitivity for trace analysis[15]
Key Disadvantage Moisture sensitivityRequires heating & acid catalystLonger reaction time, reagent is a lachrymator[15]

Special Consideration: Chirality

2-[(3-Methylcyclohexyl)oxy]butanoic acid possesses two chiral centers. Standard derivatization agents like BSTFA and BF₃-Methanol are achiral and will not separate the resulting diastereomers on a standard, non-chiral GC column. If the goal is to resolve and quantify these stereoisomers, two approaches are possible:

  • Chiral GC Column: Use one of the derivatization methods above, followed by separation on a specialized chiral stationary phase.

  • Chiral Derivatizing Agent (CDA): React the analyte with an enantiomerically pure chiral agent (e.g., a chiral alcohol like (R)-(-)-2-Butanol or a chiral amine) to form diastereomers.[10] These diastereomers can then be separated on a standard achiral GC column.[10][18]

Conclusion and Recommendations

The optimal derivatization strategy for 2-[(3-Methylcyclohexyl)oxy]butanoic acid depends directly on the analytical objective.

  • For routine, high-throughput analysis where robustness and derivative stability are paramount, esterification with BF₃-Methanol is the recommended choice. The resulting methyl esters are stable, and the procedure is reliable and well-established.[12][13]

  • For rapid screening or when dealing with thermally sensitive analytes , silylation with BSTFA (+1% TMCS) is an excellent option. The reaction is fast and occurs under relatively mild conditions, though strict adherence to anhydrous conditions is critical.[4][6]

  • For trace-level quantification , especially in complex matrices like biological fluids or environmental samples, derivatization with PFBBr followed by GC-ECD analysis is unmatched in sensitivity.[15][16]

By understanding the causality behind each method—the stability of the derivative, the volatility of the byproducts, and the compatibility with the chosen detection system—researchers can confidently select and implement the most appropriate derivatization protocol to achieve accurate and reproducible results.

References

  • Acids: Derivatization for GC Analysis. (n.d.). In Encyclopedia of Chromatography.
  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Supelco.
  • Derivatization reagents - Interchim. (n.d.).
  • Derivatization reagents for GC - Chromatography - adis international. (n.d.).
  • Chiral Derivatization Reagents - Analytical Products / Alfa Chemistry. (n.d.).
  • On-trap derivatization of short-chain fatty acids - DigitalCommons@EMU. (n.d.).
  • GC Derivatization Reagents | [Analytical Chemistry]Products - FUJIFILM Wako Chemicals. (n.d.).
  • Pentafluorobenzyl Bromide (PFBBr) Product Information. (n.d.). Supelco.
  • Product Information - 90257 2,3,4,5,6-Pentafluorobenzyl bromide - Sigma-Aldrich. (n.d.).
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. (2012, March 21).
  • GC Reagents | Thermo Fisher Scientific - US. (n.d.).
  • Bugelytė, B., Ilonina, K., Poškus, V., & Vičkačkaitė, V. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
  • Derivatization - Chemistry LibreTexts. (2023, August 29).
  • Poškus, V., & Vičkačkaitė, V. (n.d.). Determination of some short chain carboxylic acids in food by headspace gas chromatography. Chemija.
  • Derivatizing Reagents - Obrnuta faza. (n.d.). UCT, Inc.
  • GC Derivatization Reagents - TCI Chemicals. (n.d.).
  • Derivatization of Drug Substances with MSTFA - Sigma-Aldrich. (n.d.).
  • pentafluorobenzyl bromide derivatization: Topics by Science.gov. (n.d.).
  • Chiral derivatizing agent - Wikipedia. (n.d.).
  • A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. (2020, February 10). Analyst (RSC Publishing).
  • Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed. (2024, April 29).
  • Schummer, C., et al. (2009, February 15). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed. Talanta.
  • Product Information - 15716 Boron trifluoride-methanol solution - MilliporeSigma. (n.d.).
  • Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation | Request PDF - ResearchGate. (n.d.).
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - the Luxembourg Institute of Health Research Portal. (2009, February 15).
  • Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing). (n.d.).
  • BF3-Methanol, 10% w/w Product Information - SUPELCO - Sigma-Aldrich. (n.d.).
  • Proline Derivatization and Enantioresolution by Chiral GC - Sigma-Aldrich. (n.d.).
  • Which is better MSTFA or BSTFA for derivatisation sugar and organic acid? - ResearchGate. (2017, March 23).
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process - Semantic Scholar. (n.d.).
  • Trouble developing a method using BF3 to convert fatty acids to esters : r/chemistry - Reddit. (2021, March 5).
  • Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect | Request PDF - ResearchGate. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-[(3-Methylcyclohexyl)oxy]butanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined here are grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Understanding the Compound: Hazard Analysis
  • Corrosivity: The carboxylic acid group makes the compound acidic and potentially corrosive, capable of causing burns to the skin and eyes upon contact.[1][2][3]

  • Flammability: While the butanoic acid chain is short, the overall molecule has a significant hydrocarbon content, suggesting it may be a combustible liquid.

  • Peroxide Formation: The ether linkage presents a significant long-term storage hazard. Ethers are known to form explosive peroxides upon exposure to air and light.[4][5][6][7] This is a critical consideration for aged or improperly stored containers.

  • Environmental Hazard: Organic acids and their derivatives can be harmful to aquatic life if not disposed of properly.

Given these potential hazards, 2-[(3-Methylcyclohexyl)oxy]butanoic acid must be treated as hazardous waste.[4][8][9] Under no circumstances should it be disposed of down the drain or in regular trash.[4][8][10][11][12]

Immediate Safety and Personal Protective Equipment (PPE)

When handling 2-[(3-Methylcyclohexyl)oxy]butanoic acid for disposal, all personnel must adhere to strict safety protocols.

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety goggles and a face shield to protect against splashes.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or polyvinyl alcohol gloves.[2][7] Always check the glove manufacturer's compatibility chart.

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[2]

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times.[12]

Engineering Controls:

  • All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.[7][12]

  • Ensure an eyewash station and safety shower are readily accessible.[13]

Step-by-Step Disposal Protocol

The disposal of 2-[(3-Methylcyclohexyl)oxy]butanoic acid should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][4][14] The following steps provide a general framework for preparing the waste for collection.

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Determination: This compound is to be treated as hazardous waste.

  • Segregation: Do not mix 2-[(3-Methylcyclohexyl)oxy]butanoic acid with other waste streams unless explicitly instructed to do so by your EHS department.[5][8] It should be collected as a separate organic acid waste. Incompatible materials must be kept separate to avoid dangerous reactions.[8][10][15] Specifically, keep it segregated from bases, oxidizing agents, and reactive metals.[10][15]

Step 2: Containerization

  • Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap is recommended.[1][11][16] If possible, use the original container.[10]

  • Container Condition: Ensure the container is in good condition, free from cracks or damage.[17]

  • Filling: Do not overfill the waste container. A general rule is to fill it to no more than 80-90% of its capacity to allow for vapor expansion.[17]

Step 3: Labeling

  • Clear Identification: The waste container must be clearly labeled as hazardous waste.[1][14]

  • Content Declaration: The label must include the full chemical name: "Waste 2-[(3-Methylcyclohexyl)oxy]butanoic acid".

  • Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms for corrosivity and any other identified hazards.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][18]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8][10][17] This secondary container should be made of a material compatible with the acid.

  • Storage Conditions: Store the container away from heat, direct sunlight, and sources of ignition.[4][14] It should also be stored below eye level.[10]

  • Segregation within SAA: Within the SAA, ensure that the organic acid waste is segregated from incompatible waste types, such as bases and oxidizers.[10]

Step 5: Arranging for Disposal

  • Contact EHS: Once the container is nearing full or has been in accumulation for the maximum allowed time (often between 6 to 12 months, check your institutional policy), contact your EHS department to arrange for a waste pickup.[1][10][19]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across campus.[4] This should be handled by trained EHS staff or a certified hazardous waste contractor.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with a chemical spill kit absorbent material suitable for acids.

    • Neutralize the spill with a weak base such as sodium bicarbonate, if appropriate and safe to do so.

    • Collect the absorbed and neutralized material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[5]

    • Clean the spill area thoroughly.

  • Large Spills (or any spill you are not comfortable handling):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[2][7]

    • Prevent others from entering the area.

Waste Minimization and Green Chemistry

The most effective disposal strategy begins with waste minimization.[1][10][16]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[1]

  • Microscale Experiments: When possible, reduce the scale of your experiments to generate less waste.[8][10]

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to track expiration dates, especially for peroxide-forming compounds like ethers.[1][10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

DisposalWorkflow Start Handling 2-[(3-Methylcyclohexyl)oxy]butanoic Acid Waste AssessHazards Assess Hazards: - Corrosive (Acid) - Potential Peroxide-Former (Ether) - Combustible Start->AssessHazards DonPPE Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat AssessHazards->DonPPE WorkInHood Work in a Chemical Fume Hood DonPPE->WorkInHood SelectContainer Select Compatible Waste Container (Glass or HDPE) WorkInHood->SelectContainer Spill Spill Occurs WorkInHood->Spill LabelContainer Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date SelectContainer->LabelContainer PlaceInSAA Store in Designated Satellite Accumulation Area (SAA) LabelContainer->PlaceInSAA SecondaryContainment Use Secondary Containment PlaceInSAA->SecondaryContainment SegregateWaste Segregate from Incompatible Wastes (Bases, Oxidizers) SecondaryContainment->SegregateWaste MonitorAccumulation Monitor Accumulation Time & Volume SegregateWaste->MonitorAccumulation RequestPickup Contact EHS for Waste Pickup MonitorAccumulation->RequestPickup End Safe and Compliant Disposal RequestPickup->End SmallSpill Small Spill Procedure: - Alert Others - Use Spill Kit - Dispose of Cleanup Materials as Waste Spill->SmallSpill Small & Manageable? LargeSpill Large Spill Procedure: - Evacuate - Alert Supervisor - Call EHS/Emergency Response Spill->LargeSpill Large or Unsure? SmallSpill->PlaceInSAA LargeSpill->End

Caption: Decision workflow for the safe disposal of 2-[(3-Methylcyclohexyl)oxy]butanoic acid.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

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